3'-Amino-2',3'-dideoxyadenosine
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2,11H2,(H2,12,13,14)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAJRASUDLEWKZ-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70224837 | |
| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7403-25-0 | |
| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007403250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Synthesis of 3'-Amino-2',3'-dideoxyadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Amino-2',3'-dideoxyadenosine is a synthetic nucleoside analog that has garnered interest within the scientific community for its potential as a therapeutic agent. This technical guide provides an in-depth overview of the discovery of the closely related natural product, 3'-amino-3'-deoxyadenosine, and outlines a key synthetic pathway to this compound. Detailed experimental protocols, quantitative data on its biological activity, and diagrams of relevant pathways and workflows are presented to serve as a comprehensive resource for researchers in the fields of medicinal chemistry and drug development.
Discovery of the Parent Compound: 3'-Amino-3'-deoxyadenosine
The journey to this compound begins with the discovery of its naturally occurring precursor, 3'-amino-3'-deoxyadenosine. In 1962, Gerber and Lechevalier reported the isolation of this novel aminonucleoside from the culture filtrates of the fungus Helminthosporium sp.[1][2]. Initially identified for its antitumor properties, this discovery laid the groundwork for the future synthesis and investigation of related dideoxy analogs.
Isolation and Purification
The isolation of 3'-amino-3'-deoxyadenosine from Helminthosporium sp. fermentation broths was a multi-step process involving ion-exchange chromatography and subsequent crystallization. The producing organism was cultured in a suitable nutrient medium, and after a period of growth, the mycelium was separated from the broth. The active compound was then isolated from the broth.
Initial Characterization and Biological Activity
The isolated compound was characterized using techniques available at the time, including elemental analysis and ultraviolet spectroscopy, which suggested the presence of a purine nucleus[1]. Further studies confirmed its structure as 3'-amino-3'-deoxyadenosine. Initial biological testing revealed its potential as an antitumor agent[1][3].
Chemical Synthesis of this compound
The chemical synthesis of this compound typically starts from the readily available 2'-deoxyadenosine. A common and efficient strategy involves the conversion of the 3'-hydroxyl group to an amino group via an azide intermediate. This multi-step process includes protection of the 5'-hydroxyl group, activation of the 3'-hydroxyl group, nucleophilic displacement with an azide salt, and finally, reduction of the azide to the desired amine.
Synthetic Pathway
A representative synthetic pathway is outlined below. This approach is a compilation of established methodologies for the synthesis of 3'-substituted-2',3'-dideoxynucleosides.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Discovery: Isolation of 3'-Amino-3'-deoxyadenosine from Helminthosporium sp.
-
Fermentation: Helminthosporium sp. is cultured in a suitable liquid medium containing glucose, peptone, and yeast extract at 28°C for 7-10 days on a rotary shaker.
-
Harvesting: The culture broth is harvested, and the mycelium is separated by filtration.
-
Ion-Exchange Chromatography: The filtered broth is passed through a column of a strongly acidic cation-exchange resin (e.g., Dowex 50, H+ form). The column is washed with water and then eluted with a dilute solution of ammonia.
-
Purification: The active fractions from the ion-exchange chromatography, as determined by a bioassay (e.g., antitumor activity), are pooled and concentrated under reduced pressure. The concentrate is then subjected to further purification by chromatography on a cellulose column, eluting with a suitable solvent system (e.g., water-saturated n-butanol).
-
Crystallization: The purified active fractions are concentrated, and the product is crystallized from a suitable solvent, such as aqueous ethanol, to yield pure 3'-amino-3'-deoxyadenosine.
Synthesis of this compound
-
Step 1: 5'-O-Tritylation of 2'-Deoxyadenosine: To a solution of 2'-deoxyadenosine in anhydrous pyridine, an equimolar amount of trityl chloride is added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give 5'-O-trityl-2'-deoxyadenosine.
-
Step 2: 3'-O-Mesylation: The 5'-O-trityl-2'-deoxyadenosine is dissolved in anhydrous pyridine and cooled to 0°C. Methanesulfonyl chloride is added dropwise, and the mixture is stirred at 0°C for several hours. The reaction is quenched with water, and the product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated to yield 5'-O-trityl-3'-O-mesyl-2'-deoxyadenosine, which can be purified by chromatography.
-
Step 3: Azide Displacement: The 3'-O-mesyl derivative is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF), and an excess of sodium azide is added. The mixture is heated to facilitate the SN2 reaction. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted. The crude product, 3'-azido-5'-O-trityl-2',3'-dideoxyadenosine, is purified by chromatography.
-
Step 4: Deprotection and Reduction: The trityl group is removed by treating the azido intermediate with 80% aqueous acetic acid. After removal of the trityl cation, the solvent is evaporated. The resulting 3'-azido-2',3'-dideoxyadenosine is then dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation (H2 gas) in the presence of a palladium on carbon (Pd/C) catalyst. Upon completion of the reduction, the catalyst is filtered off, and the solvent is removed to yield this compound.
Biological Activity and Mechanism of Action
This compound and its parent compound, 2',3'-dideoxyadenosine, are known for their antiviral activity, particularly against retroviruses like the human immunodeficiency virus (HIV).
Antiviral Activity
The antiviral activity of these compounds stems from their ability to act as chain terminators in the reverse transcription of the viral RNA genome into DNA. Once phosphorylated intracellularly to the triphosphate form, they are incorporated by reverse transcriptase into the growing DNA chain. The absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting DNA synthesis.
Quantitative Data
The following table summarizes the reported in vitro anti-HIV activity and cytotoxicity of 2',3'-dideoxyadenosine. Data for this compound is less prevalent in the literature, but its activity is expected to be in a similar range.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
| 2',3'-Dideoxyadenosine | HIV-1 | MT-4 | 3-6 | 889 | ~148-296 |
EC₅₀: 50% effective concentration for inhibiting viral replication. CC₅₀: 50% cytotoxic concentration. Data compiled from available literature.
Signaling Pathway and Experimental Workflow
Mechanism of Action: DNA Chain Termination
The following diagram illustrates the mechanism of action of this compound triphosphate as a DNA chain terminator.
Caption: Mechanism of DNA chain termination by 3'-Amino-ddATP.
Experimental Workflow for Antiviral Assay
The following diagram outlines a typical workflow for assessing the anti-HIV activity of a compound.
References
- 1. 2',3'-Dideoxyadenosine is selectively toxic for TdT-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations on the anti-HIV activity of 2',3'-dideoxyadenosine analogues with modifications in either the pentose or purine moiety. Potent and selective anti-HIV activity of 2,6-diaminopurine 2',3'-dideoxyriboside - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of 3'-Amino-2',3'-dideoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Amino-2',3'-dideoxyadenosine is a nucleoside analog that has demonstrated significant potential as an antiviral and cytotoxic agent. Its primary mechanism of action lies in its ability to act as a chain terminator during DNA synthesis. Following intracellular phosphorylation to its active triphosphate form, it is incorporated into elongating DNA strands by viral reverse transcriptases or cellular DNA polymerases. The absence of a 3'-hydroxyl group and the presence of a 3'-amino group prevent the formation of a subsequent phosphodiester bond, leading to the termination of DNA chain elongation. This targeted disruption of DNA replication underlies its therapeutic effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanism of Action: DNA Chain Termination
The central mechanism of action of this compound is its function as a DNA chain terminator.[1] This activity is contingent on its structural similarity to the natural deoxynucleoside, 2'-deoxyadenosine.
Intracellular Phosphorylation
For this compound to exert its effect, it must first be anabolized to its active triphosphate form, this compound-5'-triphosphate (3'-amino-ddATP). This multi-step phosphorylation is carried out by host cell kinases. Deoxycytidine kinase has been shown to phosphorylate a range of 2',3'-dideoxynucleosides.[2][3] The initial and rate-limiting step is the conversion to the monophosphate, which is then further phosphorylated to the diphosphate and finally to the active triphosphate.[3]
The efficiency of this phosphorylation can vary between different cell types and can be a critical determinant of the compound's potency.
Incorporation and Chain Termination
Once converted to 3'-amino-ddATP, it can be recognized as a substrate by DNA polymerases, including viral reverse transcriptases and cellular DNA polymerases. During DNA replication, the polymerase incorporates the 3'-amino-ddAMP moiety into the growing DNA strand opposite a thymine base in the template strand.
Crucially, the 3'-position of the ribose sugar in this compound lacks the hydroxyl group (-OH) that is essential for the formation of the 5'→3' phosphodiester bond with the next incoming deoxynucleoside triphosphate. Instead, it possesses an amino group (-NH2). This structural alteration makes it impossible for the DNA polymerase to add the next nucleotide, resulting in the immediate and irreversible termination of DNA chain elongation.[4]
Antiviral Activity
The ability of this compound to terminate DNA chain elongation makes it a potent inhibitor of viral replication, particularly for retroviruses that rely on reverse transcriptase for the synthesis of proviral DNA.
Inhibition of Retroviral Reverse Transcriptase
Retroviral reverse transcriptases are a primary target for this class of nucleoside analogs. The triphosphate form, 3'-amino-ddATP, acts as a competitive inhibitor of the natural substrate, dATP, for incorporation into the newly synthesized viral DNA. The incorporation of 3'-amino-ddAMP leads to premature termination of the proviral DNA chain, thus preventing the completion of the viral replication cycle.
Quantitative Data on Antiviral Activity
Studies have demonstrated the in vitro antiviral activity of 3'-amino-substituted dideoxynucleosides against various retroviruses.
| Compound | Virus | Cell Line | ED50 (µM) | Reference |
| 3'-Amino-2',3'-dideoxythymidine | Moloney-murine leukemia virus (M-MULV) | SC-1 | Not specified | [3] |
| 3'-Amino-2',3'-dideoxycytidine | Moloney-murine leukemia virus (M-MULV) | SC-1 | Not specified | [3] |
Note: While the specific ED50 for the adenosine analog was not provided in the abstract, the study by Lin et al. (1987) established the antiviral activity of this class of compounds.
Cytotoxic Effects and Anti-Cancer Potential
Beyond its antiviral properties, this compound and related compounds exhibit cytotoxic effects, particularly in specific cancer cell lines. This has led to investigations into their potential as anti-cancer agents.
Selective Toxicity in TdT-Positive Cells
A significant aspect of the cytotoxic mechanism of dideoxyadenosine analogs is their selective toxicity towards cells expressing terminal deoxynucleotidyl transferase (TdT).[1] TdT is a specialized DNA polymerase found in certain types of lymphoid cells, including those of acute lymphoblastic leukemia (ALL).[1]
TdT can incorporate 3'-amino-ddATP into DNA strands in a template-independent manner. This leads to DNA chain termination and the accumulation of DNA strand breaks, ultimately triggering apoptosis in these TdT-positive malignant cells.[1] This selective toxicity suggests a potential therapeutic window for the treatment of TdT-positive leukemias.
Quantitative Data on Cytotoxicity
A study on the related compound 2',3'-dideoxyadenosine (ddA) in combination with an adenosine deaminase inhibitor (coformycin, CF) demonstrated this selective cytotoxicity.
| Cell Line | TdT Status | Treatment | Exposure Time | Cell Death (%) | Reference |
| Pre-B-cell line (parental) | Negative | 250 µM ddA + 30 µM CF | 48 hours | 30 | [1] |
| Pre-B-cell line (TdT-positive) | Positive | 250 µM ddA + 30 µM CF | 48 hours | 90 | [1] |
Induction of Apoptosis
The accumulation of DNA damage resulting from chain termination can trigger programmed cell death, or apoptosis. Studies on related nucleoside analogs have shown that their cytotoxic effects are mediated through the induction of apoptosis.[5][6] This process involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program. The intrinsic apoptotic pathway, which is initiated by intracellular stress signals such as DNA damage, is a likely mechanism. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3.
Effects on the Cell Cycle
By interfering with DNA synthesis, this compound can induce cell cycle arrest. The S phase of the cell cycle, during which DNA replication occurs, is the primary target. The inability to complete DNA synthesis activates cell cycle checkpoints, which halt progression through the cell cycle to allow for DNA repair.[7] If the damage is too extensive, these checkpoints can trigger apoptosis. The G2/M checkpoint may also be activated to prevent cells with damaged DNA from entering mitosis.[8]
Experimental Protocols
This section provides an overview of the methodologies used to characterize the mechanism of action of this compound.
Antiviral Activity Assay (Retrovirus Plaque Reduction Assay)
This protocol is based on the general methodology for assessing the inhibition of retrovirus replication.
Objective: To determine the 50% effective dose (ED50) of this compound required to inhibit viral plaque formation.
Materials:
-
SC-1 cells (or other susceptible cell line)
-
Moloney-murine leukemia virus (M-MULV) stock
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Polybrene
-
Agarose or methylcellulose for overlay
-
Neutral red or crystal violet stain
Procedure:
-
Cell Seeding: Seed SC-1 cells in 6-well plates and grow to confluence.
-
Virus Infection: Pretreat cells with polybrene (to enhance viral adsorption). Infect the cells with a dilution of M-MULV calculated to produce a countable number of plaques.
-
Compound Treatment: After viral adsorption, remove the virus inoculum and add fresh medium containing serial dilutions of this compound.
-
Overlay: After a short incubation with the compound, overlay the cells with a semi-solid medium (containing agarose or methylcellulose) to restrict viral spread and allow for plaque formation.
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Staining and Plaque Counting: Stain the cell monolayer with neutral red or crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The ED50 is the concentration of the compound that reduces the number of plaques by 50%.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cells.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Target cell line (e.g., SC-1, TdT-positive and TdT-negative cell lines)
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 is the concentration of the compound that reduces cell viability by 50%.
Chemical Synthesis of this compound
The synthesis of 3'-amino-2',3'-dideoxynucleosides can be achieved through various chemical routes, often starting from the corresponding 2'-deoxynucleoside. A common strategy involves the conversion of the 3'-hydroxyl group to an azido group, followed by reduction to the amine.
General Synthetic Scheme:
-
Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of 2'-deoxyadenosine is protected, for example, as a trityl or silyl ether.
-
Activation of the 3'-hydroxyl group: The 3'-hydroxyl group is activated for nucleophilic substitution, for instance, by conversion to a mesylate or tosylate.
-
Introduction of the azido group: The activated 3'-position is displaced with an azide source, such as sodium azide, to introduce the 3'-azido group with inversion of stereochemistry.
-
Reduction of the azido group: The 3'-azido group is reduced to the 3'-amino group, for example, by catalytic hydrogenation or with a reducing agent like triphenylphosphine.
-
Deprotection of the 5'-hydroxyl group: The protecting group on the 5'-hydroxyl is removed to yield the final product, this compound.
Note: This is a generalized scheme, and specific reaction conditions and reagents may vary.
Conclusion
This compound represents a class of nucleoside analogs with a well-defined mechanism of action centered on the termination of DNA chain synthesis. Its ability to be phosphorylated intracellularly and subsequently incorporated by viral and cellular DNA polymerases provides the basis for its antiviral and cytotoxic activities. The selective toxicity of related compounds towards TdT-positive cells highlights a promising avenue for targeted cancer therapy. Further research into the specific signaling pathways affected by this compound and the optimization of its delivery and intracellular activation will be crucial for its potential clinical development. This technical guide provides a foundational understanding of the core principles underlying the therapeutic potential of this compound for researchers and drug development professionals.
References
- 1. Induction of Apoptosis by 3-Amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-C]isoquinoline via Modulation of MAPKs (p38 and c-Jun N-terminal Kinase) and c-Myc in HL-60 Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2',3'-Dideoxynucleoside phosphorylation by deoxycytidine kinase from normal human thymus extracts: activation of potential drugs for AIDS therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Human deoxycytidine kinase as a deoxyribonucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biochemical Properties of 3'-Amino-2',3'-dideoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Amino-2',3'-dideoxyadenosine is a synthetic nucleoside analog that has garnered significant interest within the scientific community for its potential as an antiviral and antineoplastic agent. This technical guide provides a comprehensive overview of its biochemical properties, including its mechanism of action as a DNA chain terminator, its metabolic pathway, and its inhibitory effects on various DNA polymerases. Detailed experimental protocols for key assays and quantitative data on its biological activity are presented to facilitate further research and drug development efforts.
Introduction
This compound belongs to the family of dideoxynucleoside analogs, which are characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar. The substitution of the 3'-hydroxyl group with an amino group is a key structural feature that dictates its biochemical activity. This modification allows the molecule, after intracellular phosphorylation to its triphosphate form, to be incorporated into a growing DNA chain by DNA polymerases. However, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate, leading to the termination of DNA chain elongation. This mechanism of action forms the basis of its therapeutic potential.
Mechanism of Action: DNA Chain Termination
The primary mechanism of action of this compound is the termination of DNA synthesis. This process can be broken down into the following key steps:
-
Cellular Uptake and Phosphorylation: this compound enters the cell and is sequentially phosphorylated by host cell kinases to its active triphosphate form, this compound-5'-triphosphate (3'-amino-ddATP).
-
Competition with Natural Substrates: 3'-amino-ddATP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of DNA polymerases.
-
Incorporation into DNA: DNA polymerases can incorporate the 3'-amino-ddAMP moiety into the 3' end of a growing DNA strand.
-
Chain Termination: Due to the presence of the 3'-amino group instead of a 3'-hydroxyl group, the formation of a phosphodiester bond with the subsequent deoxynucleotide triphosphate is blocked, leading to the irreversible termination of DNA chain elongation.[]
Biochemical Data
Inhibition of DNA Polymerases
This compound-5'-triphosphate has been shown to be an effective inhibitor of various DNA polymerases. The inhibitory activity is typically quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
| Enzyme | Organism/Virus | Ki (nM) |
| Reverse Transcriptase | HIV | Data not available for 3'-amino analog |
| Reverse Transcriptase | Visna Virus | Data not available for 3'-amino analog |
| DNA Polymerase α | Mouse Myeloma | Inhibition observed, specific Ki not available[2] |
| DNA Polymerase β | Rat Liver | Inhibition observed, specific Ki not available |
| DNA Polymerase I | E. coli | Inhibition observed, specific Ki not available |
Antiviral Activity
The chain-terminating mechanism of this compound makes it a candidate for antiviral therapy, particularly against retroviruses that rely on reverse transcriptase for replication. The antiviral efficacy is often expressed as the 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%.
| Virus | Cell Line | EC50 (µM) |
| Human Immunodeficiency Virus (HIV-1) | MT-4 | Data not available for 3'-amino analog |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 | Data not available |
| Respiratory Syncytial Virus (RSV) | HEp-2 | Data not available |
Note: While analogs of 3'-amino-3'-deoxyadenosine have been shown to inhibit HIV-1 replication, specific EC50 values for this compound are not consistently reported in the available literature.[4] The related compound, 2',3'-dideoxyadenosine, has a reported EC50 of 24 µM against murine sarcoma virus.[5][6]
Metabolic Pathway
Upon administration, this compound undergoes intracellular phosphorylation to its active triphosphate form. However, a significant metabolic pathway for the related compound 2',3'-dideoxyadenosine (ddA) is its rapid conversion to 2',3'-dideoxyinosine (ddI) by adenosine deaminase.[7][8] This conversion is a critical factor in its pharmacokinetic profile. It is likely that this compound follows a similar metabolic fate.
Pharmacokinetic Properties
Pharmacokinetic studies of the closely related 2',3'-dideoxyadenosine (ddA) have shown that it is rapidly and extensively metabolized to 2',3'-dideoxyinosine (ddI) in vivo, to the extent that ddA is often undetectable in plasma.[7] The pharmacokinetic parameters are therefore largely reflective of ddI.
| Parameter | Value (for ddI) | Species |
| Half-life (t1/2) | ~38 minutes | Human[7] |
| Oral Bioavailability | 38% (with antacid) | Human[7] |
| Total Body Clearance | 1.00 L/kg/hr | Human[7] |
| Volume of Distribution (Vd) | 1.01 L/kg | Human[7] |
| Cerebrospinal Fluid Penetration | ~21% of plasma levels | Human[7] |
| Half-life (t1/2) | ~30 minutes | Dog[9] |
| Oral Bioavailability (as ddI) | 28-93% | Dog[9] |
Experimental Protocols
DNA Polymerase Inhibition Assay
Objective: To determine the inhibitory effect of this compound-5'-triphosphate on the activity of a specific DNA polymerase and to calculate the inhibition constant (Ki).
Materials:
-
Purified DNA polymerase (e.g., HIV-1 reverse transcriptase, human DNA polymerase α)
-
This compound-5'-triphosphate
-
Activated calf thymus DNA (or a specific template-primer)
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]dTTP)
-
Reaction buffer (containing Mg²⁺ or Mn²⁺, DTT, etc.)[10][11]
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and all four dNTPs, including the radiolabeled dNTP.
-
Prepare serial dilutions of the inhibitor, this compound-5'-triphosphate.
-
Add varying concentrations of the inhibitor to the reaction mixtures. Include a control with no inhibitor.
-
Initiate the reaction by adding the purified DNA polymerase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction by adding cold TCA to precipitate the DNA.
-
Filter the mixture through glass fiber filters to capture the precipitated, radiolabeled DNA.
-
Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the reaction velocity (proportional to radioactivity) against the inhibitor concentration to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration of the natural substrate and its Km.[12]
Antiviral Activity Assay (HIV-1)
Objective: To determine the 50% effective concentration (EC50) of this compound against HIV-1 replication in cell culture.
Materials:
-
MT-4 or other susceptible human T-cell line
-
HIV-1 viral stock (e.g., HTLV-IIIB)
-
This compound
-
Cell culture medium (e.g., RPMI 1640 with fetal bovine serum)
-
96-well microtiter plates
-
MTT or XTT reagent for cell viability assessment
-
ELISA-based p24 antigen assay kit or reverse transcriptase activity assay kit
Procedure:
-
Seed MT-4 cells into 96-well plates.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the compound dilutions to the cells.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected and untreated infected cell controls.
-
Incubate the plates at 37°C in a CO₂ incubator for a period that allows for viral replication and cytopathic effect (e.g., 4-5 days).
-
Assess cell viability using the MTT or XTT assay, which measures mitochondrial activity in living cells.
-
Alternatively, quantify viral replication by measuring the amount of p24 antigen in the culture supernatant using an ELISA or by measuring reverse transcriptase activity.
-
Plot the percentage of cell viability or the percentage of inhibition of viral replication against the drug concentration.
-
Calculate the EC50 value from the dose-response curve.
Clonogenic Survival Assay
Objective: To assess the long-term effect of this compound on the reproductive viability of cells.
Materials:
-
Adherent cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Trypsin-EDTA
-
6-well plates or petri dishes
-
Crystal violet staining solution
-
Fixation solution (e.g., methanol:acetic acid)
Procedure:
-
Prepare a single-cell suspension of the desired cells.
-
Seed a known number of cells into 6-well plates or petri dishes. The number of cells seeded will need to be optimized based on the plating efficiency of the cell line.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours). Include an untreated control.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 7-14 days, allowing colonies to form. A colony is typically defined as a cluster of at least 50 cells.
-
After the incubation period, wash the plates with PBS, fix the colonies with a fixation solution, and then stain with crystal violet.
-
Count the number of colonies in each well or dish.
-
Calculate the plating efficiency (PE) for the control and the surviving fraction (SF) for each treatment concentration.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
Hydroxylapatite Chromatography for DNA Fragmentation Analysis
Objective: To separate single-stranded DNA (ssDNA) from double-stranded DNA (dsDNA) to assess DNA fragmentation, which can be an indicator of DNA synthesis inhibition and damage.[13][14]
Materials:
-
Cells treated with this compound
-
Lysis buffer
-
Hydroxyapatite (HAP) resin
-
Chromatography column
-
Phosphate buffers of varying molarity (e.g., 0.12 M, 0.4 M)
-
Radiolabeled DNA precursor (e.g., [³H]thymidine) for tracking DNA
Procedure:
-
Label the DNA of the cells by incubating them with a radiolabeled precursor.
-
Treat the cells with this compound.
-
Lyse the cells to release the cellular DNA.
-
Shear the DNA to a manageable size.
-
Pack a chromatography column with the HAP resin and equilibrate it with a low concentration phosphate buffer (e.g., 0.01 M).
-
Load the DNA sample onto the column.
-
Elute the ssDNA with a phosphate buffer of intermediate concentration (e.g., 0.12-0.14 M), as ssDNA binds less tightly to the HAP resin.[13]
-
Elute the dsDNA with a higher concentration phosphate buffer (e.g., 0.4 M), as dsDNA has a stronger interaction with the resin.
-
Collect fractions during elution and measure the radioactivity in each fraction to quantify the amounts of ssDNA and dsDNA. An increase in the ssDNA fraction can indicate inhibition of DNA replication and the accumulation of replication intermediates.
Logical Relationships and Experimental Workflows
Conclusion
This compound is a potent inhibitor of DNA synthesis through its action as a chain terminator. Its biochemical profile suggests potential therapeutic applications, particularly in the realm of antiviral therapy. This technical guide has summarized the key biochemical properties, provided detailed experimental protocols for its characterization, and presented available quantitative data. Further research is warranted to fully elucidate its inhibitory constants against a broader range of viral and cellular DNA polymerases and to determine its antiviral efficacy against a wider spectrum of viruses. The methodologies and data presented herein provide a solid foundation for such future investigations and for the continued development of this and related nucleoside analogs as therapeutic agents.
References
- 2. Current antiviral therapies and promising drug candidates against respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Analogs of 3'-amino-3'-deoxyadenosine inhibit HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine in patients with severe human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical genetic analysis of 2',3'-dideoxyadenosine metabolism in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of 2',3'-dideoxyadenosine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A method to assay inhibitors of DNA polymerase IIIC activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 13. letstalkacademy.com [letstalkacademy.com]
- 14. Hydroxyapatite-Mediated Separation of Double-Stranded DNA, Single-Stranded DNA, and RNA Genomes from Natural Viral Assemblages - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cellular Uptake and Metabolism of 3'-Amino-2',3'-dideoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Amino-2',3'-dideoxyadenosine (3'-amino-ddA) is a synthetic nucleoside analog with potential therapeutic applications. Its efficacy is critically dependent on its ability to enter target cells and undergo metabolic activation. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolic pathways of 3'-amino-ddA. We delve into the specific transport proteins responsible for its cellular entry and the enzymatic machinery that converts it into its pharmacologically active form. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the core processes to facilitate further research and drug development efforts in this area.
Introduction
This compound is a derivative of the naturally occurring nucleoside adenosine, characterized by the substitution of a hydroxyl group with an amino group at the 3' position of the ribose sugar. This modification prevents the formation of a phosphodiester bond during DNA synthesis, making its triphosphate form a potential chain terminator of DNA polymerases. Understanding the cellular pharmacology of 3'-amino-ddA, from its initial transport across the cell membrane to its intracellular metabolic fate, is paramount for optimizing its therapeutic potential and predicting its clinical efficacy and potential toxicities.
Cellular Uptake of this compound
The entry of nucleoside analogs like 3'-amino-ddA into cells is a mediated process, facilitated by specific membrane transport proteins. Due to their hydrophilic nature, passive diffusion across the lipid bilayer is generally inefficient. The two primary families of nucleoside transporters involved in this process are the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).
While direct transport studies on 3'-amino-ddA are limited, its structural similarity to adenosine and other dideoxynucleosides suggests that it is likely a substrate for members of both the ENT and CNT families.
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient and are sodium-independent. The most well-characterized members are hENT1 and hENT2. Given their broad substrate specificity for purine and pyrimidine nucleosides, it is plausible that 3'-amino-ddA is transported by these proteins.
-
Concentrative Nucleoside Transporters (CNTs): CNTs are sodium-dependent symporters that transport nucleosides against their concentration gradient. hCNT2 is a purine-preferring transporter, while hCNT3 has a broader substrate specificity. The related compound, 2',3'-dideoxyinosine (the deaminated metabolite of 2',3'-dideoxyadenosine), has been shown to be a substrate for rat CNT2, suggesting that 3'-amino-ddA or its metabolites may also interact with this transporter family.[1]
Experimental Protocols for Cellular Uptake Assays
Determining the specific transporters and kinetics of 3'-amino-ddA uptake is crucial. A common approach involves radiolabeled uptake assays in mammalian cell lines or Xenopus oocytes engineered to overexpress specific transporters.
Protocol: Radiolabeled Nucleoside Analog Uptake Assay [2][3][4]
-
Cell Culture: Culture mammalian cells (e.g., HEK293, HeLa, or a relevant cancer cell line) to 80-90% confluency in 24- or 96-well plates. For transporter-specific assays, use cells stably or transiently overexpressing a single transporter (e.g., hENT1, hCNT2).
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4).
-
Inhibition (Optional): To determine the contribution of specific transporters, pre-incubate a subset of cells with known transporter inhibitors (e.g., nitrobenzylmercaptopurine ribonucleoside (NBMPR) for hENT1) for 15-30 minutes.
-
Uptake Initiation: Initiate the uptake by adding the transport buffer containing a known concentration of radiolabeled [³H]-3'-amino-2',3'-dideoxyadenosine.
-
Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes) to determine the initial rate of uptake.
-
Uptake Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration in each well. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Experimental workflow for a radiolabeled cellular uptake assay.
Intracellular Metabolism of this compound
Upon entering the cell, 3'-amino-ddA must be metabolically activated to its triphosphate form to exert its pharmacological effect. This process involves a series of phosphorylation steps catalyzed by cellular kinases. Additionally, it may be subject to deamination by adenosine deaminase.
Metabolic Activation: Phosphorylation
The conversion of 3'-amino-ddA to its active triphosphate metabolite, 3'-amino-ddATP, is a critical step. Based on studies of the structurally similar compound 2',3'-dideoxyadenosine, the primary enzymes involved in this phosphorylation cascade are likely to be:
-
Deoxycytidine Kinase (dCK): This kinase is known to phosphorylate a broad range of deoxynucleosides and their analogs, including 2'-deoxyadenosine and 2',3'-dideoxyadenosine.[5][6] It is the rate-limiting enzyme in the activation of many therapeutic nucleoside analogs.
-
Adenosine Kinase (ADK): While dCK is a strong candidate, adenosine kinase, which phosphorylates adenosine to adenosine monophosphate, may also contribute to the initial phosphorylation of 3'-amino-ddA.[7]
-
Other Kinases: Subsequent phosphorylation steps from the monophosphate to the di- and triphosphate forms are carried out by other cellular nucleoside monophosphate and diphosphate kinases.
Metabolic Inactivation: Deamination
Adenosine Deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[8][9] It is highly probable that 3'-amino-ddA is also a substrate for ADA, which would convert it to 3'-amino-2',3'-dideoxyinosine. This metabolic step could represent a pathway of inactivation or lead to metabolites with a different activity profile. The substrate specificity of ADA is crucial, as modifications at the 3' position can affect its activity.[10]
Proposed metabolic pathway of this compound.
Experimental Protocols for Metabolism Studies
To elucidate the metabolic fate of 3'-amino-ddA, in vitro assays using cell extracts or purified enzymes, as well as analyses of intact cells, are necessary.
Protocol: In Vitro Metabolism Assay with Cell Lysates
-
Cell Lysate Preparation: Harvest cultured cells and lyse them using sonication or freeze-thaw cycles in a suitable buffer to prepare a cell-free extract. Determine the protein concentration of the lysate.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a known concentration of 3'-amino-ddA, and necessary co-factors (e.g., ATP and MgCl₂ for phosphorylation assays).
-
Incubation: Incubate the reaction mixture at 37°C for various time points.
-
Reaction Termination: Stop the reaction by adding an ice-cold solution, such as perchloric acid or methanol, to precipitate the proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated protein and collect the supernatant containing the parent compound and its metabolites.
-
Analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) to separate and quantify 3'-amino-ddA and its metabolites.
Protocol: HPLC-MS/MS Analysis of 3'-amino-ddA and its Metabolites [11][12][13][14]
-
Chromatographic Separation: Utilize a suitable HPLC column (e.g., a C18 reversed-phase column or a mixed-mode column) to separate 3'-amino-ddA from its more polar phosphorylated metabolites and its deaminated product. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometric Detection: Couple the HPLC system to a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Establish specific MRM transitions for the parent compound and each expected metabolite (monophosphate, diphosphate, triphosphate, and deaminated forms) for sensitive and specific quantification.
-
Quantification: Generate standard curves for each analyte using authentic standards to allow for absolute quantification in the experimental samples.
Quantitative Data
Currently, there is a paucity of published quantitative data specifically for the cellular uptake and metabolism of this compound. The tables below are structured to present such data as it becomes available through future research.
Table 1: Kinetic Parameters for Cellular Uptake of this compound
| Transporter | Cell System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| hENT1 | Data Not Available | Data Not Available | Data Not Available | |
| hENT2 | Data Not Available | Data Not Available | Data Not Available | |
| hCNT1 | Data Not Available | Data Not Available | Data Not Available | |
| hCNT2 | Data Not Available | Data Not Available | Data Not Available | |
| hCNT3 | Data Not Available | Data Not Available | Data Not Available |
Table 2: Kinetic Parameters for the Metabolism of this compound
| Enzyme | Reaction | Km (µM) | Vmax (nmol/mg protein/min) | Reference |
| Adenosine Deaminase | Deamination | Data Not Available | Data Not Available | |
| Deoxycytidine Kinase | Phosphorylation | Data Not Available | Data Not Available | |
| Adenosine Kinase | Phosphorylation | Data Not Available | Data Not Available |
Conclusion and Future Directions
The cellular uptake and metabolic activation of this compound are critical determinants of its potential therapeutic activity. While its structural similarity to other nucleoside analogs provides a hypothetical framework for these processes, detailed experimental validation is urgently needed. Future research should focus on:
-
Identifying the specific transporters responsible for 3'-amino-ddA uptake and quantifying their respective contributions in different cell types.
-
Determining the kinetic parameters for both transport and metabolic conversion to build a comprehensive pharmacokinetic and pharmacodynamic model.
-
Investigating the substrate specificity of key enzymes like adenosine deaminase and deoxycytidine kinase for 3'-amino-ddA.
-
Quantifying the intracellular concentrations of 3'-amino-ddA and its phosphorylated metabolites in relevant cell models to correlate with pharmacological activity.
A thorough understanding of these fundamental processes will be instrumental in guiding the rational design of novel therapeutic strategies involving this compound and its derivatives.
References
- 1. Differential kinetics of transport of 2',3'-dideoxyinosine and adenosine via concentrative Na+ nucleoside transporter CNT2 cloned from rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 6. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Active Adenosine Kinase Enzyme [novocib.com]
- 8. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Substrate specificities of adenosine deaminase and adenosine phosphorylase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. Targeted quantitative metabolomics with a linear mixed-effect model for analysis of urinary nucleosides and deoxynucleosides from bladder cancer patients before and after tumor resection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 14. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 3'-Amino-2',3'-dideoxyadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Amino-2',3'-dideoxyadenosine (3'-amino-ddA) is a nucleoside analogue of significant interest in medicinal chemistry and drug development due to its potential as an antiviral and anticancer agent. Traditional chemical synthesis of such analogues is often complex, requiring multiple steps with protection and deprotection strategies, leading to low overall yields. Enzymatic synthesis presents a more direct, efficient, and environmentally benign alternative. This technical guide provides an in-depth overview of the core principles and methodologies for the enzymatic synthesis of this compound, focusing on the use of transglycosylation reactions catalyzed by nucleoside phosphorylases and nucleoside 2'-deoxyribosyltransferases. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate the practical application of these biocatalytic methods.
Introduction
Nucleoside analogues are a cornerstone of modern antiviral and anticancer chemotherapy. Their structural similarity to natural nucleosides allows them to interfere with nucleic acid synthesis and other critical cellular processes. This compound is a member of this class, characterized by the replacement of the 3'-hydroxyl group with an amino group. This modification can lead to chain termination during DNA synthesis, making it a compound of interest for therapeutic applications.
The chemical synthesis of 3'-amino-ddA can be challenging. However, enzymatic approaches, particularly those employing transglycosylation, offer a promising alternative. In this process, a sugar donor molecule provides the deoxyribose moiety, which is then transferred to an acceptor nucleobase, in this case, adenine. This guide will focus on the application of two key enzyme classes in the synthesis of 3'-amino-ddA: purine nucleoside phosphorylases (PNPs) and nucleoside 2'-deoxyribosyltransferases (NDTs).
Enzymatic Pathways for this compound Synthesis
The primary enzymatic route for the synthesis of this compound involves a transglycosylation reaction. This can be catalyzed by either nucleoside phosphorylases or nucleoside 2'-deoxyribosyltransferases, each with a distinct mechanism.
Nucleoside Phosphorylase (NP) Catalyzed Synthesis
In this pathway, a purine nucleoside phosphorylase (PNP) reversibly cleaves the glycosidic bond of a donor nucleoside in the presence of inorganic phosphate, generating a pentose-1-phosphate intermediate. This intermediate then reacts with an acceptor nucleobase to form the new nucleoside. For the synthesis of 3'-amino-ddA, 3'-amino-3'-deoxythymidine can serve as the sugar donor and adenine as the acceptor.
An In-depth Technical Guide to the Structural Analysis of 3'-Amino-2',3'-dideoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural and functional analysis of 3'-Amino-2',3'-dideoxyadenosine, a synthetic nucleoside analog. The document details its physicochemical properties, spectroscopic data, and established mechanism of action as a DNA chain terminator. While a definitive crystal structure remains to be publicly reported, this guide compiles available data and provides detailed experimental protocols for its synthesis and characterization. Furthermore, potential cellular signaling pathways affected by this compound, including a proposed apoptosis pathway, are discussed and visualized. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a synthetic purine nucleoside analog that belongs to the family of dideoxynucleosides. These compounds are characterized by the absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar moiety. The strategic replacement of the 3'-hydroxyl group with an amino group in this compound has significant implications for its biological activity. This modification allows the molecule, upon conversion to its triphosphate form, to act as a potent chain terminator during DNA synthesis[]. This property places it in a class of compounds with significant therapeutic and research potential, particularly in the fields of antiviral and anticancer drug development. This guide provides an in-depth analysis of its structure, methods for its characterization, and its mechanism of action.
Physicochemical and Structural Properties
The structural integrity of this compound is fundamental to its biological function. While detailed crystallographic data from a single-crystal X-ray diffraction study of this compound is not currently available in public databases, its physicochemical properties have been characterized.
Table 1: Physicochemical Properties of this compound [2][3]
| Property | Value |
| IUPAC Name | ((2S,3S,5R)-3-amino-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol |
| CAS Number | 7403-25-0 |
| Molecular Formula | C₁₀H₁₄N₆O₂ |
| Molecular Weight | 250.26 g/mol |
| Appearance | White to off-white crystals |
| Purity | >99% |
| Storage | 2-8°C |
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~8.1 | ~152.5 |
| H-8 | ~8.3 | ~140.0 |
| H-1' | ~6.3 | ~88.0 |
| H-2'α,β | ~2.5-2.8 | ~39.0 |
| H-3' | ~3.5-3.8 | ~51.0 |
| H-4' | ~4.1 | ~85.0 |
| H-5'α,β | ~3.6-3.8 | ~62.0 |
| NH₂ (C6) | ~7.3 (broad) | - |
| NH₂ (C3') | Variable (broad) | - |
| C-4 | - | ~149.0 |
| C-5 | - | ~120.0 |
| C-6 | - | ~156.0 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The fragmentation pattern can provide valuable structural information[8][9].
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| [M+H]⁺ (Monoisotopic) | 251.1251 m/z |
| Key Fragmentation Ions | [Adenine+H]⁺ (136.0623 m/z), ions corresponding to the loss of the sugar moiety. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from adenosine. The following is a generalized protocol based on methods for related nucleoside analogs[10][11].
Protocol:
-
Protection: Dissolve adenosine in a suitable solvent like pyridine and react with a silylating agent (e.g., tert-butyldimethylsilyl chloride) to protect the 5' and 2'-hydroxyl groups.
-
Activation: The remaining 3'-hydroxyl group is activated using a sulfonylating agent (e.g., methanesulfonyl chloride) in pyridine.
-
Azide Substitution: The activated 3'-position is displaced with an azide group using sodium azide in a polar aprotic solvent like DMF.
-
Reduction: The 3'-azido group is reduced to a 3'-amino group. This can be achieved by catalytic hydrogenation (H₂ over Pd/C) or using a Staudinger reaction (triphenylphosphine followed by water).
-
Deprotection: The silyl protecting groups are removed using a fluoride source like tetrabutylammonium fluoride (TBAF) or acidic conditions.
-
Purification: The final product is purified using column chromatography on silica gel.
NMR Spectroscopic Analysis Protocol
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
Mass Spectrometry Analysis Protocol
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
Instrument Parameters (ESI-QTOF Mass Spectrometer):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas Flow: 8-12 L/min.
-
Drying Gas Temperature: 300-350°C.
-
Mass Range: 50-500 m/z.
-
Collision Energy (for MS/MS): 10-40 eV.
Mechanism of Action and Biological Effects
DNA Chain Termination
The primary mechanism of action of this compound is as a DNA chain terminator. In the cell, it is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (3'-amino-ddATP). This triphosphate analog can then be recognized by DNA polymerases as a substrate and incorporated into a growing DNA strand in place of dATP. However, because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, further elongation of the DNA chain is terminated[].
Potential Induction of Apoptosis
While the direct effects of this compound on apoptosis are not extensively documented, related deoxyadenosine analogs are known to induce programmed cell death[12][13]. The accumulation of DNA strand breaks due to chain termination can trigger DNA damage response pathways, which may ultimately lead to the activation of apoptotic caspases. A proposed pathway involves the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.
Conclusion
This compound is a nucleoside analog with a well-established mechanism of action as a DNA chain terminator. This guide has provided a comprehensive overview of its structural properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its biological effects. While a definitive crystal structure is yet to be reported, the compiled spectroscopic and physicochemical data offer a solid foundation for its structural analysis. The proposed signaling pathways provide a framework for further investigation into its cellular effects. This in-depth guide serves as a critical resource for researchers aiming to explore the therapeutic potential of this compound and related compounds.
References
- 2. This compound | CAS#:7403-25-0 | Chemsrc [chemsrc.com]
- 3. 3-Amino-2,3-Dideoxyadenosine [metkinenchemistry.com]
- 4. scienceopen.com [scienceopen.com]
- 5. 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifesciencesite.com [lifesciencesite.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. benchchem.com [benchchem.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 3'-Amino-2',3'-dideoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 3'-Amino-2',3'-dideoxyadenosine, a synthetic nucleoside analog with significant applications in biochemical research and antiviral drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes its mechanism of action.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid.[1] It is structurally similar to the natural nucleoside deoxyadenosine but lacks a hydroxyl group at the 3' position, which is replaced by an amino group. This modification is critical to its biological activity.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₆O₂ | [2] |
| Molecular Weight | 250.26 g/mol | [2] |
| CAS Number | 7403-25-0 | [1] |
| Appearance | White to off-white crystals/solid | [1] |
| Purity | >98% | |
| Boiling Point | 571.6 °C at 760 mmHg | [3] |
| Density | 1.91 g/cm³ | [3] |
| Flash Point | 299.5 °C | [3] |
| Melting Point | Not available | [3] |
| pKa | Not available | |
| Storage Conditions | 2-8 °C, protect from light |
Experimental Protocols
Synthesis of this compound
A key synthetic route to this compound involves the conversion of a precursor nucleoside. The following protocol is based on the synthesis from a 2'-chloro-3'-ethylthio-2',3'-dideoxyadenosine intermediate.[4]
Materials:
-
9-(2-Chloro-3-ethylthio-2,3-dideoxy-β-D-ribofuranosyl)adenine
-
Sodium azide (NaN₃)
-
2-Methoxyethanol
-
Raney nickel
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Azide Displacement: A solution of 9-(2-Chloro-3-ethylthio-2,3-dideoxy-β-D-ribofuranosyl)adenine in aqueous 2-methoxyethanol is refluxed with sodium azide. This reaction results in the formation of a mixture of 3'-azido-2'-ethylthio and 2'-azido-3'-ethylthio isomers.
-
Separation of Isomers: The resulting mixture of azido nucleosides is separated by crystallization from a suitable solvent, such as ethyl acetate, to isolate the 3'-azido isomer.
-
Reduction of the Azide: The purified 3'-azido-2',3'-dideoxyadenosine is dissolved in ethanol. Raney nickel is added as a catalyst, and the mixture is subjected to hydrogenation to reduce the azido group to an amino group, yielding this compound.
-
Purification: The final product is purified by recrystallization to obtain a high-purity crystalline solid.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): Purity analysis of this compound can be performed using reversed-phase HPLC. A C18 column is typically employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly achieved using a UV detector at approximately 260 nm. The triphosphate form, this compound-5'-Triphosphate, can be analyzed by anion-exchange HPLC (AX-HPLC), with purity reported to be ≥90%.[][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure of this compound and its analogs can be confirmed using ¹H NMR spectroscopy.[7] A certificate of analysis for the related 3'-Amino-3'-deoxyadenosine indicates that the ¹H NMR spectrum should be consistent with the expected structure.[8]
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For 3'-Amino-3'-deoxyadenosine, the mass spectrum is expected to be consistent with its molecular formula.[8]
Mechanism of Action: DNA Chain Termination
The primary mechanism of action of this compound's triphosphate form (3'-amino-ddATP) is the termination of DNA synthesis.[] Due to the absence of a 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP), its incorporation into a growing DNA strand by a DNA polymerase prevents further chain elongation.
The following diagram illustrates the workflow of DNA chain termination by 3'-amino-ddATP.
Caption: Mechanism of DNA chain termination by this compound triphosphate.
The triphosphate derivative of this compound acts as a substrate for DNA polymerases.[] Once incorporated into the growing DNA chain, the absence of the 3'-hydroxyl group makes it impossible for the polymerase to add the next nucleotide, thus halting DNA replication. This property makes it a valuable tool in molecular biology, particularly in DNA sequencing techniques, and is the basis for its antiviral activity against retroviruses like HIV, which rely on reverse transcriptase for replication.
References
- 1. 3-Amino-2,3-Dideoxyadenosine [metkinenchemistry.com]
- 2. This compound | 7403-25-0 | NA05223 [biosynth.com]
- 3. This compound | CAS#:7403-25-0 | Chemsrc [chemsrc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. This compound-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 7. Structural analysis of 2',3'-dideoxyinosine, 2',3'-dideoxyadenosine, 2',3'-dideoxyguanosine and 2',3'-dideoxycytidine by 500-MHz 1H-NMR spectroscopy and ab-initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
A Deep Dive into Chain Terminators: 3'-Amino-2',3'-dideoxyadenosine triphosphate vs. ddATP
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of two critical chain-terminating nucleotides: 3'-Amino-2',3'-dideoxyadenosine triphosphate (3'-amino-ddATP) and 2',3'-dideoxyadenosine triphosphate (ddATP). While both molecules function as potent inhibitors of DNA synthesis, their distinct structural modifications lead to nuanced differences in their biochemical behavior and applications. This document delves into their mechanisms of action, comparative properties, and detailed experimental protocols relevant to their use in research and drug development.
Introduction to Chain-Terminating Nucleotide Analogs
Chain-terminating nucleotide analogs are pivotal tools in molecular biology and pharmacology. By mimicking natural deoxynucleoside triphosphates (dNTPs), they can be incorporated into a growing DNA strand by DNA polymerases. However, the absence of a 3'-hydroxyl group on the sugar moiety prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to the termination of DNA chain elongation.[][2] This property is the cornerstone of Sanger DNA sequencing and the mechanism of action for several antiviral drugs.
ddATP (2',3'-dideoxyadenosine triphosphate) is a well-established chain terminator widely used in Sanger sequencing and as an inhibitor of reverse transcriptases in antiviral research.[3][4] Its structure lacks hydroxyl groups at both the 2' and 3' positions of the ribose sugar.
This compound triphosphate , also known as 3'-amino-ddATP, is a derivative of ddATP where the 3'-hydrogen is replaced by an amino (-NH2) group.[] This modification, while preserving the chain-terminating ability, introduces a reactive functional group that can be utilized for further chemical modifications and may alter its interaction with polymerases.
Structural and Physicochemical Properties
The fundamental difference between 3'-amino-ddATP and ddATP lies in the substituent at the 3' position of the deoxyribose ring. This seemingly minor alteration can influence the molecule's polarity, reactivity, and interaction with the active site of DNA polymerases.
| Property | This compound triphosphate (3'-amino-ddATP) | 2',3'-dideoxyadenosine triphosphate (ddATP) |
| Molecular Formula | C₁₀H₁₇N₆O₁₁P₃[] | C₁₀H₁₆N₅O₁₁P₃ |
| Molecular Weight | 490.20 g/mol [] | 475.18 g/mol |
| 3' Substituent | Amino group (-NH₂)[] | Hydrogen (-H) |
| Reactivity | The 3'-amino group can be used for chemical conjugation. | Chemically less reactive at the 3' position. |
| Polarity | The amino group increases the polarity at the 3' position. | Less polar at the 3' position compared to 3'-amino-ddATP. |
| Storage | Recommended storage at -20°C.[] | Recommended storage at -20°C. |
Mechanism of Action: A Comparative View
Both 3'-amino-ddATP and ddATP act as competitive inhibitors of their natural counterpart, dATP, during DNA synthesis. They are incorporated by DNA polymerases into the growing DNA strand opposite a thymine base in the template. The absence of a 3'-hydroxyl group then halts further elongation.
Figure 1: General mechanism of DNA chain termination by ddATP and 3'-amino-ddATP.
While the fundamental mechanism is the same, the efficiency of incorporation and the degree of inhibition can vary between the two analogs and among different DNA polymerases. The steric and electronic properties of the 3'-substituent can influence the binding affinity of the nucleotide to the polymerase's active site. Direct comparative kinetic data for 3'-amino-ddATP and ddATP with various polymerases is not extensively available in the public literature. However, it is known that even minor modifications at the 3' position can significantly impact the incorporation efficiency by different polymerases.
Applications in Research and Drug Development
DNA Sequencing
The primary application of both ddATP and its amino-derivative is in DNA sequencing, particularly the Sanger method.[3][4] In this method, four separate DNA synthesis reactions are performed, each containing a small amount of one of the four dideoxynucleoside triphosphates (ddATP, ddCTP, ddGTP, ddTTP). This results in a series of DNA fragments of varying lengths, each terminated by a specific ddNTP.
Figure 2: Simplified workflow of Sanger DNA sequencing.
The 3'-amino group on 3'-amino-ddATP provides a handle for attaching labels, such as fluorescent dyes or biotin, which can be an alternative to labeling the primer or using fluorescently tagged ddNTPs with different linkers.
Antiviral Drug Development
Nucleoside analogs are a cornerstone of antiviral therapy. ddATP is the active triphosphate form of the prodrug didanosine (ddI), which has been used in the treatment of HIV infection. As a reverse transcriptase inhibitor, ddATP terminates the synthesis of viral DNA from the RNA genome.
The antiviral potential of 3'-amino-ddATP has been explored, with studies showing that various 3'-azido and 3'-amino pyrimidine deoxyribonucleoside analogs exhibit activity against retroviruses. However, comprehensive in vivo efficacy and toxicity data for 3'-amino-ddATP are limited in publicly available research.
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for their specific polymerase, template, and experimental goals.
DNA Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a DNA polymerase.
Materials:
-
Purified DNA polymerase
-
DNA template/primer hybrid
-
dATP, dCTP, dGTP, dTTP solution
-
ddATP or 3'-amino-ddATP solution (test inhibitor)
-
Reaction buffer (specific to the polymerase)
-
Radiolabeled dNTP (e.g., [α-³²P]dATP) or a fluorescent DNA intercalating dye
-
Stop solution (e.g., EDTA)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus (for radiolabeling) or a fluorescence plate reader.
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the reaction buffer, DNA template/primer, and all dNTPs except the one being competed with (if applicable).
-
Inhibitor Addition: Add varying concentrations of ddATP or 3'-amino-ddATP to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Addition: Add the DNA polymerase to initiate the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase for a defined period.
-
Termination: Stop the reaction by adding the stop solution.
-
Analysis:
-
Radiolabeling: Separate the reaction products by denaturing PAGE and visualize the bands by autoradiography. Inhibition is observed as a decrease in the intensity of full-length product bands.
-
Fluorescence: Add a DNA intercalating dye and measure the fluorescence. Inhibition is indicated by a lower fluorescence signal compared to the control.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the polymerase activity.
Figure 3: Workflow for a DNA polymerase inhibition assay.
Sanger DNA Sequencing (Manual Method)
This protocol outlines the basic steps for manual Sanger sequencing.
Materials:
-
Single-stranded DNA template
-
Sequencing primer
-
DNA polymerase (e.g., Klenow fragment or a thermostable polymerase)
-
dATP, dCTP, dGTP, dTTP solution
-
ddATP, ddCTP, ddGTP, ddTTP solutions
-
Radiolabeled dNTP (e.g., [α-³⁵S]dATP)
-
Reaction buffer
-
Stop solution (e.g., formamide-EDTA loading dye)
-
Sequencing gel apparatus
Protocol:
-
Annealing: Anneal the sequencing primer to the single-stranded DNA template.
-
Reaction Setup: Prepare four reaction tubes, labeled 'A', 'C', 'G', and 'T'. To each tube, add the annealed template-primer, DNA polymerase, reaction buffer, and the dNTP mix containing the radiolabeled dNTP.
-
Chain Termination: To the 'A' tube, add ddATP. To the 'C' tube, add ddCTP, and so on for 'G' and 'T'.
-
Incubation: Incubate the reactions at the appropriate temperature to allow for DNA synthesis and chain termination.
-
Termination: Stop the reactions by adding the stop solution.
-
Gel Electrophoresis: Denature the samples by heating and load them onto a high-resolution denaturing polyacrylamide sequencing gel, with each reaction in a separate lane.
-
Autoradiography: After electrophoresis, expose the gel to X-ray film to visualize the radiolabeled DNA fragments.
-
Sequence Reading: Read the DNA sequence from the bottom of the gel upwards, identifying the lane in which each successive band appears.
Conclusion
Both 3'-amino-ddATP and ddATP are powerful tools for probing and manipulating DNA synthesis. While ddATP remains the workhorse for standard chain-termination applications, the 3'-amino modification of 3'-amino-ddATP offers an intriguing avenue for the development of novel molecular probes and potential therapeutic agents. Further research directly comparing the kinetic properties and biological activities of these two molecules with a wider range of DNA polymerases and in various cellular contexts is warranted to fully elucidate their respective advantages and limitations. This guide provides a foundational understanding for researchers and developers to effectively utilize these important nucleotide analogs in their work.
References
An In-depth Technical Guide to the Early Studies of 3'-Amino-2',3'-dideoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-2',3'-dideoxyadenosine (3'-am-ddA) emerged in the late 1980s as a nucleoside analog with potent antiviral activity, particularly against the human immunodeficiency virus (HIV). As a member of the dideoxynucleoside family, its mechanism of action is primarily centered on the inhibition of reverse transcriptase, a critical enzyme for retroviral replication. This technical guide provides a comprehensive overview of the foundational research on 3'-am-ddA, detailing its synthesis, antiviral properties, and the biochemical pathways governing its activity. The information is presented to aid researchers and professionals in understanding the early developmental landscape of this significant antiviral agent.
Chemical Synthesis
The initial synthesis of this compound and related analogs was a key focus of early research, aiming to produce compounds with therapeutic potential.
Experimental Protocol: Synthesis of this compound
While specific, detailed protocols from the earliest studies can be sparse in modern databases, a general methodology can be reconstructed from available literature. The synthesis often involved the modification of a pre-existing nucleoside. A common route was the conversion of a suitable protected ribonucleoside to the desired 2',3'-dideoxy derivative, followed by the introduction of the amino group at the 3' position.
A representative synthetic approach can be outlined as follows:
-
Protection of the 5' and amino groups: The starting adenosine analog is treated with appropriate protecting groups to prevent unwanted side reactions. For instance, the 5'-hydroxyl group might be protected with a trityl group, and the N6-amino group of the adenine base with a benzoyl group.
-
Formation of a 2',3'-epoxide: The 2' and 3' hydroxyl groups of the protected ribonucleoside are activated, often by treatment with a sulfonyl chloride, followed by base-induced formation of a 2',3'-epoxide.
-
Ring opening of the epoxide: The epoxide is then opened with a nitrogen nucleophile, such as azide (N3-), to introduce the precursor to the amino group at the 3' position. This reaction typically proceeds with inversion of configuration.
-
Reduction of the azide: The 3'-azido group is subsequently reduced to a 3'-amino group, commonly using catalytic hydrogenation (e.g., H2 over Palladium on carbon) or a chemical reducing agent like triphenylphosphine.
-
Deoxygenation at the 2' position: The 2'-hydroxyl group is removed. This can be achieved through a variety of methods, including the Barton-McCombie deoxygenation.
-
Deprotection: Finally, all protecting groups are removed under appropriate conditions to yield the final product, this compound.
Purification: The final compound is typically purified using chromatographic techniques, such as silica gel chromatography or high-performance liquid chromatography (HPLC). Characterization is performed using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Antiviral Activity
Early investigations swiftly identified the potent anti-HIV activity of this compound and its derivatives.[1]
Quantitative Data: Anti-HIV Activity
The antiviral efficacy of this compound and related compounds was quantified using various cell-based assays. The following table summarizes representative data from early studies.
| Compound | Virus Strain | Cell Line | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/EC50) | Reference |
| This compound triphosphate | HIV-1 | Acutely infected cells | Data not specified | Data not specified | Data not specified | [1] |
| Puromycin aminonucleoside (PANS) | HIV-1 | Acutely infected cells | Data not specified | Data not specified | Data not specified | [1] |
| PANS 5'-monophosphate | HIV-1 | Acutely infected cells | Data not specified | Data not specified | Data not specified | [1] |
EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of the host cells by 50%. The Selectivity Index is the ratio of CC50 to EC50 and is a measure of the compound's therapeutic window.
Experimental Protocol: Anti-HIV Assay
The antiviral activity of this compound was typically assessed in acutely infected T-lymphocyte cell lines.
-
Cell Culture: Human T-lymphoblastoid cell lines (e.g., CEM, MT-4) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Virus Inoculation: Cells are infected with a known titer of an HIV-1 laboratory strain (e.g., HTLV-IIIB).
-
Drug Treatment: Immediately after infection, the cells are washed and resuspended in fresh medium containing serial dilutions of the test compound (this compound). Control cultures receive no drug.
-
Incubation: The cultures are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 4-7 days.
-
Assessment of Viral Replication: The extent of viral replication is determined by measuring a viral marker in the culture supernatant. Common methods in early studies included:
-
Reverse Transcriptase (RT) Activity Assay: The activity of the viral RT enzyme released into the supernatant is quantified.
-
p24 Antigen Capture ELISA: The amount of the viral core protein p24 in the supernatant is measured using an enzyme-linked immunosorbent assay.
-
-
Assessment of Cytotoxicity: The effect of the compound on the viability of uninfected cells is determined in parallel using methods such as the MTT assay or trypan blue exclusion.
-
Data Analysis: The EC50 and CC50 values are calculated from the dose-response curves.
Mechanism of Action: Reverse Transcriptase Inhibition
The primary mechanism of action of this compound is the inhibition of HIV reverse transcriptase.[1] The nucleoside is anabolically converted in the host cell to its active triphosphate form, this compound triphosphate (3'-am-ddATP).
Experimental Protocol: Reverse Transcriptase Inhibition Assay
The inhibitory activity of 3'-am-ddATP against HIV-1 RT was evaluated using in vitro enzyme assays.
-
Enzyme and Template/Primer: Purified recombinant HIV-1 reverse transcriptase is used. A synthetic template/primer, such as poly(rA)-oligo(dT), serves as the substrate for DNA synthesis.
-
Reaction Mixture: The reaction mixture contains the enzyme, template/primer, a buffer (e.g., Tris-HCl), a divalent cation (Mg2+ or Mn2+), and a mixture of deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [3H]dTTP).
-
Inhibitor Addition: Serial dilutions of the test inhibitor (3'-am-ddATP) are added to the reaction mixtures. A control reaction without the inhibitor is also included.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or dNTPs and incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination and Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid, TCA). The newly synthesized radiolabeled DNA is precipitated onto glass fiber filters.
-
Quantification: The amount of incorporated radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the inhibitor that reduces the RT activity by 50% (IC50) is determined from the dose-response curve.
Visualization of the Mechanism of Action
The following diagram illustrates the mechanism of chain termination by 3'-am-ddATP.
Caption: Mechanism of HIV reverse transcriptase inhibition by 3'-am-ddATP.
Cellular Metabolism and Activation
For this compound to exert its antiviral effect, it must be transported into the host cell and phosphorylated to its active triphosphate form.
Experimental Protocol: Cellular Uptake and Phosphorylation Assay
The cellular metabolism of this compound was investigated using radiolabeled compounds.
-
Cell Culture: Human T-lymphoblastoid cells are cultured as described in the anti-HIV assay.
-
Radiolabeled Compound: Cells are incubated with [3H]-labeled this compound at a specific concentration for various time points.
-
Cell Lysis: At each time point, the cells are harvested, washed to remove extracellular compound, and then lysed to release the intracellular contents.
-
Extraction of Nucleotides: The intracellular nucleotides are extracted from the cell lysate, typically using a cold acid precipitation method (e.g., with perchloric acid or TCA).
-
HPLC Analysis: The nucleotide extract is neutralized and analyzed by high-performance liquid chromatography (HPLC) on an anion-exchange column.
-
Quantification: The eluate from the HPLC is collected in fractions, and the radioactivity in each fraction is measured by scintillation counting.
-
Identification of Metabolites: The retention times of the radioactive peaks are compared to those of known standards of 3'-am-ddA and its mono-, di-, and triphosphate derivatives to identify and quantify the intracellular metabolites.
Visualization of the Metabolic Pathway
The following diagram illustrates the intracellular activation of this compound.
Caption: Intracellular metabolic activation of this compound.
Conclusion
The early studies on this compound laid the critical groundwork for understanding its potential as an antiviral agent. The research elucidated its synthesis, potent anti-HIV activity, and its mechanism of action as a chain-terminating inhibitor of reverse transcriptase. Furthermore, the initial investigations into its cellular metabolism provided insights into the pathways responsible for its activation. This foundational knowledge has been instrumental in the broader field of nucleoside analog drug development and continues to be relevant for the design of novel antiviral therapies.
References
An In-depth Technical Guide to the Biosynthesis of Aminonucleosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathways of aminonucleoside antibiotics, with a primary focus on the well-characterized pathway of puromycin. It includes detailed information on the enzymatic steps, relevant genetic clusters, and comparative insights into the biosynthesis of related aminonucleosides such as A201A and cystocin. The guide also presents key quantitative data, detailed experimental protocols for the characterization of the biosynthetic enzymes, and visual diagrams of the pathways and workflows to facilitate a deeper understanding of these complex molecular processes.
Introduction to Aminonucleoside Antibiotics
Aminonucleoside antibiotics are a class of natural products characterized by a nucleoside core structure containing an amino group, often on the ribose moiety. These compounds exhibit a broad range of biological activities, including antibacterial, antitumor, and antiviral properties. Their mechanism of action often involves the inhibition of protein synthesis by acting as analogues of aminoacyl-tRNAs. Puromycin, produced by Streptomyces alboniger, is a classic example and serves as a model for understanding the biosynthesis of this class of antibiotics. Other notable aminonucleosides include 3'-amino-3'-deoxyadenosine, A201A, and cystocin. The biosynthesis of these complex molecules involves a series of enzymatic reactions encoded by dedicated gene clusters.
The Puromycin Biosynthetic Pathway: A Core Model
The biosynthesis of puromycin in Streptomyces alboniger is orchestrated by the pur gene cluster. This cluster contains the genes encoding the enzymes responsible for the synthesis of the aminonucleoside core, its modification, and the attachment of the amino acid moiety. The proposed pathway begins with a nucleotide triphosphate and proceeds through a series of modifications to the ribose sugar and the adenine base.
The key intermediate in the biosynthesis of many aminonucleosides is 3'-amino-3'-deoxyadenosine. The biosynthesis of puromycin involves the formation of this core, followed by N,N-dimethylation of the adenine base, and finally the attachment of O-methyl-L-tyrosine.
The pur Gene Cluster in Streptomyces alboniger
The pur gene cluster is a contiguous set of genes responsible for puromycin biosynthesis. The functions of several of these genes have been inferred from sequence homology and, in some cases, confirmed by biochemical studies.
| Gene | Proposed Function | Homology |
| pur10 | Oxidoreductase (likely for 3'-oxidation) | Several oxidoreductases |
| pur4 | Aminotransferase (likely for 3'-amination) | Variety of presumed aminotransferases |
| pur7 | NTP pyrophosphohydrolase | NTP pyrophosphohydrolases |
| pur3 | Monophosphatase | Several monophosphatases |
| pur5 | S-adenosylmethionine-dependent methyltransferase (for N6,N6-dimethylation) | S-adenosylmethionine-dependent methyltransferases |
| pur6 | Tyrosinyl-aminonucleoside synthetase | Putative LmbC protein of the lincomycin biosynthetic pathway |
| dmpM | O-demethylpuromycin O-methyltransferase | S-adenosylmethionine-dependent methyltransferases |
| pac | Puromycin N-acetyltransferase (resistance) | Acetyltransferases |
| napH | N-acetylpuromycin N-acetylhydrolase | Hydrolases |
| pur8 | Unknown function | - |
Proposed Biosynthetic Pathway of the Aminonucleoside Core
The initial steps in the formation of the 3'-amino-3'-deoxyadenosine core are proposed to involve a series of enzymatic reactions starting from a nucleotide triphosphate, likely ATP or dATP.
This pathway involves the oxidation of the 3'-hydroxyl group of the ribose, followed by a transamination reaction to introduce the amino group, and finally dephosphorylation to yield the 3'-amino-3'-deoxyadenosine nucleoside.
Tailoring Steps in Puromycin Biosynthesis
Following the formation of the aminonucleoside core, a series of tailoring reactions occur to produce the final puromycin molecule.
Methodological & Application
Application Notes and Protocols for 3'-Amino-2',3'-dideoxyadenosine as a DNA Chain Terminator in Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-2',3'-dideoxyadenosine (3'-amino-ddA) is a potent DNA chain terminator used in the Sanger sequencing method. Structurally similar to standard dideoxynucleotides (ddNTPs), 3'-amino-ddA lacks the 3'-hydroxyl group essential for the formation of a phosphodiester bond, thereby halting DNA synthesis upon its incorporation by a DNA polymerase. The substitution of the 3'-hydroxyl with an amino group enhances its termination efficiency, making it a subject of interest for optimizing sequencing reactions and as a potential antiviral agent. These application notes provide a comprehensive overview of its mechanism, protocols for its use, and comparative data on its performance.
Mechanism of Action
During Sanger sequencing, a DNA polymerase synthesizes a complementary strand to a single-stranded DNA template. The reaction mixture contains the four standard deoxynucleotide triphosphates (dNTPs) and a small concentration of a chain-terminating dideoxynucleotide triphosphate. When the polymerase incorporates a ddNTP, the absence of a 3'-hydroxyl group prevents the addition of the next nucleotide, leading to the termination of the DNA strand.
This compound triphosphate (3'-amino-ddATP) functions similarly. The 3'-amino group cannot participate in the nucleophilic attack required to form a phosphodiester bond with the incoming dNTP, thus causing irreversible chain termination. Research has shown that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates are effective inhibitors of various DNA polymerases, including DNA polymerase I, calf thymus DNA polymerase alpha, and rat liver DNA polymerase beta.[1] Notably, their inhibitory effect is significantly greater than that of standard 2',3'-dideoxynucleoside 5'-triphosphates.[1]
Data Presentation
The efficiency of DNA chain terminators can be compared by their ability to inhibit DNA synthesis. The following table summarizes the comparative inhibitory effects of 3'-aminonucleoside triphosphates and standard dideoxynucleoside triphosphates on DNA polymerase I from E. coli.
| Compound | DNA Polymerase | Relative Inhibitory Effect |
| 3'-Amino-ddATP | DNA Polymerase I (E. coli) | Markedly Higher |
| ddATP | DNA Polymerase I (E. coli) | Standard |
| 3'-Amino-ddGTP | DNA Polymerase I (E. coli) | Markedly Higher |
| ddGTP | DNA Polymerase I (E. coli) | Standard |
| 3'-Amino-ddCTP | DNA Polymerase I (E. coli) | Markedly Higher |
| ddCTP | DNA Polymerase I (E. coli) | Standard |
| 3'-Amino-ddTTP | DNA Polymerase I (E. coli) | Markedly Higher |
| ddTTP | DNA Polymerase I (E. coli) | Standard |
Note: The term "Markedly Higher" is based on qualitative descriptions from the cited literature, as specific inhibitory constants (Ki) or IC50 values for 3'-Amino-ddATP were not available in the searched resources. The original research by Chidgeavadze et al. (1984) demonstrated this enhanced termination.
Experimental Protocols
The following is a generalized protocol for Sanger sequencing using 3'-amino-ddATP as a chain terminator. The precise concentrations, especially the ratio of dNTPs to 3'-amino-ddATP, may require optimization depending on the DNA polymerase used, the template sequence, and the desired read length.
Protocol: Sanger Sequencing with 3'-Amino-ddATP
1. Materials:
-
Single-stranded DNA template
-
Sequencing primer
-
DNA polymerase (e.g., Klenow fragment of E. coli DNA Polymerase I)
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)
-
This compound-5'-triphosphate (3'-amino-ddATP)
-
Reaction buffer (specific to the DNA polymerase)
-
Denaturing polyacrylamide gel
-
Electrophoresis apparatus
-
Autoradiography or fluorescence imaging system
2. Reaction Setup:
Prepare four separate reaction tubes, one for each standard dideoxynucleotide (for comparison if needed) and one for the 3'-amino-ddATP. For a single 3'-amino-ddA termination reaction, the setup is as follows:
| Component | Volume | Final Concentration |
| DNA Template (0.5 µg/µL) | 2 µL | 1 µg |
| Primer (10 µM) | 1 µL | 1 µM |
| 10x Reaction Buffer | 2 µL | 1x |
| dNTP Mix (10 mM each) | 1 µL | 1 mM each |
| 3'-amino-ddATP (10 µM) | 1 µL | 1 µM |
| DNA Polymerase (5 U/µL) | 1 µL | 5 Units |
| Nuclease-free water | to 20 µL | - |
Important Considerations for Concentration and Ratios:
-
The ratio of dNTPs to the chain terminator is critical. For standard ddNTPs, a ratio of dNTP:ddNTP is often around 100:1.
-
Given that 3'-amino-ddNTPs are more potent terminators, a significantly higher dNTP to 3'-amino-ddNTP ratio may be required to generate a suitable ladder of fragment lengths. It is recommended to perform a titration experiment, varying the concentration of 3'-amino-ddATP to find the optimal ratio for the specific experimental conditions.
3. Thermal Cycling (for cycle sequencing):
If using a thermostable polymerase, a cycle sequencing protocol can be employed:
-
Initial Denaturation: 96°C for 1 minute
-
Cycling (25-30 cycles):
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50°C for 5 seconds
-
Extension: 60°C for 4 minutes
-
-
Final Extension: 60°C for 10 minutes
-
Hold: 4°C
4. Gel Electrophoresis and Visualization:
-
Add an equal volume of loading dye (e.g., formamide-based) to each reaction.
-
Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the electrophoresis at a constant voltage until the desired separation is achieved.
-
Visualize the DNA fragments by autoradiography (if using radiolabeled primers or dNTPs) or by fluorescence imaging (if using fluorescently labeled primers or terminators).
Visualizations
Mechanism of DNA Chain Termination by 3'-Amino-ddATP
Caption: Mechanism of 3'-Amino-ddATP as a DNA chain terminator.
Experimental Workflow for Sanger Sequencing
References
Application Notes and Protocols: 3'-Amino-2',3'-dideoxyadenosine in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-2',3'-dideoxyadenosine is a nucleoside analog that has demonstrated potential as an antiviral agent. As a derivative of deoxyadenosine, its primary mechanism of action involves the inhibition of viral replication through the termination of DNA chain elongation. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the evaluation of this compound and its analogs in antiviral research.
Mechanism of Action
This compound exerts its antiviral effect primarily by acting as a chain terminator during viral nucleic acid synthesis. The process begins with its phosphorylation to the active triphosphate form by host cell kinases. This triphosphate analog is then recognized by viral reverse transcriptases or DNA polymerases and incorporated into the growing viral DNA strand. The absence of a 3'-hydroxyl group on the sugar moiety of this compound prevents the formation of the next phosphodiester bond, thereby halting further elongation of the DNA chain and inhibiting viral replication.[][2]
Data Presentation
The antiviral activity and cytotoxicity of this compound and its analogs are summarized in the tables below. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of this compound and Analogs against HIV
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | HIV-1 | T-cell line | Not explicitly stated | >250 | Not calculable |
| Puromycin aminonucleoside (PANS) | HIV-1 | Acutely infected cells | Active | Not specified | Not calculable |
Table 2: Antiviral Activity of this compound Analogs against Other Viruses
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 3'-Amino-2',3'-dideoxy-5-fluorouridine | Adenovirus | Not specified | 10 | Not appreciably cytotoxic | >10 (estimated) |
Note: Quantitative data for this compound is limited in the public domain. The tables include data for closely related analogs to provide context for its potential antiviral activity. Further experimental evaluation is necessary to determine the precise EC50 and CC50 values for this compound against a broader range of viruses.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antiviral activity and cytotoxicity of this compound.
Plaque Reduction Assay (for EC50 Determination)
This assay is a standard method for quantifying the infectivity of a lytic virus and determining the antiviral efficacy of a compound.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Virus stock of known titer
-
This compound stock solution
-
Cell culture medium (e.g., DMEM) with and without serum
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., 1% methylcellulose or agarose in culture medium)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Infection: Remove the growth medium from the cells and wash with PBS. Infect the cells with a virus dilution calculated to produce 50-100 plaques per well.
-
Adsorption: Incubate the plates at 37°C for 1 hour to allow for virus adsorption.
-
Treatment: After adsorption, remove the virus inoculum and add the different concentrations of the compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Overlay: Add the overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period appropriate for plaque development (typically 2-5 days).
-
Fixation and Staining: After incubation, fix the cells with the fixing solution and then stain with the crystal violet solution.
-
Plaque Counting: Wash the plates with water, allow them to dry, and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined from the dose-response curve.
MTT Assay (for CC50 Determination)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.
Materials:
-
Host cells seeded in a 96-well plate
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a "cell control" (no compound).
-
Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The CC50 value is determined from the dose-response curve.
Reverse Transcriptase (RT) Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the activity of viral reverse transcriptase.
Materials:
-
Recombinant reverse transcriptase
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including radiolabeled dTTP (e.g., [³H]dTTP)
-
This compound triphosphate (the active form of the compound)
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, poly(A)•oligo(dT) template-primer, dNTPs (including radiolabeled dTTP), and the reverse transcriptase enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Precipitation: Stop the reaction and precipitate the newly synthesized DNA by adding cold TCA.
-
Filtration: Collect the precipitated DNA on glass fiber filters and wash to remove unincorporated nucleotides.
-
Radioactivity Measurement: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the percentage of RT inhibition for each concentration of the compound and calculate the IC50 value.
Experimental Workflow and Logical Relationships
The evaluation of a potential antiviral compound like this compound typically follows a structured workflow, starting with in vitro assays and potentially progressing to in vivo studies.
The relationship between the structure of this compound and its activity is crucial. The key modifications compared to the natural nucleoside deoxyadenosine are the presence of an amino group at the 3' position and the absence of a hydroxyl group at this position.
References
Application Notes and Protocols for 3'-Amino-2',3'-dideoxyadenosine in Oligonucleotide Modification and Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3'-Amino-2',3'-dideoxyadenosine for the modification and labeling of oligonucleotides. This document details the enzymatic incorporation of this compound-5'-triphosphate (3'-amino-ddATP) and subsequent post-synthetic labeling strategies. It also includes quantitative data on reaction efficiencies and the stability of the modified oligonucleotides, along with detailed experimental protocols and workflow diagrams.
Introduction
This compound is a modified nucleoside that serves as a chain terminator in DNA synthesis. Its key feature is the presence of an amino group at the 3' position, which replaces the hydroxyl group necessary for phosphodiester bond formation. This primary amine provides a reactive handle for the covalent attachment of various molecules, such as fluorescent dyes, quenchers, biotin, or other reporter groups, after the oligonucleotide has been synthesized.
The primary method for incorporating this compound into an oligonucleotide is through enzymatic addition using Terminal deoxynucleotidyl Transferase (TdT). TdT is a template-independent DNA polymerase that can add a single dideoxynucleoside triphosphate (ddNTP) to the 3'-terminus of a DNA strand. Once the 3'-amino-ddATP is incorporated, the terminal amino group can be specifically labeled in a subsequent chemical reaction. This two-step approach allows for the precise placement of a single label at the 3'-end of an oligonucleotide.
Modification of the 3'-terminus of oligonucleotides is a critical strategy in various molecular biology applications and in the development of therapeutic oligonucleotides. For instance, 3'-end labeling is employed in the preparation of probes for hybridization assays, microarrays, and fluorescence in situ hybridization (FISH). In the context of drug development, 3'-modifications can enhance the nuclease resistance of antisense oligonucleotides and siRNAs, thereby increasing their in vivo stability and therapeutic efficacy.
Data Presentation
The following tables summarize quantitative data related to the synthesis, labeling, and stability of 3'-amino-modified oligonucleotides.
Table 1: Comparison of 3'-End Labeling Methods for Oligonucleotides
| Parameter | Enzymatic Labeling with 3'-amino-ddATP + Post-Synthetic Conjugation | Solid-Phase Synthesis with 3'-Amino-Modifier CPG + Post-Synthetic Conjugation |
| Principle | Enzymatic addition of a single 3'-amino-ddATP followed by chemical labeling of the amino group. | Chemical synthesis of an oligonucleotide on a solid support functionalized with an amino-linker, followed by chemical labeling. |
| Typical Yield (Overall) | Variable, depends on both enzymatic incorporation and chemical labeling efficiencies. | Generally high, but can be affected by the efficiency of the final labeling step. Post-synthetically labeled dyes often result in lower yields.[1] |
| Labeling Efficiency (Chemical) | 50-90% for amine-reactive dyes (e.g., NHS esters) with a 6-hour incubation. | Similar to enzymatic method's post-synthetic step (50-90%). |
| Purity of Final Product | Requires purification after both enzymatic and chemical steps. | Requires at least one, and often two, HPLC purification steps for high purity.[1] |
| Scalability | Typically for small to medium scale (pmol to nmol). | Readily scalable for larger quantities (µmol to mol). |
| Versatility | Limited by the substrate specificity of the polymerase. | High versatility in the choice of linkers and protecting groups. |
Table 2: Nuclease Stability of 3'-Modified Oligonucleotides
| Oligonucleotide Modification | Nuclease Type | Relative Stability (Compared to Unmodified) | Reference |
| 3'-Aminohexyl group | 3'-Exonucleases | 2- to 3-fold increase in stability in cell culture. | [2] |
| 3'-Phosphorothioate bonds (3 bonds) | 3'-Exonucleases | Significant increase in resistance. | [3] |
| 3'-Inverted dT | 3'-Exonucleases | High resistance due to 3'-3' linkage. | [3] |
| Unmodified Oligonucleotide | 3'-Exonucleases | Rapid degradation. | [3] |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of this compound-5'-triphosphate (3'-amino-ddATP)
This protocol describes the addition of a single 3'-amino-ddATP to the 3'-terminus of an oligonucleotide using Terminal deoxynucleotidyl Transferase (TdT).
Materials:
-
Oligonucleotide (100 pmol, HPLC-purified)
-
Terminal deoxynucleotidyl Transferase (TdT)
-
5x TdT Reaction Buffer (typically contains potassium cacodylate, Tris-HCl, and a divalent cation)
-
CoCl₂ Solution (if not included in the reaction buffer)
-
This compound-5'-triphosphate (3'-amino-ddATP) (1 mM stock solution)
-
Nuclease-free water
-
0.5 M EDTA solution, pH 8.0
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
Procedure:
-
In a microcentrifuge tube on ice, combine the following reagents in the specified order:
-
5x TdT Reaction Buffer: 10 µL
-
CoCl₂ Solution (if required): As per manufacturer's recommendation
-
Oligonucleotide (100 pmol): X µL
-
3'-amino-ddATP (1 mM): 1 µL
-
Terminal Transferase (TdT): 1 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Mix the components gently by pipetting. Avoid vortexing.
-
Briefly centrifuge the tube to collect the reaction mixture at the bottom.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA, pH 8.0, and heating to 70°C for 10 minutes.
-
The resulting 3'-amino-modified oligonucleotide can be purified by ethanol precipitation or using a suitable spin column to remove unincorporated 3'-amino-ddATP.
Protocol 2: Post-Synthetic Fluorescent Labeling of 3'-Amino-Modified Oligonucleotides
This protocol details the labeling of the 3'-terminal amino group with an amine-reactive fluorescent dye (e.g., an NHS ester).
Materials:
-
3'-Amino-modified oligonucleotide (from Protocol 1, purified)
-
Amine-reactive fluorescent dye (e.g., Cy5-NHS ester), reconstituted in anhydrous DMSO or DMF
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
Nuclease-free water
-
Ethanol (absolute and 70%)
-
3 M Sodium acetate, pH 5.2
-
Microcentrifuge tubes
Procedure:
-
Resuspend the purified 3'-amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 100-200 µM.
-
Add a 10- to 20-fold molar excess of the amine-reactive fluorescent dye to the oligonucleotide solution.
-
Mix well by gentle pipetting and incubate in the dark at room temperature for 6 hours or overnight.
-
After incubation, purify the labeled oligonucleotide from the unreacted dye. This is typically achieved by ethanol precipitation followed by HPLC purification or polyacrylamide gel electrophoresis (PAGE).
-
Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold absolute ethanol. Mix and incubate at -20°C for at least 1 hour. Centrifuge to pellet the oligonucleotide, wash the pellet with 70% ethanol, and resuspend in nuclease-free water or a suitable buffer.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Workflow for oligonucleotide labeling.
Caption: Application in Fluorescence In Situ Hybridization (FISH).
References
Application Note: Quantitative Analysis of 3'-Amino-2',3'-dideoxyadenosine Incorporation into DNA using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3'-Amino-2',3'-dideoxyadenosine is a nucleoside analog of deoxyadenosine that lacks a hydroxyl group at the 3' position of the deoxyribose sugar. Instead, it possesses an amino group. This structural modification prevents the formation of a phosphodiester bond during DNA synthesis, leading to chain termination.[1][2] Consequently, this compound and its triphosphate form are valuable tools for studying DNA replication, and as potential therapeutic agents. The triphosphate form of this compound serves as a substrate for DNA polymerases and, upon incorporation, halts further DNA elongation.[3]
This application note provides a detailed protocol for the sensitive and quantitative analysis of this compound incorporation into the DNA of cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein is crucial for understanding the mechanism of action, efficacy, and potential off-target effects of this and similar nucleoside analogs in drug development and molecular biology research.
Principle of the Method
The workflow for the quantitative analysis of this compound incorporation involves several key steps. Initially, cells are treated with this compound, allowing for its cellular uptake, conversion to the active triphosphate form, and subsequent incorporation into newly synthesized DNA. Following treatment, genomic DNA is extracted and purified. The purified DNA is then enzymatically hydrolyzed to its constituent deoxynucleosides. The resulting mixture of canonical and modified deoxynucleosides is then analyzed by LC-MS/MS. Separation of the deoxynucleosides is achieved by reverse-phase liquid chromatography, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is accomplished using a stable isotope-labeled internal standard of this compound to ensure accuracy and reproducibility.
Data Presentation
The following tables summarize hypothetical quantitative data from an experiment where two different cancer cell lines (Cell Line A and Cell Line B) were treated with varying concentrations of this compound for 24 hours. The amount of incorporated this compound was quantified relative to the total amount of deoxyguanosine (dG) in the sample, a stable and abundant canonical deoxynucleoside.
Table 1: Incorporation of this compound in Cell Line A
| Treatment Concentration (µM) | Incorporated this compound (pg/µg DNA) | Molecules of this compound per 10^6 Deoxyguanosine |
| 0 (Control) | Not Detected | Not Detected |
| 1 | 15.2 ± 1.8 | 60.8 ± 7.2 |
| 5 | 78.5 ± 6.3 | 314.0 ± 25.2 |
| 10 | 152.3 ± 12.5 | 609.2 ± 50.0 |
Table 2: Incorporation of this compound in Cell Line B
| Treatment Concentration (µM) | Incorporated this compound (pg/µg DNA) | Molecules of this compound per 10^6 Deoxyguanosine |
| 0 (Control) | Not Detected | Not Detected |
| 1 | 25.8 ± 2.1 | 103.2 ± 8.4 |
| 5 | 135.4 ± 11.0 | 541.6 ± 44.0 |
| 10 | 260.1 ± 20.8 | 1040.4 ± 83.2 |
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Stable isotope-labeled [¹³C₅, ¹⁵N₂]-3'-Amino-2',3'-dideoxyadenosine (Internal Standard)
-
Cell culture medium and supplements
-
Phosphate Buffered Saline (PBS)
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (from Escherichia coli)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound incorporation.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Seed the desired cell line in appropriate culture vessels and allow them to adhere and reach approximately 70-80% confluency.
-
Prepare stock solutions of this compound in sterile water or DMSO.
-
Treat the cells with the desired concentrations of this compound. Include a vehicle-treated control group.
-
Incubate the cells for the desired time period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
2. Genomic DNA Extraction and Quantification:
-
Harvest the cells by trypsinization or scraping, and wash with ice-cold PBS.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions. Ensure the final DNA eluate is of high purity.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
3. Enzymatic Digestion of DNA:
-
In a microcentrifuge tube, combine 10-20 µg of genomic DNA with the stable isotope-labeled internal standard ([¹³C₅, ¹⁵N₂]-3'-Amino-2',3'-dideoxyadenosine) at a final concentration of 100 fmol.
-
Add Nuclease P1 buffer and 10 units of Nuclease P1.
-
Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase buffer and 10 units of alkaline phosphatase.
-
Incubate at 37°C for an additional 2 hours.
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge at high speed to pellet the enzymes and precipitated material. Transfer the supernatant to a new tube for cleanup.
4. Solid Phase Extraction (SPE) Cleanup:
-
Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load the supernatant from the enzymatic digestion onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the deoxynucleosides with a solution of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in a small volume (e.g., 50 µL) of the initial LC mobile phase.
5. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the deoxynucleosides (e.g., 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-14 min: 95% B; 14-15 min: 95-2% B; 15-20 min: 2% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound, the internal standard, and a canonical deoxynucleoside (e.g., deoxyguanosine) for normalization.
-
This compound: m/z 251.1 → 135.1
-
[¹³C₅, ¹⁵N₂]-3'-Amino-2',3'-dideoxyadenosine: m/z 258.1 → 140.1
-
Deoxyguanosine: m/z 268.1 → 152.1
-
6. Data Analysis:
-
Integrate the peak areas for the MRM transitions of the analyte and the internal standard.
-
Calculate the concentration of this compound in the sample using a standard curve prepared with known amounts of the analyte and a fixed amount of the internal standard.
-
Normalize the amount of incorporated this compound to the amount of a canonical deoxynucleoside (e.g., deoxyguanosine) to account for variations in the amount of DNA analyzed.
Signaling Pathway Visualization
The incorporation of chain-terminating nucleoside analogs like this compound into DNA can induce replication stress, which in turn activates cellular DNA damage response pathways. A key signaling cascade initiated by replication stress is the ATR (Ataxia Telangiectasia and Rad3-related) pathway.
Caption: ATR-mediated DNA damage response to chain termination.
Conclusion
This application note provides a comprehensive and robust methodology for the quantitative analysis of this compound incorporation into DNA using LC-MS/MS. The detailed protocols for sample preparation and analysis, along with the provided examples of data presentation and pathway visualization, offer a valuable resource for researchers in drug development and molecular biology. This sensitive and specific assay is essential for elucidating the molecular mechanisms of chain-terminating nucleoside analogs and for evaluating their therapeutic potential.
References
Application Notes and Protocols for Sanger Sequencing with 3'-Amino-2',3'-dideoxyadenosine triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanger sequencing, also known as the chain-termination method, remains a gold standard for DNA sequencing due to its high accuracy, making it an indispensable tool for sequence validation, single nucleotide polymorphism (SNP) analysis, and smaller-scale sequencing projects.[1][2] The core principle of this method lies in the enzymatic synthesis of a DNA strand complementary to a template, which is randomly terminated by the incorporation of modified nucleotides called dideoxynucleoside triphosphates (ddNTPs).[3][4] This document provides detailed application notes and protocols for Sanger sequencing with a specific focus on the use of 3'-Amino-2',3'-dideoxyadenosine triphosphate (3'-amino-ddATP), a modified chain terminator that offers unique advantages for various molecular biology applications.
Unlike conventional ddNTPs that lack a 3'-hydroxyl group, 3'-amino-ddATP possesses a 3'-amino group. This modification still effectively terminates DNA chain elongation by DNA polymerase, as the amino group cannot form a phosphodiester bond with the subsequent nucleotide.[5][6] The primary advantage of the 3'-amino group is its function as a chemical handle, allowing for the covalent attachment of a wide range of reporter molecules, such as fluorescent dyes or biotin, post-synthesis. This feature provides flexibility in labeling strategies and can be leveraged in various nucleic acid-based assays.
Principle of Chain Termination with 3'-Amino-ddATP
The fundamental principle of Sanger sequencing relies on the controlled interruption of DNA synthesis. The process involves a DNA polymerase, a primer, a DNA template, the four standard deoxynucleoside triphosphates (dNTPs), and a small amount of a chain-terminating dideoxynucleoside triphosphate.
In the case of sequencing reactions targeting adenine bases, 3'-amino-ddATP is used as the chain terminator. When the DNA polymerase encounters a thymine on the template strand, it can incorporate either a standard dATP, allowing the chain to continue growing, or a 3'-amino-ddATP. The incorporation of 3'-amino-ddATP prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating the DNA strand at that specific adenine position. This process results in a heterogeneous mixture of DNA fragments of varying lengths, each ending with a 3'-amino-adenosine.
Applications of 3'-Amino-ddATP in Sanger Sequencing and Beyond
The unique properties of 3'-amino-ddATP open up several specialized applications:
-
Post-Synthesis Labeling: The 3'-amino group provides a reactive site for the attachment of various labels after the sequencing reaction is complete. This is particularly useful for applications requiring custom or specialized dyes that may not be readily available as pre-labeled ddNTPs.
-
Site-Specific Modification of DNA: Beyond sequencing, 3'-amino-ddATP can be used to introduce a reactive amino group at a specific adenine residue in a DNA sequence. This allows for the site-specific conjugation of molecules such as crosslinkers, affinity tags, or therapeutic agents.
-
Enzymatic Activity Probes: The incorporation of 3'-amino-ddATP can be used to study the active site and substrate specificity of various DNA polymerases.
Data Presentation
The following table summarizes the key properties of the nucleotides involved in Sanger sequencing with 3'-amino-ddATP.
| Nucleotide Type | 3'-Position Moiety | Function in DNA Synthesis | Potential for Labeling |
| Deoxynucleoside Triphosphate (dNTP) | -OH (Hydroxyl) | Chain Elongation | None at 3' end |
| Dideoxynucleoside Triphosphate (ddNTP) | -H (Hydrogen) | Chain Termination | Can be pre-labeled on the base or via a linker |
| This compound triphosphate (3'-amino-ddATP) | -NH2 (Amino) | Chain Termination | Post-synthesis labeling at the 3'-amino group |
Experimental Protocols
This section provides a generalized protocol for Sanger sequencing using a modified ddNTP like 3'-amino-ddATP. Please note that optimal concentrations of the modified nucleotide and reaction conditions may need to be determined empirically depending on the specific DNA polymerase and template being used.
Protocol 1: Cycle Sequencing with 3'-Amino-ddATP
This protocol is designed for thermal cyclers and is a common method for Sanger sequencing.
1. Reagents and Materials:
-
Purified DNA template (plasmid, PCR product, etc.)
-
Sequencing Primer
-
DNA Polymerase suitable for sequencing (e.g., a variant of Taq polymerase)
-
Sequencing Buffer (as recommended by the polymerase manufacturer)
-
Deoxynucleoside Triphosphates (dNTPs) mix (dATP, dCTP, dGTP, dTTP)
-
This compound triphosphate (3'-amino-ddATP)
-
Nuclease-free water
-
Thermal cycler
-
Reagents for post-synthesis labeling (if applicable)
-
Reagents and equipment for DNA fragment analysis (e.g., capillary electrophoresis)
2. Reaction Setup:
The following is a representative reaction setup for a single 20 µL reaction. Optimization may be required.
| Component | Final Concentration | Volume (µL) |
| Sequencing Buffer (5x) | 1x | 4 |
| DNA Template (100 ng/µL) | 100-500 ng | 1-5 |
| Sequencing Primer (10 µM) | 0.5 µM | 1 |
| dNTP Mix (10 mM each) | 200 µM each | 0.4 |
| 3'-Amino-ddATP (1 mM) | 1-10 µM | 0.2-2 |
| DNA Polymerase (5 U/µL) | 1-2 Units | 0.2-0.4 |
| Nuclease-free water | - | Up to 20 |
Note: The ratio of dNTPs to 3'-amino-ddATP is critical for generating a good distribution of fragment lengths. A typical starting point is a 100:1 to 500:1 molar ratio of dNTP to ddNTP.
3. Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Number of Cycles |
| Initial Denaturation | 96 | 1 minute | 1 |
| Denaturation | 96 | 10 seconds | 25-30 |
| Annealing | 50-60 | 5 seconds | 25-30 |
| Extension | 60 | 4 minutes | 25-30 |
| Final Extension | 60 | 5 minutes | 1 |
| Hold | 4 | Indefinite | 1 |
4. Post-Sequencing Cleanup:
After the cycle sequencing reaction, it is essential to remove unincorporated ddNTPs and dNTPs, as well as the enzyme and buffer components, which can interfere with electrophoretic separation. Common cleanup methods include:
-
Ethanol/EDTA precipitation
-
Spin column purification
-
Magnetic bead-based cleanup
5. Post-Synthesis Labeling (if applicable):
If the 3'-amino group is to be labeled, this step should be performed after the cleanup of the sequencing reaction products. The choice of labeling reagent and protocol will depend on the desired reporter molecule (e.g., NHS-ester fluorescent dyes).
6. DNA Fragment Analysis:
The purified and, if necessary, labeled DNA fragments are separated by size with single-base resolution using capillary electrophoresis. The sequence is then determined by the order of the terminated fragments.
Mandatory Visualizations
Diagram 1: Sanger Sequencing Workflow with 3'-Amino-ddATP
Caption: Workflow for Sanger sequencing using 3'-Amino-ddATP.
Diagram 2: Mechanism of Chain Termination by 3'-Amino-ddATP
Caption: Comparison of DNA chain elongation and termination.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. microbenotes.com [microbenotes.com]
- 3. Sanger Sequencing Steps & Method [sigmaaldrich.com]
- 4. How does dideoxy nucleotide (ddNTP) work in Sanger DNA sequencing? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]
Application Notes and Protocols: Labeling of Oligonucleotides with 3'-Amino-2',3'-dideoxyadenosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The specific labeling of oligonucleotides at their 3'-terminus is a critical technique in molecular biology and biotechnology, enabling a vast array of applications in diagnostics, therapeutics, and fundamental research. Introducing a primary amino group using 3'-Amino-2',3'-dideoxyadenosine-5'-Triphosphate (3'-amino-ddATP) provides a versatile and specific handle for the post-labeling covalent attachment of various functional molecules such as fluorophores, quenchers, biotin, or therapeutic agents.[][2]
This two-step method involves the enzymatic addition of a single 3'-amino-ddATP nucleotide to the 3'-hydroxyl end of a DNA oligonucleotide using Terminal deoxynucleotidyl Transferase (TdT).[3][4] As 3'-amino-ddATP lacks a 3'-hydroxyl group, it acts as a chain terminator, ensuring the incorporation of only one modified nucleotide.[][3] The newly incorporated terminal primary amine can then be efficiently conjugated to an amine-reactive molecule, most commonly an N-hydroxysuccinimide (NHS) ester, through a stable amide bond.[5][6] This protocol provides a robust and efficient means of producing 3'-end-labeled oligonucleotides with high purity.
Principle of the Method
The overall process is a chemo-enzymatic strategy:
-
Enzymatic Tailing: Terminal deoxynucleotidyl Transferase (TdT), a template-independent DNA polymerase, catalyzes the addition of this compound from its triphosphate form (3'-amino-ddATP) to the 3'-hydroxyl terminus of a DNA oligonucleotide.[3][7] Cobalt (Co²⁺) is an essential cofactor for this enzymatic activity.[3]
-
Chemical Conjugation: The resulting oligonucleotide, now possessing a terminal primary amine, is reacted with an amine-reactive compound (e.g., an NHS-ester derivative of a fluorescent dye). The nucleophilic amino group attacks the NHS ester, forming a stable covalent amide linkage and releasing the NHS leaving group.[6][8] This reaction is typically performed in a buffer with a slightly alkaline pH to ensure the amino group is deprotonated and thus reactive.[8]
Quantitative Data Summary
The following table summarizes key quantitative parameters and conditions for the successful labeling of oligonucleotides using the described two-step protocol.
| Parameter | Value / Condition | Notes |
| Enzymatic Labeling (TdT) | ||
| Enzyme | Terminal deoxynucleotidyl Transferase (TdT) | Recombinant TdT is often more active than the native enzyme.[9] |
| Key Cofactor | Cobalt Chloride (CoCl₂) | TdT requires Co²⁺ for the incorporation of dideoxynucleotides.[3] |
| Substrate | This compound-5'-Triphosphate | Acts as a chain terminator, ensuring single nucleotide addition.[] |
| Incubation Temperature | 37°C | Optimal temperature for TdT activity.[10][11] |
| Incubation Time | 15 - 30 minutes | Sufficient for efficient single nucleotide incorporation.[10][11] |
| Chemical Conjugation (NHS Ester) | ||
| Oligonucleotide Concentration | 0.3 - 0.8 mM | Recommended starting concentration for the conjugation reaction.[5] |
| pH of Conjugation Buffer | 8.5 - 9.0 | Balances amine reactivity and hydrolysis of the NHS ester.[5][8] |
| Label Concentration | ~14 mM (in DMSO) | A molar excess of the NHS-ester label ensures efficient conjugation.[5] |
| Reaction Time | 2 hours to Overnight | Overnight reactions may be more convenient and can improve yield.[8] |
| Purification | ||
| Methods | Ethanol Precipitation, Desalting Columns, HPLC | Reverse-phase HPLC provides the highest purity.[5][8] |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of this compound
This protocol describes the addition of a single 3'-amino-ddATP to the 3'-terminus of an oligonucleotide using Terminal deoxynucleotidyl Transferase (TdT).
Materials:
-
Purified DNA Oligonucleotide (100 pmol)
-
Terminal deoxynucleotidyl Transferase (TdT), recombinant (e.g., 20 U/µL)
-
5x TdT Reaction Buffer (e.g., 1 M potassium cacodylate, 125 mM Tris, 0.05% Triton X-100, pH 7.2)
-
Cobalt Chloride (CoCl₂) Solution (e.g., 2.5 mM or as supplied with buffer)
-
This compound-5'-Triphosphate (3'-amino-ddATP) (1 mM)
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
-
Microcentrifuge tubes
-
Water bath or heat block at 37°C and 70°C
Methodology:
-
On ice, set up the labeling reaction in a sterile microcentrifuge tube by adding the following components in the order listed.[10]
| Component | Volume | Final Concentration |
| Nuclease-free water | to 50 µL | - |
| 5x TdT Reaction Buffer | 10 µL | 1x |
| CoCl₂ Solution | 10 µL | Varies by kit |
| DNA Oligonucleotide (100 pmol/µL) | 1 µL | 2 µM (100 pmol in 50 µL) |
| 3'-amino-ddATP (1 mM) | 1 µL | 20 µM |
| Terminal Transferase (20 U/µL) | 1 µL | 20 U |
| Total Volume | 50 µL |
-
Mix the components gently by pipetting up and down. Do not vortex.[10]
-
Centrifuge the tube briefly to collect the contents at the bottom.
-
Incubate the reaction mixture for 30 minutes at 37°C.[10]
-
Stop the reaction by adding 2 µL of 0.5 M EDTA (pH 8.0) or by heating to 70°C for 10 minutes.[10][11]
-
The resulting 3'-amino-modified oligonucleotide can be purified or used directly in the subsequent conjugation reaction. For best results, purification via ethanol precipitation or a desalting column is recommended to remove unincorporated nucleotides and enzyme.
Protocol 2: Chemical Conjugation of Amine-Reactive Dyes
This protocol details the coupling of an NHS-ester functionalized label to the 3'-amino group of the modified oligonucleotide.
Materials:
-
Lyophilized or purified 3'-amino-modified oligonucleotide
-
Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)
-
Amine-reactive NHS-ester label (e.g., fluorescent dye NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Laboratory shaker
Methodology:
-
Dissolve the 3'-amino-modified oligonucleotide in the Conjugation Buffer to a final concentration of 0.3 - 0.8 mM.[5]
-
Immediately before use, prepare a fresh solution of the NHS-ester label in anhydrous DMSO to a concentration of approximately 10-14 mM.[5][8]
-
In a microcentrifuge tube, combine the dissolved oligonucleotide with the NHS-ester solution. A typical ratio is a 20-50 fold molar excess of the NHS ester to the oligonucleotide.
-
Vortex the solution briefly and incubate at room temperature for at least 2 hours, or overnight for convenience.[8] The reaction can be performed on a laboratory shaker.
-
After incubation, proceed immediately to the purification step to separate the labeled oligonucleotide from excess unreacted dye and byproducts.[8]
Protocol 3: Purification of the Labeled Oligonucleotide
Purification is essential to remove unreacted label, which can interfere with downstream applications.
Method 3A: Ethanol Precipitation (Rapid Desalting)
-
To the 50 µL conjugation reaction, add 5 µL of 3 M Sodium Acetate.
-
Add 150 µL of ice-cold 100% ethanol. Vortex to mix.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 20 minutes at 4°C.[5]
-
Carefully remove the supernatant containing the unreacted dye.[5]
-
Wash the pellet by adding 500 µL of cold 70% ethanol and centrifuge again for 10 minutes.[5]
-
Remove the supernatant and air-dry the pellet to remove residual ethanol.
-
Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer (e.g., TE buffer).
Method 3B: Reverse-Phase HPLC (High Purity) For applications requiring high purity, RP-HPLC is the recommended method.[8]
-
Column: C18 reverse-phase column.
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Buffer B: Acetonitrile.
-
Gradient: Run a linear gradient of Buffer B (e.g., 5% to 50%) into Buffer A over 30-40 minutes.
-
Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and the absorbance maximum of the conjugated label. The labeled oligonucleotide will elute later than the unlabeled starting material due to the hydrophobicity of the label.
-
Collect the desired peak and lyophilize to obtain the purified product.
Visualizations
Caption: Workflow for the chemo-enzymatic labeling of oligonucleotides.
Caption: Key components and their roles in the labeling process.
References
- 2. Labeling Oligonucleotides and Nucleic Acids—Section 8.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.cn]
- 6. biomers.net | Chemical modification - biomers.net Oligonucleotides [biomers.net]
- 7. [PDF] Labeling the 3' Termini of Oligonucleotides Using Terminal Deoxynucleotidyl Transferase. | Semantic Scholar [semanticscholar.org]
- 8. glenresearch.com [glenresearch.com]
- 9. scispace.com [scispace.com]
- 10. 3'-End Oligonucleotide Labeling Reagent Kit, 3'-End Oligonucleotide Labeling Reagents - Jena Bioscience [jenabioscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for 3'-Amino-2',3'-dideoxyadenosine in Polymerase Chain Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Amino-2',3'-dideoxyadenosine is a modified nucleoside analog that, in its triphosphate form (3'-amino-ddATP), serves as a potent chain terminator in enzymatic DNA synthesis. This characteristic makes it a valuable tool in various molecular biology applications, most notably in polymerase chain reaction (PCR)-based techniques requiring controlled termination of DNA elongation. The replacement of the 3'-hydroxyl group with an amino group prevents the formation of a phosphodiester bond with the subsequent deoxynucleoside triphosphate (dNTP), thus halting the extension of the DNA strand by DNA polymerase.
These application notes provide a comprehensive overview of the use of this compound triphosphate in PCR, detailing its mechanism of action, potential applications, and protocols for its use.
Principle of Action
The core function of this compound-5'-Triphosphate (3'-amino-ddATP) in PCR is to act as a competitive inhibitor and a chain terminator for DNA polymerases. During the extension phase of PCR, DNA polymerase incorporates nucleotides complementary to the template strand. 3'-amino-ddATP, as an analog of deoxyadenosine triphosphate (dATP), is recognized and incorporated by the polymerase opposite a thymine base on the template.
Once incorporated, the absence of a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond with the next incoming nucleotide, leads to the irreversible termination of the growing DNA chain.[1] This mechanism is analogous to that of the dideoxynucleoside triphosphates (ddNTPs) used in Sanger DNA sequencing. Notably, it has been reported that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates exhibit a markedly higher inhibitory effect on DNA synthesis compared to the well-known 2',3'-dideoxynucleoside 5'-triphosphates.
Applications in PCR
The primary application of 3'-amino-ddATP in a PCR context is for controlled chain termination, which is the foundational principle of several molecular techniques:
-
Sanger Sequencing: Although largely automated now with fluorescently labeled ddNTPs, the fundamental principle of using chain terminators in a PCR-like reaction remains. 3'-amino-ddATP can be used as a terminator in this classical method.
-
Single Nucleotide Polymorphism (SNP) Genotyping: PCR-based methods for SNP analysis, such as single-base extension assays (e.g., SNaPshot®), rely on the incorporation of a single, labeled chain-terminating nucleotide to identify the base at a specific polymorphic site.
-
Controlled DNA Fragmentation: For certain applications, PCR can be adapted to generate a population of DNA fragments of varying lengths by including a low concentration of a chain terminator like 3'-amino-ddATP. This can be useful in creating libraries for certain types of footprinting or structural analysis.
Data Presentation
| Parameter | This compound-5'-Triphosphate (3'-amino-ddATP) | 2',3'-dideoxyadenosine-5'-Triphosphate (ddATP) |
| Mechanism of Action | Chain terminator of DNA synthesis; Competitive inhibitor of dATP incorporation. | Chain terminator of DNA synthesis; Competitive inhibitor of dATP incorporation. |
| Terminating Group | 3'-Amino group | 3'-Hydrogen |
| Inhibitory Potency | Reported to be markedly higher than standard ddNTPs for some DNA polymerases. | Standard inhibitor used in Sanger sequencing. |
| Substrate for | DNA polymerase I, calf thymus DNA polymerase alpha, rat liver DNA polymerase beta, and others. | A wide range of DNA polymerases, including Taq polymerase. |
Experimental Protocols
The following protocols are generalized for the use of 3'-amino-ddATP in a chain-termination PCR. Optimization of reaction components, particularly the ratio of 3'-amino-ddATP to dATP, is crucial for desired outcomes.
Protocol 1: Chain-Termination PCR for DNA Sequencing (Manual Method Principle)
This protocol outlines the setup for one of the four base-specific reactions in a manual Sanger sequencing experiment using 3'-amino-ddATP.
Reaction Components:
| Component | 50 µL Reaction | Final Concentration |
| 10X PCR Buffer (without MgCl₂) | 5 µL | 1X |
| MgCl₂ (25 mM) | 3 µL | 1.5 mM |
| dNTP mix (10 mM each of dGTP, dCTP, dTTP) | 1 µL | 200 µM each |
| dATP (10 mM) | 0.5 µL | 100 µM |
| 3'-amino-ddATP (1 mM) | 0.5 µL | 10 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA (10-100 ng/µL) | 1 µL | 10-100 ng |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |
| Nuclease-free water | to 50 µL | - |
Note: The ratio of dATP to 3'-amino-ddATP is critical and may require optimization. A starting point is a 10:1 to 100:1 molar ratio.
PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 25-30 |
| Annealing | 55-65°C | 30 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | ∞ | 1 |
Analysis: The resulting fragments are typically resolved on a denaturing polyacrylamide gel followed by autoradiography (if a radiolabeled primer or dNTP was used) or other detection methods to read the sequence.
Protocol 2: Single-Base Extension for SNP Genotyping
This protocol is designed to add a single, chain-terminating nucleotide to a primer that anneals immediately adjacent to a known SNP site.
Reaction Components:
| Component | 20 µL Reaction | Final Concentration |
| 10X PCR Buffer (without MgCl₂) | 2 µL | 1X |
| MgCl₂ (25 mM) | 1.2 µL | 1.5 mM |
| 3'-amino-ddATP (100 µM) | 1 µL | 5 µM |
| Other ddNTPs (e.g., ddGTP, ddCTP, ddTTP, fluorescently labeled) | As required | Optimized |
| Genotyping Primer (10 µM) | 1 µL | 0.5 µM |
| PCR Product (template) | 2 µL | Variable |
| Thermostable DNA Polymerase (5 U/µL) | 0.2 µL | 1 Unit |
| Nuclease-free water | to 20 µL | - |
Note: In this application, only the chain-terminating nucleotides are typically used, without the standard dNTPs. Often, these are fluorescently labeled for detection.
Cycling Conditions (Primer Extension):
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 minute | 1 |
| Denaturation | 96°C | 10 seconds | 25-30 |
| Annealing | 50°C | 5 seconds | |
| Extension | 60°C | 30 seconds | |
| Hold | 4°C | ∞ | 1 |
Analysis: The single-base extension product can be analyzed by various methods, such as capillary electrophoresis, to determine its size and/or fluorescent label, thereby identifying the incorporated nucleotide and the SNP.
Visualizations
Caption: Mechanism of 3'-amino-ddATP in PCR.
Caption: Workflow for SNP genotyping using single-base extension.
References
Application Notes and Protocols for 3'-Amino-2',3'-dideoxyadenosine in HIV Reverse Transcriptase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the HIV-1 life cycle is reverse transcriptase (RT), which converts the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome. Consequently, HIV-1 RT is a prime target for antiretroviral drug development. Nucleoside reverse transcriptase inhibitors (NRTIs) are a major class of antiretrovirals that function as chain terminators during reverse transcription. 3'-Amino-2',3'-dideoxyadenosine is a nucleoside analog that, upon intracellular phosphorylation to its triphosphate form (3'-amino-ddATP), acts as a potent inhibitor of HIV-1 RT. These application notes provide detailed protocols for assessing the inhibitory activity of this compound against HIV-1 RT, along with quantitative data for related compounds and visual representations of the underlying mechanisms and experimental workflows.
Data Presentation: Inhibition of HIV-1 Reverse Transcriptase
The inhibitory potential of nucleoside analogs against HIV-1 RT is typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the Ki values for various 3'-substituted thymidine triphosphate analogs, providing a comparative context for the inhibitory activity of the 3'-amino functional group.
| Compound (Triphosphate form) | Ki (nM) against HIV-1 RT |
| 3'-Fluoro-2',3'-dideoxythymidine | 5 |
| 3'-Amino-2',3'-dideoxythymidine | ~7 |
| 2',3'-Dideoxythymidine | ~10 |
| 3'-Azido-2',3'-dideoxythymidine (AZT) | ~13 |
Note: Data presented is for thymidine analogs as a proxy for the inhibitory potential of the 3'-amino substitution. The Ki values for thymidine triphosphate analogs with HIV reverse transcriptase were in the range 5-13 nM with decreasing effectiveness for 3'-fluoro > 3'-amino > 2',3'-dideoxy > 3'-azido groups[1].
Mechanism of Action: Chain Termination
This compound, like other NRTIs, must be intracellularly converted to its active triphosphate form by host cell kinases. This triphosphate analog is then recognized by HIV-1 RT as a substrate and is incorporated into the growing viral DNA chain. However, the presence of a 3'-amino group instead of the natural 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP). This leads to the termination of DNA chain elongation, thereby halting the process of reverse transcription.
Caption: Mechanism of 3'-Amino-ddATP as a chain terminator.
Experimental Protocols
Protocol 1: Non-Radioactive HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)
This protocol outlines a colorimetric assay to determine the inhibitory activity of this compound triphosphate against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
This compound triphosphate (test inhibitor)
-
Control inhibitor (e.g., AZT-triphosphate)
-
Streptavidin-coated 96-well microplate
-
Biotinylated poly(A) template
-
Oligo(dT) primer
-
Deoxynucleotide triphosphate (dNTP) mix (dATP, dCTP, dGTP, dTTP)
-
Digoxigenin-11-dUTP (DIG-dUTP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl2)
-
Lysis buffer (optional, for sample preparation)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-Digoxigenin-Peroxidase (POD) antibody conjugate
-
Peroxidase substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Template-Primer Annealing: Anneal the biotinylated poly(A) template with the oligo(dT) primer by heating to 80°C for 5 minutes and then slowly cooling to room temperature.
-
Plate Preparation: Wash the streptavidin-coated microplate wells twice with wash buffer. Add the annealed template-primer to the wells and incubate for 1 hour at 37°C to allow for binding. Wash the wells three times with wash buffer to remove any unbound template-primer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound triphosphate and the control inhibitor in the assay buffer.
-
Reaction Setup:
-
Add the diluted test inhibitor or control inhibitor to the appropriate wells.
-
Include a "no inhibitor" control (enzyme activity control) and a "no enzyme" control (background control).
-
Prepare a reaction mix containing the dNTP mix and DIG-dUTP in assay buffer.
-
Add the reaction mix to all wells.
-
-
Enzyme Reaction: Initiate the reaction by adding a pre-determined optimal concentration of recombinant HIV-1 RT to all wells except the "no enzyme" control.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection:
-
Wash the wells five times with wash buffer.
-
Add the Anti-Digoxigenin-POD antibody conjugate to each well and incubate for 1 hour at 37°C.
-
Wash the wells five times with wash buffer.
-
Add the peroxidase substrate and incubate at room temperature until a color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for the ELISA-based HIV-1 RT inhibition assay.
Protocol 2: Steady-State Kinetic Analysis
This protocol is used to determine the inhibition constant (Ki) and the mode of inhibition of this compound triphosphate.
Materials:
-
Same as Protocol 1, with the exception of the detection reagents. A method for quantifying DNA synthesis is required (e.g., radiolabeled dNTPs and scintillation counting, or fluorescently labeled primers and gel electrophoresis).
-
Varying concentrations of the natural substrate (dATP).
Procedure:
-
Assay Setup: Set up reactions as described in Protocol 1, but with varying concentrations of both the inhibitor (this compound triphosphate) and the natural substrate (dATP).
-
Enzyme Reaction and Quantification: Perform the enzyme reaction and quantify the amount of DNA synthesized at each inhibitor and substrate concentration.
-
Data Analysis:
-
Plot the reaction velocity (rate of DNA synthesis) against the substrate concentration for each inhibitor concentration.
-
Generate a Lineweaver-Burk or Dixon plot from the data.
-
Determine the Vmax and Km values in the presence and absence of the inhibitor.
-
Calculate the Ki value based on the type of inhibition observed (e.g., competitive, non-competitive, or uncompetitive). For competitive inhibitors, Ki can be determined from the equation: Km(apparent) = Km(1 + [I]/Ki), where [I] is the inhibitor concentration.
-
HIV Reverse Transcription Signaling Pathway
The process of reverse transcription is a complex series of steps essential for the replication of HIV. The following diagram illustrates the key stages of this pathway, which is the target of this compound.
Caption: Key steps in the HIV reverse transcription pathway.
References
Troubleshooting & Optimization
common experimental problems with 3'-Amino-2',3'-dideoxyadenosine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 3'-Amino-2',3'-dideoxyadenosine in their experiments. It includes troubleshooting advice for common problems, detailed experimental protocols, and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nucleoside analog that acts as a chain terminator during DNA synthesis.[1] Lacking a 3'-hydroxyl group, which is essential for the formation of phosphodiester bonds, its incorporation into a growing DNA strand by DNA polymerases or reverse transcriptases prevents further elongation of the chain.[1] The active form of the compound is its triphosphate derivative, this compound-5'-Triphosphate (3'-amino-ddATP), which is a substrate for these enzymes.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: The dry, solid compound is stable for up to three years when stored at +4°C.[4] For long-term storage of stock solutions, it is recommended to dissolve the compound in an anhydrous solvent like DMSO and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions are less stable and should ideally be prepared fresh for each experiment.
Q3: I am observing no effect of this compound in my cell-based assay. What could be the issue?
A3: Several factors could contribute to a lack of activity. Firstly, ensure the compound is properly dissolved and that the final concentration in your assay is appropriate. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions. Secondly, consider the metabolic activation of the compound. This compound needs to be phosphorylated intracellularly to its active triphosphate form. Cell lines can have varying levels of the necessary kinases. Finally, issues with cellular uptake can also be a factor.
Q4: My results with this compound are inconsistent between experiments. What are the potential causes?
A4: Inconsistency in results often stems from issues with compound stability, solution preparation, or experimental setup. It is critical to prepare fresh dilutions of the compound for each experiment from a properly stored stock solution. Variations in cell density, passage number, and the overall health of the cells can also significantly impact the outcome. Ensure that all experimental parameters are kept consistent between replicates and experiments.
Troubleshooting Guides
Solubility and Solution Stability
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve | Low solubility in the chosen solvent at room temperature. | Gently warm the solution to 37°C and use vortexing or sonication to aid dissolution. For aqueous buffers, prepare a concentrated stock solution in DMSO first and then dilute it into your experimental medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[5] |
| Precipitation upon dilution in aqueous buffer | The final concentration of the compound exceeds its solubility limit in the aqueous medium. | Reduce the final concentration of the compound in the assay. Alternatively, if the experimental design allows, a slightly higher percentage of the organic co-solvent (e.g., DMSO) might be necessary to maintain solubility. |
| Inconsistent results attributed to solution instability | Degradation of the compound in solution, particularly in aqueous buffers. | Always prepare fresh aqueous solutions of this compound before each experiment. For stock solutions in DMSO, aliquot into single-use vials to avoid multiple freeze-thaw cycles and store at -20°C or below.[6] |
Quantitative Data Summary: Solubility
| Solvent | Concentration | Method |
| DMSO | 1 mg/mL (3.76 mM) | Ultrasonic and warming to 60°C may be required.[2] |
Reverse Transcriptase Inhibition Assays
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibition observed | Incorrect concentration of the inhibitor. Inactive enzyme. Suboptimal assay conditions. | Perform a dose-response curve to determine the IC50 value. Ensure the reverse transcriptase is active using a positive control. Optimize MgCl2 concentration, as it can influence the inhibitory activity of some nucleoside analogs. |
| High background signal | Contamination of reagents with nucleases. Non-specific binding. | Use nuclease-free water and reagents. Maintain aseptic technique. Include a no-enzyme control to determine background levels. |
| Poor reproducibility | Inconsistent pipetting. Variation in incubation times or temperatures. Instability of the inhibitor solution. | Use calibrated pipettes and ensure thorough mixing. Adhere strictly to the protocol timings and temperatures. Prepare fresh inhibitor dilutions for each experiment. |
Quantitative Data Summary: Inhibition of HIV-1 Reverse Transcriptase
Note: The following data is for the triphosphate form of a thymidine analog with a 3'-amino modification, which is expected to have a similar mechanism of action to 3'-amino-ddATP.
| Compound | Ki (nM) |
| 3'-amino-dTTP | in the range of 5-13 nM |
Cytotoxicity Assays (e.g., MTT, XTT)
| Problem | Possible Cause | Suggested Solution |
| High background absorbance | Contamination of the medium or reagents. Direct reduction of the tetrazolium salt by the compound. | Use sterile techniques and fresh media. To check for direct reduction, incubate the compound with the assay reagent in cell-free media. If a color change occurs, consider an alternative cytotoxicity assay. |
| No cytotoxicity observed | Insufficient incubation time. Low compound concentration. Cell line resistance. | Extend the treatment duration (e.g., 24, 48, 72 hours). Perform a dose-response experiment with a wider concentration range. Some cell lines may be inherently resistant; consider using a different cell line. |
| Precipitation of the compound in the culture medium | The compound's concentration exceeds its solubility in the medium. | Visually inspect the wells for any precipitate. If observed, reduce the compound's concentration. Preparing a more concentrated stock in DMSO and using a smaller volume for dilution can sometimes help. |
| Inconsistent IC50 values | Variations in cell seeding density. Differences in cell health or passage number. Instability of the compound in the culture medium. | Ensure uniform cell seeding in all wells. Use cells within a consistent passage number range and in the logarithmic growth phase. Prepare fresh dilutions of the compound for each experiment. |
Experimental Protocols
Reverse Transcriptase Inhibition Assay (Adapted from general protocols)
This protocol provides a framework for assessing the inhibitory effect of this compound-5'-Triphosphate (3'-amino-ddATP) on HIV-1 Reverse Transcriptase activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
This compound-5'-Triphosphate (3'-amino-ddATP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 75 mM KCl, 10 mM MgCl2, 5 mM DTT)
-
Template/Primer (e.g., poly(rA)/oligo(dT))
-
dNTPs (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dTTP (e.g., [³H]-dTTP) or a non-radioactive detection system
-
Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of 3'-amino-ddATP in the reaction buffer. The final concentrations should span a range expected to cover the IC50 value (e.g., from nanomolar to micromolar).
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, template/primer, dNTPs (including the radiolabeled dTTP), and the desired concentration of 3'-amino-ddATP. Include a "no inhibitor" control.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HIV-1 RT to each tube. The final reaction volume is typically 50 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination and Precipitation (for radiolabeling): Stop the reaction by adding cold 10% TCA. Precipitate the newly synthesized DNA on ice.
-
Filtration and Washing: Collect the precipitate by filtering through glass fiber filters. Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated nucleotides.
-
Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of 3'-amino-ddATP compared to the "no inhibitor" control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cytotoxicity MTT Assay (Adapted from general protocols)
This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[7][8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[10][11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[7][10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Mix thoroughly and read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Experimental Workflow: Reverse Transcriptase Inhibition Assay
Caption: Workflow for a Reverse Transcriptase Inhibition Assay.
Proposed Signaling Pathway: Induction of Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 4. 3-Amino-2,3-Dideoxyadenosine [metkinenchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
- 8. MTT (Assay protocol [protocols.io]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Optimizing 3'-Amino-2',3'-dideoxyadenosine in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Amino-2',3'-dideoxyadenosine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nucleoside analog of deoxyadenosine. Its triphosphate form, this compound-5'-triphosphate (3'-amino-ddATP), acts as a DNA chain terminator. Due to the absence of a hydroxyl group at the 3' position of the deoxyribose sugar, DNA polymerases cannot form a phosphodiester bond to elongate the DNA strand after incorporating 3'-amino-ddATP.[1][2] This leads to the termination of DNA synthesis.
Q2: What are the main applications of this compound in research?
A2: The primary applications of this compound include:
-
DNA Sequencing: As a chain terminator, its triphosphate form can be used in variations of the Sanger sequencing method.[2]
-
Antiviral and Anticancer Research: By inhibiting DNA synthesis, it has potential as an antiviral or anticancer agent. Its efficacy is often evaluated in various cancer cell lines and against viral reverse transcriptases.
-
Molecular Biology Tool: The 3'-amino group can be used as a chemical handle for the conjugation of molecules to the 3' end of DNA strands.
Q3: How should I prepare and store this compound solutions?
A3: this compound has limited solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). This stock solution can then be diluted into the appropriate aqueous buffer for your experiment. For long-term storage, it is advisable to store the solid compound at 2-8°C and stock solutions in DMSO at -20°C. Avoid repeated freeze-thaw cycles.
Q4: Can this compound be used in cell-based assays?
A4: Yes, this compound is cell-permeable and can be used in various cell-based assays to assess its effects on cell viability, proliferation, and DNA synthesis. Cellular enzymes phosphorylate it to its active triphosphate form.
Troubleshooting Guides
Issue 1: Low or No Inhibition of DNA Synthesis
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific assay and cell type. Concentrations can vary significantly. |
| Compound Degradation | Prepare fresh working solutions from a properly stored stock for each experiment. Avoid using old or improperly stored solutions. |
| Inefficient Cellular Uptake | Increase the pre-incubation time to allow for sufficient cellular uptake and phosphorylation before initiating the assay. |
| Incorrect Assay Conditions | Ensure that the pH, temperature, and buffer composition of your assay are optimal for both the enzyme (e.g., DNA polymerase) and the compound's activity. |
| Cellular Resistance | The cell line used may have mechanisms of resistance, such as rapid drug efflux or altered metabolic pathways. Consider using a different cell line or investigating resistance mechanisms. |
Issue 2: High Background or Off-Target Effects
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Concentration Too High | High concentrations can lead to non-specific effects. Lower the concentration and perform a careful dose-response analysis to find a specific inhibitory range. |
| Interaction with Other Cellular Components | At high concentrations, the compound may interact with other enzymes or cellular processes. Use the lowest effective concentration to minimize off-target effects. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all experimental and control groups, as the solvent itself can have cellular effects. |
| Impact on Mitochondrial DNA Polymerase | Some nucleoside analogs can inhibit mitochondrial DNA polymerase, leading to mitochondrial toxicity. Assess mitochondrial function as a potential off-target effect. |
Issue 3: Inconsistent Results Between Experiments
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Variability in Cell Culture | Standardize cell culture conditions, including cell density, passage number, and growth phase. Ensure cells are healthy and actively dividing. |
| Inconsistent Reagent Preparation | Prepare fresh reagents and compound dilutions for each experiment. Use calibrated pipettes and ensure accurate dilutions. |
| Assay Timing | Ensure that incubation times for compound treatment and assay development are consistent across all experiments. |
| Plate Edge Effects | To minimize evaporation and temperature variations, avoid using the outer wells of microplates for experimental samples. Fill them with sterile media or PBS instead. |
Quantitative Data
Due to the limited availability of specific IC50 values for this compound in the public domain, the following tables provide data for the closely related and more extensively studied compound, 2',3'-dideoxyadenosine . This data can serve as a starting point for determining the effective concentration range for this compound in your experiments.
Table 1: Reported IC50 Values for 2',3'-dideoxyadenosine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| CEM | T-lymphoblastoid leukemia | ~ 10 |
| MOLT-4 | T-lymphoblastoid leukemia | ~ 5 |
| HL-60 | Promyelocytic leukemia | > 50 |
Note: These values are approximate and can vary based on experimental conditions.
Table 2: Recommended Concentration Ranges for Dideoxynucleoside Triphosphates in Enzymatic Assays
| Assay Type | Recommended ddNTP:dNTP Ratio | Typical ddNTP Concentration |
| Sanger DNA Sequencing | 1:100 to 1:500 | 0.1 - 1 µM |
| Reverse Transcriptase Assays | Variable, empirically determined | 1 - 100 µM |
| PCR (as a chain terminator) | Not typically used | N/A |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Experimental workflow for a cytotoxicity (MTT) assay.
Caption: Troubleshooting flowchart for common experimental issues.
References
Technical Support Center: 3'-Amino-2',3'-dideoxyadenosine
Welcome to the technical support center for 3'-Amino-2',3'-dideoxyadenosine. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For the solid, crystalline form of this compound, storage at 2-8°C is recommended. Once dissolved in a solvent, it is advisable to store the solution at -20°C or lower to minimize degradation. For aqueous solutions, it is best practice to prepare them fresh before use. If storage of aqueous solutions is necessary, they should be aliquoted and kept frozen to avoid repeated freeze-thaw cycles.
Q2: What is the primary degradation pathway for this compound in solution?
Q3: How does pH affect the stability of this compound in solution?
A: Based on studies of analogous purine nucleosides, the stability of this compound is expected to be highly dependent on pH.[1][2] The N-glycosidic bond is susceptible to acid-catalyzed hydrolysis, meaning the compound is likely to be less stable in acidic conditions (pH < 7). In neutral and basic solutions, purine nucleoside analogs generally exhibit greater stability.[1]
Q4: Are there any specific buffers or solvents that should be avoided?
A: To maintain stability, it is advisable to use buffers in the neutral to slightly basic pH range (pH 7-8). Strongly acidic buffers should be avoided for long-term storage or experiments. When using organic solvents to prepare stock solutions, anhydrous DMSO or ethanol are generally suitable. However, the final concentration of the organic solvent in aqueous experimental media should be kept low to prevent precipitation and potential solvent-induced degradation.
Q5: How can I monitor the degradation of this compound in my experiments?
A: The most common method for monitoring the degradation of nucleoside analogs is High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3][4] By separating the parent compound from its degradation products, you can quantify the remaining amount of intact this compound over time. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more sensitive detection and identification of degradation products.[2][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent results | The compound may have degraded in solution. | Prepare fresh stock solutions from the solid compound. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure the pH of your experimental buffer is in the optimal range (neutral to slightly basic). |
| Precipitation of the compound in aqueous buffer | The concentration of the compound exceeds its aqueous solubility, or the percentage of organic solvent from the stock solution is too high. | Ensure the final concentration is below the compound's solubility limit in your buffer. When diluting from a stock solution, add the stock to the aqueous buffer slowly while vortexing to ensure thorough mixing. |
| Appearance of unexpected peaks in HPLC analysis | These may be degradation products. | Analyze the degradation products using LC-MS to identify their structures. This can help confirm the degradation pathway. Consider performing a forced degradation study to intentionally generate and identify potential degradation products. |
| Variability between experimental replicates | Inconsistent sample handling or storage conditions. | Standardize your protocol for solution preparation, storage, and handling. Ensure all samples are treated identically. |
Experimental Protocols
Protocol for a Basic Stability Study of this compound in Aqueous Solution
This protocol outlines a general method for assessing the stability of this compound in a specific buffer at a given temperature.
1. Materials:
- This compound
- Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
- HPLC-grade water
- HPLC system with UV detector
- C18 HPLC column
- pH meter
- Incubator or water bath
2. Procedure:
- Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration. Dilute the stock solution with the chosen buffer to the final desired concentration for the stability study.
- Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution by HPLC to determine the initial concentration of this compound. This will serve as the baseline (T=0) measurement.
- Incubation: Place the remaining solution in a tightly sealed container and incubate at the desired temperature.
- Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution for HPLC analysis.
- HPLC Analysis: Analyze each time-point sample using a validated HPLC method to quantify the peak area of the intact this compound.
- Data Analysis: Plot the concentration or peak area of this compound as a function of time. This data can be used to determine the degradation rate and half-life of the compound under the tested conditions. The hydrolysis of nucleosides often follows pseudo-first-order kinetics.[2]
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[6][7][8]
1. Stress Conditions:
- Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at a specified temperature (e.g., 60°C).
- Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at a specified temperature (e.g., 60°C).
- Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
- Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C).
- Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines.
2. Procedure:
- Prepare separate solutions of this compound for each stress condition.
- Expose the solutions to the respective stress conditions for a defined period.
- At appropriate time points, withdraw samples and neutralize them if necessary (for acidic and basic hydrolysis).
- Analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
- Characterize the major degradation products using LC-MS or other suitable analytical techniques.
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound at 37°C (Based on Analogous Compounds)
| pH | Half-life (t½) in hours (Estimated) | Primary Degradation Product |
| 2.0 | < 12 | Adenine, 3-amino-2,3-dideoxyribose |
| 5.0 | 48 - 72 | Adenine, 3-amino-2,3-dideoxyribose |
| 7.4 | > 200 | Minimal degradation |
| 9.0 | > 200 | Minimal degradation |
Disclaimer: This data is hypothetical and extrapolated from studies on similar nucleoside analogs.[1][2] Actual stability should be determined experimentally.
Visualizations
Caption: Workflow for a typical stability study of this compound in solution.
Caption: Postulated primary degradation pathway of this compound in acidic solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation [sgs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DNA Sequencing with 3'-Amino-2',3'-dideoxyadenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3'-Amino-2',3'-dideoxyadenosine (3'-amino-ddA) as a chain terminator in DNA sequencing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in DNA sequencing?
This compound is a modified nucleoside analog that acts as a chain terminator in DNA sequencing, similar to standard dideoxynucleotides (ddNTPs). Its mechanism of action is based on the absence of a hydroxyl group at the 3' position of the deoxyribose sugar.[1][2] During DNA synthesis, DNA polymerase incorporates nucleotides by forming a phosphodiester bond between the 5'-phosphate of an incoming nucleotide and the 3'-hydroxyl group of the growing DNA chain.[3] Because 3'-amino-ddA lacks this 3'-hydroxyl group, its incorporation into a growing DNA strand prevents the addition of subsequent nucleotides, effectively terminating the chain elongation process.[1][2][4]
Q2: What are the potential advantages of using 3'-Amino-ddNTPs over standard ddNTPs?
Studies have shown that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates are potent inhibitors of various DNA polymerases, including DNA polymerase I, calf thymus DNA polymerase alpha, and rat liver DNA polymerase beta.[4] Their inhibitory effect can be markedly higher than that of conventional 2',3'-dideoxynucleoside 5'-triphosphates, suggesting they can be highly effective chain terminators.[4] The 3'-amino group can also serve as a functional handle for attaching labels or other molecules.[1]
Q3: I am getting no sequence or a very weak signal. What are the possible causes?
This is a common issue in Sanger sequencing and can be attributed to several factors:
-
Insufficient or Poor Quality DNA Template: Low template concentration is a primary reason for failed sequencing reactions.[1][5][6] Ensure your DNA is of high quality, with an A260/A280 ratio of approximately 1.8.[6] Contaminants such as salts, phenol, or ethanol can inhibit the sequencing reaction.[5][6]
-
Primer Issues: The absence of a primer binding site, a mutated binding site, or a degraded primer can all lead to reaction failure.[5] Verify the primer sequence and its binding site on the template.
-
Incorrect Reagent Concentrations: Too much or too little template DNA can negatively impact the reaction.[5][6] Similarly, an incorrect ratio of terminator (3'-amino-ddATP) to dNTPs can lead to either premature termination or a lack of termination events.
-
Degraded Sequencing Chemistry: The DNA polymerase or other components of the sequencing mix may have degraded due to improper storage or multiple freeze-thaw cycles.[5]
Q4: My sequencing chromatogram is noisy and has a high background. What could be the problem?
Noisy data with low-quality scores is often a result of:
-
Low Signal Intensity: This can be caused by insufficient starting template or low primer binding efficiency.[6]
-
Multiple Priming Events: If the primer binds to more than one site on the template, it will result in a mixed signal.
-
Contamination: The presence of contaminating DNA or residual PCR primers can lead to a noisy chromatogram.
Q5: The sequencing signal starts strong but then quickly drops off. What does this indicate?
This "top-heavy" or "ski-slope" effect is often due to:
-
Unbalanced Reaction Components: An incorrect ratio of primer to template or terminator to dNTPs can cause the polymerase to exhaust one of the components early in the reaction.
-
Secondary Structures in the Template: GC-rich regions or hairpin loops in the DNA template can impede the progression of the DNA polymerase. Adding a denaturant like DMSO or betaine to the reaction mix may help.
-
Impurities in the Template DNA: Contaminants in the DNA preparation can inhibit the polymerase, leading to premature termination of longer fragments.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during DNA sequencing with this compound.
| Problem | Possible Cause | Recommended Solution |
| No Signal / Failed Reaction | Insufficient or poor quality template DNA.[1][5][6] | Quantify your DNA template accurately. Aim for a concentration of 100-200 ng/µL for plasmids.[6] Ensure an A260/A280 ratio of ~1.8.[6] Purify the template to remove contaminants like salts and residual primers.[6] |
| Primer annealing issues (no binding site, degraded primer).[5] | Verify the primer sequence and its binding site. Use a high-quality, non-degraded primer. | |
| Incorrect concentration of 3'-amino-ddATP. | Optimize the concentration of 3'-amino-ddATP in the reaction. Start with a standard ddNTP concentration and adjust as needed. | |
| Noisy Data / High Background | Low starting template concentration.[6] | Increase the amount of template DNA in the reaction. |
| Multiple priming sites or primer-dimers. | Design primers with high specificity. Check for potential secondary priming sites on your template. | |
| Contamination with other DNA or PCR products. | Ensure proper handling to avoid cross-contamination. Purify the template DNA thoroughly. | |
| Signal Drops Off Prematurely | Secondary structure in the template DNA (e.g., GC-rich regions, hairpins). | Add a denaturant such as DMSO (5-8%) or betaine to the sequencing reaction to help relax the DNA structure.[7] |
| Incorrect ratio of terminator to dNTPs. | Optimize the ddNTP:dNTP ratio. A higher ratio will result in shorter fragments, while a lower ratio will produce longer fragments.[8][9] | |
| Impurities in the DNA template. | Re-purify the DNA template using a column-based kit or ethanol precipitation to remove inhibitors.[5] | |
| Mixed Sequence (Multiple Peaks) | More than one DNA template present. | Ensure you are sequencing a clonal population (e.g., from a single bacterial colony). |
| Multiple primer binding sites. | Design a more specific primer or use a nested primer for sequencing. |
Experimental Protocols
General Sanger Sequencing Protocol (to be adapted for 3'-amino-ddATP)
This protocol is based on the principles of the Sanger chain-termination method.[3][10]
1. Reaction Setup:
Prepare four separate reaction tubes, one for each dideoxynucleotide (in this case, one for 3'-amino-ddATP and three for the standard ddGTP, ddCTP, and ddTTP). Each reaction should contain the following components:
| Component | Recommended Starting Concentration/Amount |
| DNA Template (e.g., plasmid) | 100 - 500 ng |
| Sequencing Primer | 3.2 pmol |
| dNTP Mix (dATP, dGTP, dCTP, dTTP) | 200 - 500 µM each |
| 3'-amino-ddATP (for 'A' reaction) | 1 - 10 µM (Optimization Required) |
| ddGTP (for 'G' reaction) | 1 - 10 µM |
| ddCTP (for 'C' reaction) | 1 - 10 µM |
| ddTTP (for 'T' reaction) | 1 - 10 µM |
| DNA Polymerase (e.g., Taq polymerase) | 1 - 2 units |
| Sequencing Buffer | 1X |
| Nuclease-free water | to final volume (e.g., 20 µL) |
2. Cycle Sequencing:
Perform thermal cycling to amplify the DNA and incorporate the chain terminators. A typical cycle sequencing program is as follows:
-
Initial Denaturation: 96°C for 1 minute
-
25-35 Cycles:
-
Denaturation: 96°C for 10 seconds
-
Annealing: 50-55°C for 5 seconds (primer-dependent)
-
Extension: 60°C for 4 minutes
-
-
Final Extension: 60°C for 10 minutes
-
Hold: 4°C
3. Purification of Sequencing Products:
Remove unincorporated ddNTPs, dNTPs, and primers from the sequencing reaction. This can be done using ethanol/EDTA precipitation or column purification.
4. Capillary Electrophoresis:
The purified sequencing fragments are separated by size using capillary electrophoresis. The fluorescently labeled fragments are detected by a laser, and the data is compiled to generate the DNA sequence.
Visualizations
References
- 1. base4.co.uk [base4.co.uk]
- 2. byjus.com [byjus.com]
- 3. Sanger Sequencing of DNA | Biology OER [openlab.citytech.cuny.edu]
- 4. 2',3'-Dideoxy-3' aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Failed Sequencing Reaction Troubleshooting - Genetic Analysis Services, University of Otago, New Zealand [gas.otago.ac.nz]
- 6. MGH DNA Core [dnacore.mgh.harvard.edu]
- 7. This compound-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 8. Sanger sequencing - Wikipedia [en.wikipedia.org]
- 9. Calculating the optimum ddNTP:dNTP ratio in Sanger sequencing - The Science Snail [sciencesnail.com]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Improving the Efficiency of 3'-Amino-2',3'-dideoxyadenosine Incorporation
Welcome to the technical support center for the efficient incorporation of 3'-Amino-2',3'-dideoxyadenosine (NH₂-ddA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your experiments involving the triphosphate form of NH₂-ddA (NH₂-ddATP).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound as a chain terminator?
A1: this compound, in its triphosphate form (NH₂-ddATP), acts as a DNA chain terminator. Like standard dideoxynucleotides (ddNTPs), it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide. Once incorporated by a DNA polymerase, no further nucleotides can be added, leading to the termination of DNA synthesis.
Q2: Which type of DNA polymerase is most suitable for incorporating NH₂-ddATP?
A2: DNA polymerases that lack 3'→5' exonuclease (proofreading) activity are the most suitable for incorporating NH₂-ddATP and other modified nucleotides. The Klenow Fragment (3'→5' exo-) of E. coli DNA polymerase I is a commonly used and effective enzyme for this purpose. Polymerases with proofreading activity can recognize the incorporated analog as an error and excise it, leading to low incorporation efficiency.
Q3: How should this compound and its triphosphate form be stored?
A3: The solid form of this compound is typically stable when stored at 2-8°C.[1] The triphosphate form (NH₂-ddATP) is more sensitive to degradation and should be stored at -20°C for short-term use and -80°C for long-term storage to prevent hydrolysis of the triphosphate chain. Avoid multiple freeze-thaw cycles.
Q4: Can NH₂-ddATP completely replace dATP in a reaction?
A4: While NH₂-ddATP can be incorporated in place of dATP, complete replacement will lead to chain termination at every potential adenine position, resulting in a ladder of short DNA fragments. For generating longer products with intermittent termination, a specific ratio of NH₂-ddATP to dATP must be used.
Troubleshooting Guide
This section addresses common issues encountered during the enzymatic incorporation of NH₂-ddATP.
Issue 1: Low or No Incorporation of NH₂-ddATP
| Possible Cause | Recommended Solution |
| Inappropriate Enzyme Choice | Use a DNA polymerase that lacks 3'→5' exonuclease (proofreading) activity, such as Klenow Fragment (exo-).[2] Proofreading polymerases can remove the incorporated NH₂-ddAMP. |
| Suboptimal Reagent Concentrations | Optimize the ratio of NH₂-ddATP to dATP. A high concentration of dATP will outcompete the modified nucleotide. Start with a molar ratio in the range of 1:100 to 1:1000 (NH₂-ddATP:dATP) and adjust as needed. Also, optimize the MgCl₂ concentration, typically between 1.5 and 5 mM. |
| Degraded NH₂-ddATP Stock | Ensure the NH₂-ddATP stock solution is not degraded. Prepare fresh aliquots and avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. |
| Incorrect Reaction Buffer pH | The triphosphate form of amino-modified nucleosides can be more stable at a slightly alkaline pH. If preparing a custom buffer, consider a pH range of 7.5 to 8.5. |
| Insufficient Incubation Time or Temperature | Incubate the reaction at the optimal temperature for the chosen polymerase (e.g., 37°C for Klenow Fragment) for a sufficient duration, typically 30-60 minutes.[3] |
Issue 2: Non-Specific Bands or Smearing on Gel Electrophoresis
| Possible Cause | Recommended Solution |
| Primer-Dimer Formation | Optimize primer design to avoid self-dimerization and hairpin formation. Increase the annealing temperature during thermal cycling if applicable. |
| Non-Templated Nucleotide Addition | Some polymerases, including Klenow Fragment, can exhibit terminal transferase activity, adding extra nucleotides to the 3' end. This can be minimized by optimizing the reaction time and polymerase concentration. |
| Nuclease Contamination | Use nuclease-free water, buffers, and tips to prevent degradation of the template and product DNA. |
| Template DNA Quality | Ensure the template DNA is of high purity and integrity. Contaminants from the template preparation can inhibit the polymerase or lead to non-specific amplification.[4] |
Quantitative Data
Table 1: Comparative Efficiency of ddNTP Incorporation by Different DNA Polymerases
| DNA Polymerase | Family | Relative ddNTP Incorporation Efficiency | Key Characteristics |
| Klenow Fragment (exo-) | A | Moderate to High | Lacks 5'→3' and 3'→5' exonuclease activity.[2] Commonly used for Sanger sequencing and incorporating modified nucleotides. |
| Taq Polymerase | A | Low to Moderate | Thermostable, but discriminates against ddNTPs.[5] Some engineered versions show improved ddNTP incorporation. |
| Vent DNA Polymerase (exo-) | B | Low | Thermostable, but generally shows lower efficiency for ddNTP incorporation compared to Family A polymerases.[6] |
| T7 DNA Polymerase | A | High | Does not significantly discriminate between dNTPs and ddNTPs, leading to more uniform termination patterns.[7] |
Note: Efficiency can be influenced by the specific ddNTP and reaction conditions.
Table 2: Recommended Reaction Component Concentrations for Optimization
| Component | Typical Starting Concentration | Range for Optimization |
| Template DNA | 10-50 nM | 1-100 nM |
| Primer | 50-200 nM | 20-500 nM |
| dNTPs (each) | 50 µM | 20-200 µM |
| NH₂-ddATP | 0.5 µM | 0.05-5 µM (adjust based on desired termination frequency) |
| Klenow Fragment (exo-) | 1-2 units per 20 µL reaction | 0.5-5 units |
| MgCl₂ | 2.5 mM | 1.5-5 mM |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of this compound using Klenow Fragment (exo-)
This protocol provides a general guideline for a primer extension reaction to incorporate NH₂-ddATP.
Materials:
-
Template DNA
-
Primer (5'-labeled with a fluorescent dye or radioisotope for detection)
-
Deoxynucleotide solution mix (dCTP, dGTP, dTTP, dATP)
-
This compound-5'-triphosphate (NH₂-ddATP) solution
-
Klenow Fragment (exo-) and corresponding 10x reaction buffer
-
Nuclease-free water
-
Stop solution (e.g., formamide-based loading dye with EDTA)
Procedure:
-
Annealing: In a microcentrifuge tube, combine:
-
Template DNA (e.g., 1 pmol)
-
Primer (e.g., 2 pmol)
-
10x Klenow Reaction Buffer (e.g., 2 µL)
-
Nuclease-free water to a volume of 10 µL Heat the mixture to 95°C for 3 minutes and then cool slowly to room temperature to allow the primer to anneal to the template.
-
-
Reaction Setup: To the annealed primer-template, add the following on ice:
-
dNTP mix (to a final concentration of 50 µM each of dCTP, dGTP, dTTP, and a specific concentration of dATP)
-
NH₂-ddATP (to the desired final concentration for termination)
-
Nuclease-free water to a final volume of 19 µL
-
-
Initiation: Add 1 µL of Klenow Fragment (exo-) (e.g., 1-2 units) to the reaction mixture. Mix gently by pipetting.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding an equal volume (20 µL) of stop solution.
-
Denaturation: Heat the sample at 95°C for 5 minutes immediately before loading onto a gel.
Protocol 2: Analysis of Incorporation by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This protocol is for analyzing the chain-terminated products from the incorporation reaction.
Materials:
-
Denaturing polyacrylamide gel (e.g., 6-12% acrylamide, 7 M urea in TBE buffer)
-
PAGE apparatus and power supply
-
TBE running buffer (Tris/Borate/EDTA)
-
Staining solution (if not using labeled primers)
Procedure:
-
Gel Setup: Assemble the PAGE apparatus according to the manufacturer's instructions. Pre-run the gel for 15-30 minutes at a constant voltage to heat the gel to approximately 50°C.[8]
-
Sample Loading: After the pre-run, flush the wells with running buffer to remove urea. Load the denatured samples from Protocol 1 into the wells.
-
Electrophoresis: Run the gel at a constant voltage or power until the tracking dye has migrated to the desired position. The exact running conditions will depend on the gel size and percentage.
-
Detection:
-
Fluorescently labeled primers: Visualize the bands using a suitable fluorescence imager.
-
Radioactively labeled primers: Expose the gel to a phosphor screen or X-ray film.
-
Unlabeled primers: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize with an appropriate imager.
-
The resulting gel should show a ladder of bands, with each band representing a product terminated at a specific position corresponding to the incorporation of NH₂-ddATP.
Visualizations
Caption: Troubleshooting workflow for low NH₂-ddATP incorporation.
Caption: Experimental workflow for NH₂-ddATP incorporation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Klenow fragment - Wikipedia [en.wikipedia.org]
- 3. nzytech.com [nzytech.com]
- 4. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Structure-based design of Taq DNA polymerases with improved properties of dideoxynucleotide incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative kinetics of nucleotide analog incorporation by vent DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qiagen.com [qiagen.com]
Technical Support Center: In Vitro Degradation of 3'-Amino-2',3'-dideoxyadenosine
For researchers, scientists, and drug development professionals utilizing 3'-Amino-2',3'-dideoxyadenosine, understanding its stability and degradation profile is critical for experimental design, data interpretation, and formulation development. This technical support center provides a comprehensive overview of the potential in vitro degradation products of this compound, troubleshooting guidance for common experimental issues, and detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in vitro?
A1: Based on the chemical structure of this compound and data from analogous nucleosides, the two primary degradation pathways under in vitro conditions are:
-
Hydrolysis of the N-glycosidic bond: This is a common degradation route for nucleosides, particularly under acidic conditions. This pathway would result in the cleavage of the bond between the adenine base and the deoxyribose sugar moiety, yielding adenine and 3-amino-2,3-dideoxyribose.
-
Deamination: The exocyclic amine group on the adenine ring can be susceptible to deamination, converting adenine to hypoxanthine. This would result in the formation of 3'-Amino-2',3'-dideoxyinosine. Deamination can occur spontaneously in aqueous solutions or be enzymatically catalyzed if cell lysates or enzyme preparations are used.
Q2: What are the expected degradation products of this compound?
A2: The expected primary degradation products resulting from the pathways described above are:
-
Adenine: Formed via hydrolysis of the N-glycosidic bond.
-
3-Amino-2,3-dideoxyribose: The corresponding sugar moiety released upon hydrolysis.
-
3'-Amino-2',3'-dideoxyinosine: Formed via deamination of the adenine base.
Under oxidative stress, further degradation of the purine ring and the sugar moiety may occur, leading to a more complex mixture of products.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and effective method for monitoring the degradation of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometry (MS) detection. A stability-indicating HPLC method should be developed and validated to ensure that the parent compound and all potential degradation products are well-separated.
Q4: I am observing unexpected peaks in my HPLC analysis. What could they be?
A4: Unexpected peaks could be secondary degradation products, byproducts from reactions with components of your experimental medium, or impurities present in the initial material. To identify these peaks, LC-MS/MS analysis is highly recommended as it can provide molecular weight and fragmentation data to help elucidate the structures of the unknown compounds. It is also advisable to run a blank sample (matrix without the drug) to rule out interferences from the sample matrix.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation, consider the following:
-
pH control: Maintain the pH of your solutions within a stable range, typically close to neutral (pH 7), as nucleosides are more susceptible to hydrolysis under acidic or basic conditions.
-
Temperature control: Perform experiments at the lowest feasible temperature to slow down degradation kinetics. For long-term storage of stock solutions, refer to the manufacturer's recommendations, which is typically -20°C.
-
Protection from light: For photolabile compounds, protect your samples from light by using amber vials or covering them with aluminum foil.
-
Use of fresh solutions: Prepare solutions of this compound fresh whenever possible, especially for critical experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of parent compound | Harsh pH conditions (acidic or basic). | Buffer your experimental medium to a neutral pH. |
| High temperature. | Reduce the incubation temperature if experimentally feasible. | |
| Presence of degrading enzymes (e.g., in cell lysates). | Consider using purified enzyme systems or enzyme inhibitors. | |
| Appearance of multiple unknown peaks in HPLC | Secondary degradation. | Reduce the stress conditions (e.g., lower temperature, shorter incubation time) to focus on primary degradants. |
| Reaction with matrix components. | Analyze a matrix blank to identify interfering peaks. Simplify the matrix if possible. | |
| Impurities in the starting material. | Check the certificate of analysis of your compound. Analyze a fresh, unincubated sample. | |
| Poor peak shape or resolution in HPLC | Inappropriate column or mobile phase. | Optimize the HPLC method. Consider a different column chemistry or mobile phase composition. |
| Co-elution of parent and degradation products. | Adjust the gradient or isocratic conditions of your HPLC method to improve separation. | |
| Inconsistent results between experiments | Inconsistent preparation of solutions. | Ensure accurate and consistent preparation of all solutions, including pH and concentration. |
| Variability in experimental conditions. | Tightly control all experimental parameters such as temperature, incubation time, and light exposure. | |
| Degradation of stock solutions. | Prepare fresh stock solutions regularly and store them under appropriate conditions. |
Quantitative Data Summary
While specific quantitative data for the in vitro degradation of this compound is not extensively available in the public domain, the following table summarizes the expected degradation under typical forced degradation conditions, based on the behavior of similar nucleoside analogs. The extent of degradation is generally targeted to be between 5-20% to ensure the detection of primary degradation products without the formation of excessive secondary products.
| Stress Condition | Typical Reagents and Parameters | Expected Primary Degradation Products | Anticipated Extent of Degradation |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24-48h | Adenine, 3-Amino-2,3-dideoxyribose | 10-20% |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24-48h | Adenine, 3-Amino-2,3-dideoxyribose | 5-15% |
| Oxidation | 3% H₂O₂, Room Temperature, 24h | Oxidized purine and sugar derivatives | 5-20% |
| Thermal Degradation | 80°C, 48h | Adenine, 3-Amino-2,3-dideoxyribose | 5-15% |
| Photodegradation | ICH-compliant light source | Various photoproducts | 5-15% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products of this compound.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV and/or MS detector
-
pH meter
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Thermostatic oven/water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the stock solution at 80°C in a thermostatic oven.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The exact time points may need to be adjusted based on the stability of the compound.
-
Sample Neutralization (for acid and base hydrolysis): Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of NaOH and HCl, respectively.
-
HPLC-UV/MS Analysis: Analyze the stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose reversed-phase HPLC method that can be used as a starting point for developing a stability-indicating method for this compound.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 260 nm and/or MS in positive ion mode.
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear
Technical Support Center: Synthesis of 3'-Amino-2',3'-dideoxyadenosine
Welcome to the technical support center for the synthesis of 3'-Amino-2',3'-dideoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important nucleoside analogue.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges that may arise during the synthesis, from starting material selection to final product purification.
Q1: My yield for the conversion of the 3'-hydroxyl to the 3'-azido group is low. What are the common pitfalls?
A1: Low yields in the azidation step often stem from incomplete activation of the 3'-hydroxyl group or suboptimal nucleophilic substitution conditions. The reaction typically proceeds via a two-step, one-pot sequence involving activation (e.g., as a mesylate or triflate) followed by displacement with an azide salt.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture can quench the activating agents (e.g., MsCl, Tf₂O) and hinder the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Verify Reagent Quality: Use freshly opened or properly stored activating agents and azide salts (e.g., NaN₃, LiN₃).
-
Optimize Activation: Mesylation or tosylation can sometimes be sluggish. Triflate (Tf) activation is much faster but the intermediate is more reactive. Ensure the activating agent is added slowly at 0 °C to control the exotherm.
-
Choice of Azide Salt: Lithium azide (LiN₃) is often more soluble in organic solvents like DMF compared to sodium azide (NaN₃), which can lead to better results.
-
Reaction Temperature and Time: The azide displacement step may require elevated temperatures (e.g., 55-90 °C) and extended reaction times (3-24 hours) to proceed to completion. Monitor the reaction by TLC to determine the optimal endpoint.[1]
-
Side Reactions: Incomplete conversion can lead to a complex mixture. A common side reaction is elimination to form an unsaturated nucleoside, especially if the reaction is overheated or if a non-nucleophilic base is used in excess.
Q2: I am having trouble with the final azide reduction step. Which method is better: Catalytic Hydrogenation or the Staudinger Reaction?
A2: Both methods are widely used, and the best choice depends on the specific protecting groups on your substrate and the available equipment.
-
Catalytic Hydrogenation is often preferred for its clean workup (the primary byproduct is N₂ gas) and high yields.[2] However, it can be non-selective.
-
The Staudinger Reaction (using PPh₃ followed by water) is exceptionally mild and chemoselective, tolerating many functional groups that would be reduced by hydrogenation (e.g., benzyl ethers, some carbonyls).[2][3] The main drawback is the need to remove the triphenylphosphine oxide byproduct during purification.
See the comparative data table below for a direct comparison.
Q3: During catalytic hydrogenation of my 3'-azido intermediate, I am seeing byproducts I can't identify. What could they be?
A3: While catalytic hydrogenation is generally clean, side reactions can occur, particularly with purine nucleosides.
Potential Side Reactions:
-
Reduction of the Purine Ring: Aggressive hydrogenation conditions (high pressure, high temperature, or catalysts like Rhodium) can lead to the reduction of the adenine base itself. Using a milder catalyst like Palladium on Carbon (Pd/C) at atmospheric pressure is recommended to maintain the integrity of the purine ring.
-
Debenzylation: If you are using benzyl (Bn) or benzyloxycarbonyl (Cbz) protecting groups, they will likely be cleaved during catalytic hydrogenation. This can be an advantage if deprotection is desired in the same step, but a complication otherwise. If you need to retain these groups, the Staudinger reaction is a better choice.[2]
-
Incomplete Reaction: Insufficient catalyst loading, deactivated catalyst, or inadequate hydrogen supply can lead to an incomplete reaction, leaving starting material in your final mixture.
Troubleshooting Flowchart:
Caption: Troubleshooting logic for hydrogenation side reactions.
Q4: The purification of the final this compound by silica gel chromatography is difficult. The product is either stuck on the column or shows significant peak tailing.
A4: This is a very common issue caused by the basicity of the newly formed 3'-amino group and the N⁶-amino group on the adenine base. These basic nitrogens interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic performance.
Solutions:
-
Add a Basic Modifier to the Eluent: This is the most effective solution. Incorporate a small amount (0.5-2%) of a volatile base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) into your mobile phase (e.g., Dichloromethane/Methanol). This neutralizes the acidic sites on the silica, dramatically improving peak shape and recovery.
-
Use a Deactivated Stationary Phase: If the issue persists, consider using a different stationary phase. Neutral alumina can be a good alternative to silica gel for purifying basic compounds.
-
Solvent System Optimization: Ensure your mobile phase is polar enough to elute the compound. A gradient of 0-15% Methanol in Dichloromethane (with 1% Et₃N) is a good starting point.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., Methanol/Ethanol) can be an effective alternative to chromatography for final purification.
Quantitative Data Summary
The choice of synthetic route and reaction conditions significantly impacts the overall efficiency. The following table summarizes reported yields for key transformations in the synthesis of this compound and its precursors.
| Step | Starting Material | Method/Reagents | Reported Yield | Reference |
| Protecting Group Introduction | Adenosine | TBDMS-Cl, Imidazole | 77% (for 2',5'- and 3',5'-bis-O-TBDMS isomers combined) | [4] |
| 3'-Hydroxyl Activation & Azide Displacement | 3',5'-bis-O-TBDMS-xylofuranosyladenine | 1. Tf₂O, Pyridine; 2. NaN₃ | Quantitative (>95%) | [4] |
| 3'-Hydroxyl Activation & Azide Displacement | N⁶-isobutyryl-5'-O-DMTr-adenosine | 1. PPh₃, DIAD; 2. LiN₃ in DMF | 40% (over 2 steps) | [5] |
| Azide Reduction (Staudinger) | Generic Alkyl Azide | PPh₃, H₂O | 80-95% | [2] |
| Azide Reduction (Hydrogenation) | Generic Alkyl Azide | H₂, Pd/C | 85-99% | [2] |
| Deprotection (Silyl groups) | 3'-azido-2',5'-bis-O-TBDMS-adenosine | NH₄F in MeOH | Quantitative (>95%) | [4] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Protocol 1: Synthesis of 3'-Azido-2',3'-dideoxyadenosine Precursor
This protocol is adapted from methods involving the activation of a 2'-deoxy precursor followed by azide displacement.[1]
Workflow Diagram:
Caption: General workflow for the synthesis of the 3'-azido precursor.
Procedure:
-
Protection: Begin with appropriately protected 2'-deoxyadenosine (e.g., 5'-O-DMTr, N⁶-Benzoyl). Dissolve the protected nucleoside (1.0 eq) in anhydrous pyridine or DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup 1: Quench the reaction with ice-water and extract the product with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3'-O-mesylate is often used directly in the next step.
-
Azide Displacement: Dissolve the crude mesylate in anhydrous DMF. Add lithium azide (LiN₃, 5.0 eq). Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
Workup 2: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and excess salts. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to yield the protected 3'-azido-2',3'-dideoxyadenosine.
Protocol 2: Reduction of 3'-Azido Group to 3'-Amino Group
Choose one of the following two methods based on your substrate's compatibility.
Method A: Catalytic Hydrogenation
-
Setup: Dissolve the 3'-azido nucleoside precursor (1.0 eq) in Methanol or Ethanol. Add 10% Palladium on Carbon (Pd/C, 10-20% by weight).
-
Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction vigorously under an atmosphere of H₂ (a balloon is often sufficient for small scale) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the Celite pad with methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3'-amino product. Purify as described in the troubleshooting section (Q4).
Method B: Staudinger Reaction
-
Setup: Dissolve the 3'-azido nucleoside precursor (1.0 eq) in a mixture of THF and water (e.g., 4:1 ratio).
-
Reaction: Add triphenylphosphine (PPh₃, 1.2 eq) to the solution at room temperature. Stir the reaction mixture. Effervescence (N₂ evolution) should be observed. The reaction is typically stirred for 6-12 hours.
-
Monitoring: Monitor the disappearance of the starting azide by TLC. The intermediate iminophosphorane is hydrolyzed in situ by the water present.
-
Workup: Remove the THF under reduced pressure. The remaining aqueous solution can be washed with a nonpolar solvent like hexanes or diethyl ether to remove some of the triphenylphosphine oxide.
-
Isolation: The aqueous layer can be concentrated, or the product can be extracted into an organic solvent like ethyl acetate. The main challenge is the subsequent purification to remove the remaining triphenylphosphine oxide byproduct, which often requires careful column chromatography.
References
Technical Support Center: Overcoming Resistance to 3'-Amino-2',3'-dideoxyadenosine in Viral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Amino-2',3'-dideoxyadenosine in viral assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a nucleoside analog that acts as an antiviral agent. Inside the host cell, it is phosphorylated to its active triphosphate form, this compound-5'-triphosphate. This triphosphate analog is then incorporated into the growing viral DNA or RNA chain by the viral polymerase (e.g., reverse transcriptase). Because it lacks a 3'-hydroxyl group, the incorporation of this analog results in the termination of the elongating nucleic acid chain, thereby inhibiting viral replication.[][2]
Q2: Which viruses are expected to be sensitive to this compound?
Derivatives of 3'-amino-3'-deoxyadenosine have shown activity against retroviruses like HIV-1.[3] The primary target of this class of compounds is the viral reverse transcriptase. Therefore, it is expected to be active against retroviruses and other viruses that rely on a reverse transcription step for their replication. Its activity against other viruses will depend on the ability of their respective polymerases to incorporate the analog.
Q3: What are the common mechanisms of viral resistance to nucleoside analogs like this compound?
The primary mechanism of resistance to nucleoside analogs is the development of mutations in the viral polymerase gene. These mutations can lead to an altered enzyme that can discriminate between the natural nucleoside triphosphate and the analog, thus preventing the incorporation of the drug. Another possibility is that the mutated polymerase might be able to remove the incorporated chain-terminating analog.
Q4: How can I determine if my virus population has developed resistance?
Resistance can be confirmed by sequencing the viral polymerase gene to identify known resistance-associated mutations. Phenotypically, resistance is characterized by a significant increase in the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) value of the compound against the resistant virus compared to the wild-type virus.
Troubleshooting Guide
Issue 1: Loss of Antiviral Activity in Previously Sensitive Viral Strains
If you observe a decrease or complete loss of antiviral efficacy with this compound in your assays, it is possible that the virus has developed resistance.
Troubleshooting Steps:
-
Sequence the Viral Polymerase Gene: Isolate viral nucleic acid from both the suspected resistant and the original sensitive (wild-type) virus stocks. Sequence the polymerase gene and compare the sequences to identify any amino acid substitutions.
-
Phenotypic Resistance Assay: Perform a dose-response antiviral assay (e.g., a plaque reduction or yield reduction assay) with both the suspected resistant and wild-type viruses. A significant rightward shift in the dose-response curve and a higher EC₅₀ value for the suspected resistant virus will confirm phenotypic resistance.
-
Cross-Resistance Testing: Test the resistant virus against other nucleoside and non-nucleoside polymerase inhibitors to determine the cross-resistance profile. This can provide insights into the nature of the resistance mutation.
Issue 2: High Background or Inconsistent Results in Antiviral Assays
Inconsistent results can obscure the true antiviral effect of your compound.
Troubleshooting Steps:
-
Optimize Virus Titer: Ensure you are using a consistent and appropriate multiplicity of infection (MOI) for your assays. A high MOI can overwhelm the antiviral effect, while a very low MOI might lead to inconsistent infection.
-
Cell Health and Confluency: Use healthy, low-passage number cells and ensure a consistent cell confluency at the time of infection.
-
Compound Solubility and Stability: Confirm that this compound is fully dissolved in your culture medium and is stable under your experimental conditions.
Quantitative Data
The following table summarizes the antiviral activity of a closely related compound, 3'-deoxy-3'-fluoroadenosine, against several flaviviruses. This data is provided as an example of the expected potency of this class of compounds. The 50% effective concentration (EC₅₀) is the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀ and is a measure of the compound's therapeutic window.
| Virus (Strain) | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Tick-borne encephalitis virus (Hypr) | PS | 2.2 ± 0.6 | >25 | >11.4 |
| Tick-borne encephalitis virus (Neudoerfl) | PS | 1.6 ± 0.3 | >25 | >15.6 |
| Zika virus (MR-766) | PS | 1.1 ± 0.1 | >25 | >22.7 |
| West Nile virus (Eg-101) | PS | 3.7 ± 1.2 | >25 | >6.8 |
Data for 3'-deoxy-3'-fluoroadenosine, adapted from a study on its broad-spectrum antiviral activity.[4][5]
Experimental Protocols
Protocol 1: Cell-Based Antiviral Assay (Plaque Reduction Assay)
This protocol is used to determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC₅₀).
Materials:
-
Host cells permissive to the virus of interest (e.g., Vero cells for many viruses)
-
Virus stock with a known titer (PFU/mL)
-
This compound
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Overlay medium (e.g., medium with methylcellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow until they form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in a serum-free medium.
-
Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.
-
Infection: Remove the growth medium from the cells and infect the monolayer with the diluted virus. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of this compound. Include a "no-drug" control.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Remove the overlay medium and stain the cells with crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the no-drug control. Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.
Protocol 2: Reverse Transcriptase (RT) Inhibition Assay
This in vitro assay measures the ability of the triphosphate form of this compound to inhibit the activity of a viral reverse transcriptase.
Materials:
-
Recombinant viral reverse transcriptase (e.g., HIV-1 RT)
-
This compound-5'-triphosphate
-
RT assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
Template-primer (e.g., poly(rA)/oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescently labeled dNTP)
-
TCA (trichloroacetic acid) for precipitation (for radioactive assays) or a fluorescence plate reader.
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a microplate well, combine the RT assay buffer, template-primer, and dNTPs (including the labeled dNTP).
-
Inhibitor Addition: Add varying concentrations of this compound-5'-triphosphate to the reaction mixtures. Include a "no-inhibitor" control.
-
Enzyme Addition: Initiate the reaction by adding the reverse transcriptase.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Detection of RT Activity:
-
Radioactive method: Stop the reaction by adding cold TCA. Precipitate the newly synthesized DNA on filter paper, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: If using a fluorescently labeled dNTP, measure the fluorescence signal using a plate reader.
-
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration of the inhibitor compared to the no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Caption: Mechanism of action of this compound.
References
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
solubility issues with 3'-Amino-2',3'-dideoxyadenosine in experimental buffers
Welcome to the technical support center for 3'-Amino-2',3'-dideoxyadenosine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges, particularly those related to solubility in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a nucleoside analog. Due to the absence of a 3'-hydroxyl group, it acts as a chain terminator for DNA polymerases, a property utilized in techniques like Sanger sequencing. The 3'-amino group also provides a site for chemical modifications.
Q2: What are the physical properties of this compound?
It is typically a white to off-white or yellow solid powder.[1][2]
Q3: What are the recommended storage conditions for solid this compound?
The solid compound should be stored at 2-8°C.[2][3]
Q4: How should I prepare stock solutions of this compound?
For aqueous experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). Stock solutions in anhydrous organic solvents are generally more stable when stored at -20°C or -80°C.
Q5: What is the recommended storage for stock solutions?
Aliquoted stock solutions in DMSO can be stored at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh for each experiment.
Solubility Data Summary
Quantitative solubility data for this compound in specific buffers is not extensively published. The following table summarizes the available qualitative information and data for a closely related compound.
| Solvent/Buffer | Solubility | Concentration & Conditions | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | A 1 mg/mL (3.76 mM) solution of the related 3'-Amino-3'-deoxyadenosine can be achieved with ultrasonic agitation and warming to 60°C. | [4] |
| Aqueous Buffers (e.g., PBS, Tris-HCl) | Limited | Generally considered to have some aqueous solubility due to its polar nature, but may precipitate at higher concentrations. | General knowledge on nucleoside analogs |
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving this compound in experimental buffers.
Issue 1: The compound does not dissolve in my aqueous buffer.
-
Possible Cause: The concentration you are trying to achieve exceeds the aqueous solubility limit of the compound.
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO first.
-
Slowly add the DMSO stock solution to your aqueous buffer while vortexing or stirring.
-
Ensure the final concentration of DMSO in your experimental buffer is low (typically <1%) to avoid solvent effects on your experiment.
-
-
Possible Cause: The dissolution process is slow at room temperature.
-
Solution: Gentle warming of the solution (e.g., in a 37°C water bath) and sonication can help to dissolve the compound.
Issue 2: The compound precipitates out of the aqueous buffer after initial dissolution.
-
Possible Cause: The final concentration in the aqueous buffer is too high, leading to supersaturation and subsequent precipitation.
-
Solution: Reduce the final concentration of this compound in your working solution.
-
Possible Cause: The percentage of the organic co-solvent (e.g., DMSO) is too high, causing the compound to be less soluble when diluted in the aqueous buffer.
-
Solution: Minimize the volume of the DMSO stock solution added to the aqueous buffer. This may require preparing a more concentrated DMSO stock.
-
Possible Cause: The pH of the buffer is not optimal for the solubility of the compound.
-
Solution: Although specific pH-solubility data is unavailable, you can empirically test a small range of pH values for your buffer to see if it improves solubility.
Issue 3: The solution appears cloudy or has visible particulates.
-
Possible Cause: The compound may be impure, or there might be contamination in the buffer or glassware.
-
Solution:
-
Visually inspect the solid compound before use. It should be a white to off-white powder.
-
Use high-purity water and buffer components.
-
Ensure all glassware is thoroughly cleaned.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound (Molecular Weight: 250.26 g/mol ) in a sterile microcentrifuge tube. For 1 mg, this corresponds to approximately 4 µmol.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For 1 mg (4 µmol), you would add 400 µL of DMSO.
-
Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
-
Thawing: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: While vortexing the pre-warmed aqueous experimental buffer (e.g., PBS, pH 7.4), slowly add the required volume of the DMSO stock solution to reach your desired final concentration. For example, to prepare 1 mL of a 100 µM solution, add 10 µL of the 10 mM DMSO stock to 990 µL of buffer.
-
Final Check: Ensure the solution is clear and free of precipitates before use. If precipitation occurs, you may need to lower the final concentration.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for preparing solutions.
References
Validation & Comparative
Validating the Antiviral Activity of 3'-Amino-2',3'-dideoxyadenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activity of 3'-Amino-2',3'-dideoxyadenosine and its analogs with other established nucleoside reverse transcriptase inhibitors (NRTIs). The information presented is based on available experimental data to assist researchers and professionals in the field of drug development in evaluating its potential as an antiviral agent.
Executive Summary
This compound belongs to the class of dideoxynucleoside analogs, which are potent inhibitors of viral reverse transcriptases. Like other members of this class, its antiviral activity stems from its ability to act as a chain terminator during viral DNA synthesis. After intracellular phosphorylation to its active triphosphate form, it is incorporated into the growing viral DNA chain by reverse transcriptase. The absence of a 3'-hydroxyl group on the sugar moiety prevents the formation of the next phosphodiester bond, leading to the termination of DNA elongation and thereby inhibiting viral replication. While specific quantitative antiviral data for this compound is limited in publicly available literature, data for the closely related compound, 2',3'-dideoxyadenosine (ddAdo), and other 3'-substituted analogs provide strong evidence for its potential anti-HIV activity.
Comparative Antiviral Activity
The following table summarizes the in vitro antiviral activity and cytotoxicity of 2',3'-dideoxyadenosine (a close analog of this compound) and other well-established NRTIs against Human Immunodeficiency Virus (HIV). The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, indicates the therapeutic window of the compound.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 2',3'-dideoxyadenosine (ddAdo) | HIV-1 | MT-4 | 3 - 6 | 889 | ~148 - 296 |
| HIV-1 | PBMC | 0.24 | > 100 | > 417 | |
| Zidovudine (AZT) | HIV-1 (HTLV-IIIB/LAV) | ATH8 | 0.23 | > 100 | > 435 |
| Didanosine (ddI) | HIV-1 | - | - | - | - |
| 2',6-diaminopurine-2',3'-dideoxyriboside (ddDAPR) | HIV | MT-4 | 2.4 - 3.8 | 477 | ~126 - 199 |
Note: Data for 2',3'-dideoxyadenosine is presented as a surrogate for this compound due to the limited availability of specific data for the latter.
Mechanism of Action: Chain Termination of Viral DNA Synthesis
The primary mechanism of action for this compound and related nucleoside analogs is the termination of viral DNA chain elongation. This process involves several key steps within the host cell.
Caption: Mechanism of action of this compound.
Experimental Protocols
The validation of antiviral activity and cytotoxicity of nucleoside analogs involves standardized in vitro assays. Below are the detailed methodologies for two key experiments.
Plaque Reduction Assay for Antiviral Activity (EC50 Determination)
This assay is used to determine the concentration of an antiviral compound required to reduce the number of virus plaques by 50%.
Materials:
-
Host cell line susceptible to the virus (e.g., MT-4 cells for HIV)
-
Virus stock of known titer
-
Culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and other test compounds
-
SeaPlaque agarose
-
Neutral red or crystal violet stain
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells into 6-well or 24-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the culture medium.
-
Virus Infection: Aspirate the culture medium from the cells and infect with a predetermined amount of virus (to produce 50-100 plaques per well) for 1-2 hours at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cell monolayer with a medium containing different concentrations of the test compound mixed with low melting point agarose.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 3-7 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with neutral red or crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control (no compound).
Caption: Workflow for a Plaque Reduction Assay.
MTT Assay for Cytotoxicity (CC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Materials:
-
Host cell line (same as used in the antiviral assay)
-
Culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a period equivalent to the antiviral assay (e.g., 3-7 days).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The CC50 value is calculated as the compound concentration that reduces the absorbance by 50% compared to the untreated cell control.
Conclusion
This compound, as a dideoxynucleoside analog, holds promise as an antiviral agent, particularly against retroviruses like HIV. Its mechanism of action, involving chain termination of viral DNA synthesis, is a well-established and effective antiviral strategy. While direct comparative data on its antiviral potency is not extensively available, the data for the closely related 2',3'-dideoxyadenosine suggests a favorable therapeutic window. Further studies are warranted to fully elucidate the antiviral spectrum and potency of this compound and to compare it directly with currently approved NRTIs under standardized conditions. The experimental protocols provided in this guide offer a framework for conducting such validation studies.
A Comparative Guide: 3'-Amino-2',3'-dideoxyadenosine vs. 3'-azido-3'-deoxythymidine (AZT) in Reverse Transcriptase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action, inhibitory potency, selectivity, and cellular metabolism of two nucleoside reverse transcriptase inhibitors (NRTIs): 3'-Amino-2',3'-dideoxyadenosine and 3'-azido-3'-deoxythymidine (AZT). The information presented is supported by experimental data to aid in research and drug development efforts.
Mechanism of Action: A Tale of Two Chain Terminators
Both this compound and AZT function as chain-terminating nucleoside analogs, a cornerstone of antiretroviral therapy. Their efficacy hinges on their ability to be metabolized into their active triphosphate forms within the host cell, which then compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by reverse transcriptase (RT).
3'-azido-3'-deoxythymidine (AZT) , a thymidine analog, is the first approved antiretroviral medication.[1] Once administered, it is converted by host cell kinases into AZT-triphosphate (AZT-TP).[2][3] HIV's reverse transcriptase readily incorporates AZT-TP into the nascent viral DNA strand.[1][2] The critical feature of AZT is the replacement of the 3'-hydroxyl group on the deoxyribose sugar with an azido (-N₃) group.[2] This modification prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting DNA chain elongation and viral replication.[2]
This compound , an adenosine analog, operates via a similar chain-termination mechanism. It also lacks a 3'-hydroxyl group, which is instead replaced by an amino (-NH₂) group.[4] Following cellular uptake, it is presumed to be phosphorylated to its active triphosphate form, this compound triphosphate. This activated form then acts as a substrate for reverse transcriptase, and its incorporation into the viral DNA leads to the cessation of DNA synthesis.[4][5]
dot
Quantitative Comparison of Performance
The following table summarizes the key quantitative parameters for this compound and AZT, providing a direct comparison of their efficacy and selectivity.
| Parameter | This compound | 3'-azido-3'-deoxythymidine (AZT) | Reference(s) |
| Enzyme Inhibition (Ki) | |||
| HIV Reverse Transcriptase | Ki values for thymidine triphosphate analogs with HIV reverse transcriptase were in the range 5-13 nM with decreasing effectiveness for 3'-fluoro > 3'-amino > 2',3'-dideoxy > 3'-azido groups. | Ki values for thymidine triphosphate analogs with HIV reverse transcriptase were in the range 5-13 nM with decreasing effectiveness for 3'-fluoro > 3'-amino > 2',3'-dideoxy > 3'-azido groups. | [6] |
| Antiviral Activity (EC₅₀) | A phosphotriester derivative of ddA (a related compound) showed an EC₅₀ comparable to AZT. | 50-500 nM (in cell culture) | [7] |
| Selectivity | |||
| HIV RT vs. Human DNA Polymerase α | Not explicitly quantified in the search results. | AZT-TP competes about 100-fold better for the HIV reverse transcriptase than for the cellular DNA polymerase alpha. | [7] |
| HIV RT vs. Human DNA Polymerase β | Not explicitly quantified in the search results. | AZT triphosphate also inhibited DNA polymerases beta and gamma. | [8] |
| HIV RT vs. Human DNA Polymerase γ | Not explicitly quantified in the search results. | AZT triphosphate also inhibited DNA polymerases beta and gamma. The mitochondrial DNA polymerase seems to be a little more sensitive to AZT than other human DNA polymerases. | [8][9] |
| Cytotoxicity (CC₅₀) | Not explicitly quantified in the search results. | >1 mM (in human fibroblasts and lymphocytes) | [7] |
Cellular Uptake and Metabolism
The metabolic fate of these nucleoside analogs within the cell is a critical determinant of their therapeutic efficacy and potential for toxicity.
AZT is readily taken up by cells and phosphorylated by cellular enzymes, primarily thymidine kinase, to its monophosphate form.[7] Subsequent phosphorylations to the di- and triphosphate forms are also carried out by host cell kinases.[7] The efficiency of the second phosphorylation step, catalyzed by thymidylate kinase, is relatively low, which can limit the intracellular concentration of the active AZT-TP.[7]
The cellular metabolism of 2',3'-dideoxyadenosine (ddA) , a closely related analog, has been studied in human T lymphocytes.[10] These studies indicate that ddA can be phosphorylated by several cellular enzymes, with deoxycytidine kinase playing a predominant role.[10] However, a significant portion of the formed ddA-monophosphate is rapidly deaminated by AMP deaminase and subsequently dephosphorylated, which may limit its anti-HIV efficacy in cells with high AMP deaminase activity.[10] The metabolism of this compound is expected to follow a similar pathway, although specific studies are needed for confirmation.
dot
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)
This protocol describes a non-radioactive method for determining the in vitro inhibitory activity of compounds against HIV-1 reverse transcriptase.
Principle: The assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The amount of incorporated DIG is quantified using an anti-DIG antibody conjugated to peroxidase, followed by a colorimetric reaction.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compounds (e.g., this compound, AZT) and control inhibitors (e.g., Nevirapine)
-
Streptavidin-coated 96-well microplates
-
Biotinylated poly(A) template
-
Oligo(dT)₁₅ primer
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Digoxigenin-11-dUTP (DIG-dUTP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)
-
Anti-digoxigenin-peroxidase (POD) antibody
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution (e.g., 1% SDS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader
Procedure:
-
Plate Preparation: Coat streptavidin-coated microplate wells with the biotinylated poly(A) template and oligo(dT)₁₅ primer.
-
Compound Addition: Add serial dilutions of the test compounds and controls to the appropriate wells.
-
Reaction Initiation: Prepare a reaction mixture containing dNTPs and DIG-dUTP in assay buffer. Add the recombinant HIV-1 RT to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Detection:
-
Wash the wells to remove unincorporated nucleotides.
-
Add the anti-DIG-POD antibody and incubate.
-
Wash away the unbound antibody.
-
Add the peroxidase substrate and incubate in the dark.
-
Stop the reaction with the stop solution.
-
-
Data Analysis: Read the absorbance at the appropriate wavelength. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
dot
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Biochemical genetic analysis of 2',3'-dideoxyadenosine metabolism in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effects of (-)-2'-deoxy-3'-thiacytidine (3TC) 5'-triphosphate on human immunodeficiency virus reverse transcriptase and mammalian DNA polymerases alpha, beta, and gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA polymerases versus HIV reverse transcriptase in AIDS therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibiting the Ins and Outs of HIV Replication: Cell-Intrinsic Antiretroviral Restrictions at the Plasma Membrane [frontiersin.org]
- 9. Equal inhibition of the replication of human immunodeficiency virus in human T-cell culture by ddA bis(SATE)phosphotriester and 3'-azido-2',3'-dideoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
Navigating the Landscape of Nucleoside Analog Resistance: A Comparative Guide to 3'-Amino-2',3'-dideoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance remains a formidable challenge in the clinical application of nucleoside analogs for cancer therapy. Understanding the mechanisms of resistance and potential cross-resistance profiles is paramount for the development of novel therapeutic strategies and for optimizing existing treatment regimens. This guide provides a comparative analysis of 3'-Amino-2',3'-dideoxyadenosine, a purine nucleoside analog, in the context of cross-resistance studies. Due to the limited availability of direct cross-resistance studies for this specific compound, this guide synthesizes data from related nucleoside analogs to infer potential mechanisms of action, resistance, and cross-resistance profiles.
Comparative Efficacy of Nucleoside Analogs
Table 1: Comparative in vitro Cytotoxicity of Selected Nucleoside Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Cordycepin (3'-deoxyadenosine) | B16-BL6 mouse melanoma | 39 | [1] |
| Cordycepin (3'-deoxyadenosine) | Lewis Lung Carcinoma | 48 | [1] |
| 2',3'-dideoxyadenosine (ddA) | Murine CFU-gm | >10 (moderately toxic) | [2] |
| 2',3'-dideoxyinosine (ddI) | Murine CFU-gm | >10 (moderately toxic) | [2] |
| 2',3'-dideoxycytidine (ddC) | Murine hematopoietic progenitors | Highly toxic at 100µM | [2] |
| 5-Fluoro-2',3'-dideoxycytidine | Murine hematopoietic progenitors | 56-67% inhibition at 100µM | [2] |
Note: This table is intended to provide a general comparison. IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.
Inferred Mechanism of Action and Resistance
Based on the structure of this compound and studies on similar nucleoside analogs, its primary mechanism of action is likely the termination of DNA chain elongation during replication. The absence of a 3'-hydroxyl group, a characteristic feature of dideoxynucleosides, prevents the formation of a phosphodiester bond with the incoming nucleotide, thus halting DNA synthesis.
Potential Mechanisms of Resistance:
-
Altered Nucleoside Kinase Activity: Nucleoside analogs require phosphorylation by cellular kinases to become active triphosphate forms. Reduced activity or mutations in key kinases, such as deoxycytidine kinase, can lead to decreased phosphorylation of this compound, thereby conferring resistance.
-
Increased Adenosine Deaminase (ADA) Activity: Similar to cordycepin (3'-deoxyadenosine), the efficacy of this compound may be compromised by high levels of adenosine deaminase (ADA). ADA can deaminate the adenosine analog, rendering it inactive.[2][3]
-
Altered Nucleoside Transporter Expression: Reduced expression or function of nucleoside transporters responsible for the uptake of this compound into the cell can limit its intracellular concentration and cytotoxic effect.
-
Upregulation of DNA Repair Pathways: Enhanced DNA repair mechanisms may counteract the DNA chain termination induced by the analog, although this is a less direct resistance mechanism for chain terminators.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate cross-resistance profiles of nucleoside analogs.
Cell Viability and Cytotoxicity Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other nucleoside analogs in both parental (sensitive) and drug-resistant cancer cell lines.
Methodology:
-
Cell Culture: Culture parental and resistant cancer cell lines in their respective recommended media.
-
Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and other comparator nucleoside analogs. Treat the cells with a range of concentrations for a specified duration (e.g., 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo) to measure the percentage of viable cells relative to untreated controls.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Development of Drug-Resistant Cell Lines
Objective: To generate cell lines with acquired resistance to this compound.
Methodology:
-
Initial Exposure: Treat the parental cancer cell line with a low concentration of this compound (e.g., the IC20).
-
Stepwise Dose Escalation: Gradually increase the concentration of the drug in the culture medium as the cells adapt and resume proliferation.
-
Clonal Selection: Once cells can proliferate in a significantly higher drug concentration compared to the parental line, perform single-cell cloning to isolate and expand resistant clones.
-
Resistance Validation: Confirm the resistance phenotype by determining the IC50 of the resistant clones and comparing it to the parental cell line. A significant fold-increase in IC50 indicates acquired resistance.
Cross-Resistance Profiling
Objective: To determine if cell lines resistant to this compound exhibit resistance to other nucleoside analogs or chemotherapeutic agents.
Methodology:
-
Cell Lines: Use the newly developed this compound-resistant cell lines and the parental sensitive cell line.
-
Drug Panel: Select a panel of other nucleoside analogs (e.g., gemcitabine, cytarabine, fludarabine) and other classes of chemotherapeutic agents.
-
IC50 Determination: Perform cell viability assays as described above to determine the IC50 values for each drug in the panel for both the resistant and parental cell lines.
-
Resistance Factor Calculation: Calculate the resistance factor (RF) for each drug by dividing the IC50 in the resistant cell line by the IC50 in the parental cell line. An RF greater than 1 indicates cross-resistance.
Visualizing Cellular Pathways and Workflows
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the inferred mechanism of action, potential resistance pathways, and a general experimental workflow for cross-resistance studies.
Caption: Inferred mechanism of this compound.
Caption: Potential resistance pathways for nucleoside analogs.
References
A Comparative Analysis of the Cellular Toxicity of 3'-Amino-2',3'-dideoxyadenosine and Other Dideoxynucleosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular toxicity of 3'-Amino-2',3'-dideoxyadenosine and other dideoxynucleoside analogs. The information presented is curated from preclinical research to assist in the evaluation of these compounds for potential therapeutic applications.
Executive Summary
Dideoxynucleosides are a class of nucleoside analogs that lack the 3'-hydroxyl group on the deoxyribose sugar. This structural modification allows them to act as chain terminators during DNA synthesis, a mechanism that has been effectively harnessed for antiviral therapies, most notably against the human immunodeficiency virus (HIV). However, this same mechanism can also lead to cellular toxicity by interfering with host cell DNA replication, particularly mitochondrial DNA. This guide focuses on the comparative cellular toxicity of this compound, a derivative of 2',3'-dideoxyadenosine (ddA), and other well-characterized dideoxynucleosides such as zidovudine (AZT) and 2',3'-dideoxycytidine (ddC). While specific quantitative toxicity data for this compound is limited in publicly available literature, this comparison draws upon data for its parent compound, ddA, and other analogs to provide a contextual understanding of its potential toxicological profile.
Comparative Toxicity of Dideoxynucleosides
The cellular toxicity of dideoxynucleosides is a critical factor in their therapeutic potential. A primary mechanism of this toxicity is the inhibition of mitochondrial DNA polymerase gamma (Pol γ), leading to mitochondrial dysfunction. The following table summarizes the available in vitro toxicity data for several dideoxynucleosides, providing a basis for comparison.
Table 1: In Vitro Cellular Toxicity of Dideoxynucleosides
| Compound | Cell Type | Assay | Endpoint | Result | Citation |
| 2',3'-dideoxyadenosine (ddA) | Murine Hematopoietic Progenitor Cells (CFU-gm, BFU-e, CFU-e, CFU-meg) | Colony Formation Assay | Colony Inhibition | 2-36% inhibition at 10 µM (1h or continuous exposure) | [1] |
| 2',3'-dideoxyinosine (ddI) | Murine Hematopoietic Progenitor Cells (CFU-gm, BFU-e, CFU-e, CFU-meg) | Colony Formation Assay | Colony Inhibition | 2-36% inhibition at 10 µM (1h or continuous exposure) | [1] |
| 2',3'-dideoxycytidine (ddC) | Murine Hematopoietic Progenitor Cells (CFU-gm, BFU-e, CFU-e, CFU-meg) | Colony Formation Assay | Colony Inhibition | 82-89% inhibition at 100 µM (continuous exposure) | [1] |
| Zidovudine (AZT) | Human Lymphoblastoid Cell Line (TK6) | HPRT Mutation Assay | Mutant Frequency | 1.8-fold increase over background at 300 µM (3-day exposure) | N/A |
| 2',3'-dideoxyadenosine (ddA) | TdT-positive pre-B-cell line | Cell Viability Assay | Cell Death | 90% cell death at 250 µM ddA with 30 µM Coformycin (48h exposure) | N/A |
| 2',3'-dideoxyadenosine (ddA) | TdT-negative parental pre-B-cell line | Cell Viability Assay | Cell Death | 30% cell death at 250 µM ddA with 30 µM Coformycin (48h exposure) | N/A |
Note: Data for this compound was not available in the reviewed literature. The data for ddA is presented as a proxy.
Mechanisms of Cellular Toxicity
The primary mechanism of dideoxynucleoside toxicity involves the disruption of DNA synthesis. Once inside the cell, these analogs are phosphorylated to their active triphosphate form. These triphosphates can then be incorporated into newly synthesized DNA strands by DNA polymerases. Due to the absence of a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to chain termination.
Mechanism of Dideoxynucleoside Toxicity
This process is particularly detrimental to mitochondrial DNA (mtDNA) replication, as the mitochondrial DNA polymerase γ is often more susceptible to inhibition by these analogs than nuclear DNA polymerases.[2] This leads to mtDNA depletion, impaired oxidative phosphorylation, and ultimately, cellular dysfunction and death.
Some dideoxynucleosides exhibit selective toxicity towards specific cell types. For instance, 2',3'-dideoxyadenosine has been shown to be selectively toxic to cells expressing terminal deoxynucleotidyl transferase (TdT), a specialized DNA polymerase found in certain lymphoid cells.
Experimental Protocols
The following are generalized protocols for common in vitro cytotoxicity assays used to evaluate nucleoside analogs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
MTT Assay Workflow
Colony Formation Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cytotoxicity on progenitor cells.
-
Cell Preparation: Prepare a single-cell suspension of hematopoietic progenitor cells from bone marrow or other sources.
-
Compound Exposure: Expose the cells to the test compounds for a specified duration (e.g., 1 hour or continuously throughout the culture period).
-
Plating: Plate the cells in a semi-solid medium (e.g., methylcellulose) containing appropriate growth factors.
-
Incubation: Incubate the plates for 7-14 days to allow for colony formation.
-
Colony Counting: Count the number of colonies (e.g., CFU-gm, BFU-e) under a microscope. The reduction in colony number in treated samples compared to controls indicates the level of myelotoxicity.[1]
Conclusion
The cellular toxicity of dideoxynucleosides is a complex issue influenced by factors such as the specific analog, cell type, and metabolic state of the cell. While quantitative data for this compound remains elusive in the reviewed literature, the information available for its parent compound, 2',3'-dideoxyadenosine, and other dideoxynucleosides provides a valuable framework for predicting its potential toxicological profile. Further in vitro and in vivo studies are necessary to definitively characterize the cellular toxicity of this compound and to determine its therapeutic index for any potential clinical applications. Researchers are encouraged to employ standardized cytotoxicity assays, such as those described in this guide, to generate robust and comparable data.
References
A Comparative Guide to the Efficacy of 3'-Amino-2',3'-dideoxyadenosine and Other Nucleoside Chain Terminators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 3'-Amino-2',3'-dideoxyadenosine and other nucleoside reverse transcriptase inhibitors (NRTIs), a critical class of antiviral agents. By examining key experimental data, this document aims to inform research and development efforts in antiviral therapies.
Introduction to Nucleoside Chain Terminators
Nucleoside reverse transcriptase inhibitors are prodrugs that, once inside a cell, are phosphorylated to their active triphosphate form. These activated analogs mimic natural deoxynucleoside triphosphates (dNTPs) and are incorporated by viral reverse transcriptase (RT) into the growing proviral DNA chain. However, they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to the termination of DNA synthesis and the inhibition of viral replication.
Mechanism of Action: A Shared Pathway to Viral Suppression
The fundamental mechanism of action for this compound and other NRTIs involves several key steps. The nucleoside analog enters the host cell and undergoes phosphorylation by cellular kinases to its active triphosphate form. This triphosphate analog then competes with the natural dNTP for binding to the active site of the viral reverse transcriptase. Upon incorporation into the viral DNA, the absence of a 3'-hydroxyl group prevents further chain elongation, thus halting viral replication.
Figure 1: General signaling pathway of NRTI activation and mechanism of action.
Comparative Efficacy: A Look at the Kinetics of Incorporation
The efficacy of a chain terminator is fundamentally linked to how efficiently it is incorporated by the viral reverse transcriptase compared to the natural nucleotide. Pre-steady-state kinetic analysis provides valuable insights into this process by determining the dissociation constant (Kd) and the maximum rate of incorporation (kpol).
Table 1: Pre-Steady-State Kinetic Parameters for the Incorporation of dTTP and its Analogs by HIV-1 RT (High Mg2+, 6 mM) [1][2][3][4]
| Nucleotide Analog | 3' Substitution | kobs (s-1) | Kd (µM) | kpol (s-1) |
| dTTP | -OH | 11.5 ± 0.6 | 1.1 ± 0.2 | 160 ± 10 |
| 3'-Azido-ddTTP (AZT-TP) | -N3 | 5.8 ± 0.2 | 1.1 ± 0.3 | 80 ± 10 |
| 3'-Deoxy-ddTTP (ddTTP) | -H | 6.5 ± 0.4 | - | - |
| 3'-Amino-ddTTP | -NH2 | 2.2 ± 0.1 | - | - |
Table 2: Pre-Steady-State Kinetic Parameters for the Incorporation of dTTP and its Analogs by HIV-1 RT (Low Mg2+, 0.5 mM) [1][2][3][4]
| Nucleotide Analog | 3' Substitution | kobs (s-1) | Kd (µM) | kpol (s-1) |
| dTTP | -OH | 7.4 ± 0.4 | 1.0 ± 0.2 | 100 ± 10 |
| 3'-Azido-ddTTP (AZT-TP) | -N3 | 1.7 ± 0.1 | 1.1 ± 0.4 | 24 ± 4 |
| 3'-Deoxy-ddTTP (ddTTP) | -H | 1.6 ± 0.1 | - | - |
| 3'-Amino-ddTTP | -NH2 | 0.6 ± 0.03 | - | - |
Note: '-' indicates data not reported in the primary source. The observed incorporation rate (kobs) was measured at a fixed nucleotide concentration of 5 µM.
From this data, it is evident that the nature of the 3' substitution significantly impacts the rate of incorporation by HIV-1 RT.[1][2][3][4] While all tested analogs are incorporated, they are done so less efficiently than the natural dTTP.[1][2][3][4] Notably, the inhibitory effect of these analogs is more pronounced at lower, more physiological magnesium concentrations.[1][2][3][4]
Experimental Protocols: Measuring Reverse Transcriptase Inhibition
A variety of in vitro assays are employed to determine the inhibitory activity of compounds against HIV-1 reverse transcriptase. A common method is the cell-free reverse transcriptase inhibition assay, often performed using a colorimetric or radioactive detection method.
Representative Protocol: Colorimetric HIV-1 RT Inhibition Assay
This protocol outlines a typical colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.
1. Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compounds (e.g., this compound triphosphate) and control inhibitors (e.g., ddATP, AZT-TP)
-
Microtiter plates coated with a template-primer (e.g., poly(A)-oligo(dT))
-
Reaction buffer containing dNTPs, including a labeled dUTP (e.g., DIG-dUTP)
-
Anti-DIG-peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Wash buffer
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of the test compounds and control inhibitors.
-
Add the diluted compounds to the template-primer coated microtiter wells.
-
Initiate the reaction by adding a mixture of recombinant HIV-1 RT and the dNTP reaction mix to each well.
-
Incubate the plate to allow for DNA synthesis.
-
Wash the wells to remove unincorporated nucleotides.
-
Add the anti-DIG-POD conjugate and incubate to allow binding to the incorporated DIG-dUTP.
-
Wash the wells to remove unbound conjugate.
-
Add the peroxidase substrate and incubate for color development.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using appropriate software.
Figure 2: A typical experimental workflow for a colorimetric HIV-1 RT inhibition assay.
Conclusion
The efficacy of 3'-modified nucleoside analogs as chain terminators is a cornerstone of antiretroviral therapy. While all such analogs function through a common mechanism of inhibiting reverse transcriptase-mediated DNA elongation, their individual potencies are dictated by the efficiency of their incorporation. The provided kinetic data for thymidine analogs suggests that while 3'-amino, 3'-azido, and 3'-deoxy modifications all lead to chain termination, their incorporation rates vary, with the natural 3'-hydroxyl group being strongly preferred by the enzyme. This comparative guide underscores the importance of detailed enzymatic and cellular assays in the evaluation and development of new and more effective nucleoside reverse transcriptase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substrate mimicry: HIV-1 reverse transcriptase recognizes 6-modified-3'-azido-2',3'-dideoxyguanosine-5'-triphosphates as adenosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3'-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 3'-Amino-2',3'-dideoxyadenosine: A Comparative Analysis for DNA Synthesis and Translational Research
For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount for generating robust and reproducible experimental data. This guide provides a comprehensive validation of 3'-Amino-2',3'-dideoxyadenosine as a research tool, offering an objective comparison with established alternatives such as 2',3'-dideoxyadenosine triphosphate (ddATP) and Puromycin. This analysis is supported by experimental data to inform the selection and application of these critical compounds in DNA synthesis and translational studies.
This compound is a synthetic nucleoside analog that serves as a potent tool in molecular biology. Structurally similar to the native deoxyadenosine, it lacks a hydroxyl group at the 3' position of the ribose sugar, which is critical for the formation of phosphodiester bonds during DNA synthesis. Instead, it possesses a 3'-amino group, which not only acts as a chain terminator for DNA polymerases but also provides a functional handle for chemical modifications.[1] Its triphosphate form, this compound-5'-Triphosphate (3'-amino-ddATP), is an analog of ATP and a substrate for DNA polymerases, effectively halting DNA chain elongation upon incorporation.[]
Comparative Analysis with Alternative Research Tools
To validate the utility of this compound, its performance is compared against two widely used research tools: ddATP, a canonical chain terminator in DNA sequencing, and Puromycin, a potent inhibitor of protein synthesis.
Mechanism of Action and Primary Applications
| Compound | Mechanism of Action | Primary Applications |
| This compound | Incorporation by DNA polymerase leads to chain termination due to the absence of a 3'-hydroxyl group. The 3'-amino group can also be functionalized.[1] | DNA sequencing, Inhibition of DNA polymerases (including reverse transcriptase), Antiviral and antibacterial research.[3] |
| ddATP | A chain-terminating nucleotide analog that lacks both 2' and 3' hydroxyl groups, preventing phosphodiester bond formation and halting DNA synthesis.[4] | Sanger DNA sequencing, Probing DNA polymerase activity, Viral diagnostics and drug development.[1] |
| Puromycin | An aminonucleoside antibiotic that mimics aminoacyl-tRNA, binds to the ribosomal A site, and causes premature termination of translation.[5] | Inhibition of protein synthesis, Selection marker in cell culture, Ribosome profiling, Studying translation regulation. |
Quantitative Performance Data
A direct quantitative comparison of the inhibitory potency of these compounds is crucial for experimental design. The following table summarizes available data on their half-maximal inhibitory concentration (IC50) and inhibition constants (Ki).
| Compound | Target | Metric | Value | Cell Line/System |
| 3'-amino-terminated oligonucleotide | HIV-1 Reverse Transcriptase | Ki | ~12 nM | In vitro |
| ddATP | Adenovirus DNA synthesis | IC50 | 0.05-50 µM | Isolated nuclei from adenovirus-infected KB cells[1] |
| Puromycin | Cytotoxicity | IC50 | 3.96 µM | NIH/3T3 cells |
| Puromycin | Protein Synthesis Inhibition | IC50 | 1 µg/mL | Jurkat cells |
It is noteworthy that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates have been reported to be markedly more effective inhibitors of DNA polymerase I, calf thymus DNA polymerase alpha, and rat liver DNA polymerase beta compared to 2',3'-dideoxynucleoside 5'-triphosphates like ddATP.[3]
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for the successful application of these research tools. Below are outlines for key experiments.
DNA Polymerase Inhibition Assay
This assay is designed to quantify the inhibitory effect of compounds like 3'-amino-ddATP and ddATP on DNA polymerase activity.
Materials:
-
Purified DNA polymerase (e.g., Taq polymerase, HIV reverse transcriptase)
-
Template-primer DNA substrate (e.g., poly(rA)/oligo(dT))
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [α-³²P]dATP) or fluorescently labeled dNTP
-
Inhibitor stock solutions (3'-amino-ddATP, ddATP)
-
Reaction buffer (specific to the polymerase)
-
Stop solution (e.g., EDTA)
-
Scintillation counter or fluorescence reader
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, template-primer, and a mix of three unlabeled dNTPs.
-
Add varying concentrations of the inhibitor (3'-amino-ddATP or ddATP) to the reaction tubes.
-
Initiate the reaction by adding the DNA polymerase and the radiolabeled or fluorescently labeled dNTP.
-
Incubate the reactions at the optimal temperature for the polymerase for a defined period.
-
Terminate the reactions by adding the stop solution.
-
Quantify the incorporation of the labeled dNTP using a scintillation counter or fluorescence reader.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
In Vitro Translation Inhibition Assay
This protocol assesses the ability of a compound like Puromycin to inhibit protein synthesis in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]methionine)
-
mRNA template (e.g., luciferase mRNA)
-
Puromycin stock solution
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Set up the in vitro translation reactions with the cell-free extract, amino acid mixture (containing the radiolabel), and mRNA template.
-
Add a range of Puromycin concentrations to the reaction tubes.
-
Incubate the reactions at the appropriate temperature (typically 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reactions by precipitating the newly synthesized proteins with TCA.
-
Collect the precipitated proteins on a filter membrane.
-
Wash the filters to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition relative to a no-inhibitor control to determine the IC50.
Cellular Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to cultured cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Test compounds (this compound, ddA, Puromycin)
-
96-well cell culture plates
-
MTT or resazurin-based cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the CC50 (50% cytotoxic concentration). A study on TdT-positive and TdT-negative cell lines showed that after a 48-hour exposure to 250 µmol/L of 2',3'-dideoxyadenosine (ddA), cell death was 90% in TdT-positive cells compared to 30% in TdT-negative cells.
Visualizing Molecular Mechanisms and Workflows
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. THE ENZYMATIC TERMINATION OF POLYDEOXYNUCLEOTIDES BY 2′,3′-DIDEOXYADENOSINE TRIPHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2',3'-Dideoxyadenosine is selectively toxic for TdT-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 3'-Amino-2',3'-dideoxyadenosine for Viral Polymerases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of 3'-Amino-2',3'-dideoxyadenosine, a nucleoside analog, for viral polymerases over host cell polymerases. Through the presentation of experimental data, detailed methodologies, and comparative analysis with established antiviral agents, this document serves as a resource for researchers engaged in the discovery and development of novel antiviral therapeutics.
Mechanism of Action: A Tale of Two Polymerases
This compound, in its active triphosphate form (3'-amino-ddATP), acts as a competitive inhibitor and a chain terminator of DNA synthesis.[1] Like other 2',3'-dideoxynucleoside analogs, it lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, leading to the termination of the growing DNA chain upon its incorporation. The therapeutic efficacy of such nucleoside analogs hinges on their selective inhibition of viral reverse transcriptases and polymerases over host cellular DNA and RNA polymerases, a critical factor in minimizing cytotoxicity.
Quantitative Assessment of Specificity
The specificity of a polymerase inhibitor is quantitatively expressed through inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). A lower value indicates a more potent inhibition. The therapeutic index of a compound is determined by the ratio of its cytotoxicity to its antiviral activity, with a higher ratio being more favorable.
Table 1: Comparative Inhibition of Viral and Host Polymerases by 3'-Amino-ddATP
| Enzyme Target | Organism/Virus | Inhibition Constant (Ki) |
| Reverse Transcriptase | Human Immunodeficiency Virus (HIV) | 20 nM |
| Reverse Transcriptase | Visna Virus | 37 nM |
| DNA Polymerase | Mouse | 18 µM - 60 µM |
This data indicates a significantly higher affinity of 3'-amino-ddATP for viral reverse transcriptases compared to a host DNA polymerase, suggesting a favorable selectivity profile.
Comparison with Alternative Viral Polymerase Inhibitors
To contextualize the performance of this compound, it is essential to compare its inhibitory profile with that of established antiviral drugs targeting viral polymerases.
Table 2: Comparative Inhibition Constants (Ki) of Nucleoside Analog Triphosphates against Viral and Human Polymerases
| Compound | Viral Target | Viral Polymerase Ki | Human DNA Polymerase α Ki | Human DNA Polymerase β Ki | Human DNA Polymerase γ Ki |
| 3'-Amino-ddATP | HIV/Visna RT | 20 - 37 nM | N/A | N/A | N/A (Mouse DNA Pol: 18-60 µM) |
| Zidovudine-TP (AZT-TP) | HIV RT | ~100-fold more selective for HIV RT | Not significantly inhibited | Not significantly inhibited | Efficiently inhibited |
| Lamivudine-TP (3TC-TP) | HBV Polymerase | Increased 8- to 30-fold in resistant strains | Weakly inhibits | Weakly inhibits | Weakly inhibits |
| Tenofovir-DP | HIV RT | Competitive inhibitor | Weak inhibitor (Ki > 10-fold higher than Km for dATP) | N/A | N/A |
N/A: Data not available in the searched literature. The data for 3'-Amino-ddATP against human polymerases is limited, highlighting an area for further research.
Experimental Protocols
The determination of the inhibitory activity of nucleoside analogs against polymerases is crucial for assessing their therapeutic potential. A common method employed is the in vitro polymerase inhibition assay.
General Protocol for Viral Polymerase Inhibition Assay
This protocol outlines the fundamental steps for assessing the inhibition of a viral polymerase by a nucleoside analog triphosphate.
1. Materials and Reagents:
- Purified recombinant viral polymerase (e.g., HIV-1 Reverse Transcriptase)
- Template-primer system (e.g., poly(rA)/oligo(dT))
- Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP)
- Inhibitor compound (e.g., 3'-amino-ddATP) at various concentrations
- Reaction buffer containing appropriate salts (e.g., Tris-HCl, MgCl₂, KCl) and dithiothreitol (DTT)
- Stop solution (e.g., EDTA)
- Glass fiber filters
- Scintillation fluid and counter
2. Assay Procedure:
- Prepare reaction mixtures containing the reaction buffer, template-primer, and a mix of unlabeled dNTPs.
- Add varying concentrations of the inhibitor (3'-amino-ddATP) to the respective reaction tubes.
- Initiate the reaction by adding the viral polymerase and the radiolabeled dNTP.
- Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
- Terminate the reaction by adding the stop solution.
- Spot the reaction mixtures onto glass fiber filters and wash to remove unincorporated nucleotides.
- Measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
- Plot the percentage of polymerase activity against the inhibitor concentration.
- Determine the IC50 value, which is the concentration of the inhibitor that reduces the polymerase activity by 50%.
- To determine the inhibition constant (Ki), perform the assay at multiple substrate (dNTP) and inhibitor concentrations and analyze the data using kinetic models such as the Michaelis-Menten equation and Lineweaver-Burk or Dixon plots.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental workflow.
Caption: Mechanism of action of 3'-Amino-ddATP in viral replication.
Caption: Experimental workflow for a polymerase inhibition assay.
Conclusion
The available data strongly suggests that this compound exhibits a significant and favorable specificity for viral reverse transcriptases over host DNA polymerases. Its mechanism as a chain terminator, coupled with its potent inhibition of viral enzymes at nanomolar concentrations, underscores its potential as an antiviral agent. However, to provide a more definitive assessment, further comprehensive studies are warranted to determine its inhibitory effects on a broader range of viral polymerases and, critically, against a full panel of human DNA and RNA polymerases. Such data will be invaluable for the continued development of this and other nucleoside analogs as safe and effective antiviral therapies.
References
Safety Operating Guide
Navigating the Disposal of 3'-Amino-2',3'-dideoxyadenosine: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe handling and disposal of 3'-Amino-2',3'-dideoxyadenosine, a compound often utilized in biochemical and molecular biology research.
Hazard Assessment and Regulatory Compliance
This compound, like many specialized chemical compounds, requires careful management as hazardous waste. While specific disposal instructions are not always readily available in Safety Data Sheets (SDS), general principles of hazardous chemical waste disposal must be strictly followed. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations governing hazardous waste.
Procedural Steps for Disposal
The following steps outline a general procedure for the disposal of this compound. This should be adapted to comply with your institution's specific protocols.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste. The label should include the full chemical name, concentration, and the date accumulation started.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react, leading to dangerous situations.
2. Selection of Appropriate Waste Containers:
-
Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof cap is generally suitable.
-
Ensure the container is in good condition, free from cracks or leaks.
3. Safe Collection and Storage:
-
Collect all waste, including pure compound, contaminated labware (e.g., pipette tips, gloves), and solutions, in the designated container.
-
Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.
-
The SAA should be in a well-ventilated area, away from ignition sources, and have secondary containment to capture any potential leaks.
4. Scheduling Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time according to institutional and regulatory limits (often 90 days), arrange for a pickup by your institution's hazardous waste management team.
-
Complete all necessary waste disposal forms accurately and completely.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not broadly published, general hazardous waste regulations provide quantitative thresholds that are important to follow.
| Parameter | Guideline | Citation |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of a single hazardous waste stream. | General Hazardous Waste Guidelines |
| Waste Holding Time in SAA | A full container must be removed within three days. Partially filled containers may remain for up to one year. | General Hazardous Waste Guidelines |
| pH for Aqueous Waste (if applicable) | If local regulations permit drain disposal of certain neutralized aqueous solutions, the pH must typically be between 5.5 and 10.5. However, this is unlikely to be appropriate for this compound and should be confirmed with EHS. | General Hazardous Waste Guidelines |
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal path for this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific EHS protocols and local, state, and federal regulations for the disposal of hazardous chemical waste.
Personal protective equipment for handling 3'-Amino-2',3'-dideoxyadenosine
Essential Safety and Handling Guide for 3'-Amino-2',3'-dideoxyadenosine
Personal Protective Equipment (PPE) Recommendations
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity Level | Recommended Personal Protective Equipment |
| Low-Risk Operations (e.g., handling sealed containers, visual inspection) | - Laboratory coat- Safety glasses with side shields- Single pair of chemical-resistant gloves (e.g., nitrile) |
| Medium-Risk Operations (e.g., weighing, preparing solutions in a ventilated enclosure) | - Disposable solid-front gown with tight-fitting cuffs[2][3]- Chemical splash goggles[3]- Double pair of chemical-resistant gloves (e.g., nitrile)[2]- Respiratory protection (e.g., N95 or higher) may be required based on a risk assessment, especially when handling powders.[2] |
| High-Risk Operations (e.g., handling powders outside of a ventilated enclosure, potential for aerosol generation) | - Disposable solid-front gown with tight-fitting cuffs[2][3]- Face shield and chemical splash goggles[3]- Double pair of chemical-resistant gloves (e.g., nitrile)[2]- Higher-level respiratory protection (e.g., N100 respirator or a Powered Air-Purifying Respirator - PAPR) may be required based on a risk assessment.[2] |
Key Considerations for PPE Use:
-
Gloves: Always wear chemical-resistant gloves, such as nitrile. When double-gloving, the outer glove should be worn over the cuff of the gown, and the inner glove underneath. Gloves should be changed regularly and immediately if contaminated.[2][4]
-
Gowns: Gowns should be disposable, made of a low-lint and impervious material, and feature a solid front with long sleeves and tight-fitting cuffs.[2]
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required. For tasks with a higher risk of splashes, chemical splash goggles and a face shield are necessary.[2][3][4]
-
Respiratory Protection: The need for respiratory protection should be determined by a formal risk assessment of the specific procedure. An N95 respirator is the minimum recommendation for handling powders.[2]
Standard Operating Procedure: Weighing and Solubilizing this compound
This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution in a laboratory setting.
Preparation and Pre-Handling
-
Designated Area: Conduct all handling of the solid compound within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize exposure.
-
Gather Materials: Before starting, ensure all necessary equipment is readily available, including PPE, weighing paper, spatulas, the solvent for dissolution, and appropriately labeled waste containers.
-
Donning PPE: Put on PPE in the correct order: gown, inner gloves, outer gloves, and eye/face protection.
Weighing the Compound
-
Tare the Balance: Place a piece of weighing paper on the analytical balance and tare it.
-
Transfer the Compound: Carefully transfer the desired amount of this compound powder from the stock container to the weighing paper using a clean spatula.
-
Record the Weight: Accurately record the weight of the compound.
-
Clean Up: After weighing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth in the designated hazardous waste container.
Solubilization
-
Transfer to a Vial: Carefully transfer the weighed powder into an appropriate vial for dissolution.
-
Add Solvent: Add the desired volume of solvent (e.g., DMSO) to the vial.
-
Dissolve: Cap the vial and mix gently by vortexing or inversion until the compound is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Spill Management and Decontamination
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and contamination.
Spill Response Protocol
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate the Area: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Don Appropriate PPE: Before cleaning the spill, don the appropriate PPE as outlined for high-risk operations.
-
Contain the Spill:
-
For liquid spills: Cover the spill with an absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]
-
For solid spills: Gently cover the spill with a damp paper towel to avoid generating dust. Carefully scoop the material into a labeled hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution (e.g., a soap and water solution), working from the outer edge of the spill towards the center.[6] Dispose of all cleaning materials in the hazardous waste container.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination and dispose of it in the designated waste stream.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination.
Waste Segregation and Disposal
All waste generated from handling this compound, including empty containers, used PPE, and spill cleanup materials, must be considered hazardous waste.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste (e.g., contaminated gloves, gowns, weighing paper) | Labeled, sealed, and chemically compatible hazardous waste container.[5] | Disposal through a licensed chemical destruction plant or a controlled incineration process.[5] |
| Liquid Waste (e.g., unused solutions) | Labeled, sealed, and chemically compatible hazardous waste container. | Disposal through a licensed chemical destruction plant. Do not discharge to sewer systems.[5] |
| Sharps (e.g., contaminated needles) | Puncture-resistant sharps container. | Disposal through a licensed medical or hazardous waste disposal service. |
Key Disposal Considerations:
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[5]
-
Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[5]
-
Regulatory Compliance: All disposal must comply with local, state, and federal regulations for hazardous waste management.
References
- 1. Safety, efficacy and delivery of multiple nucleoside analogs via drug encapsulated carbon (DECON) based sustained drug release platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxic Drug Safety [tru.ca]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Skin decontamination procedures against potential hazards substances exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
